molecular formula C7H12O5 B166006 Diacetin CAS No. 25395-31-7

Diacetin

Cat. No.: B166006
CAS No.: 25395-31-7
M. Wt: 176.17 g/mol
InChI Key: UXDDRFCJKNROTO-UHFFFAOYSA-N
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Description

Diacetin (glyceryl diacetate) is a valuable glycerol ester with significant applications across industrial chemistry and biological research. In industrial contexts, it is extensively used as a fuel additive to improve the cold flow properties and boost the cetane index of biodiesel and diesel, while also helping to mitigate toxic gas emissions . Its production, typically via the esterification of glycerol with acetic acid, is a key area of study for developing more efficient and environmentally friendly catalytic processes, including both heterogeneous catalysts and novel metabolic engineering routes in E. coli . In the life sciences, this compound serves as a critical cue in a highly specialized pollination mutualism. It acts as a volatile signal compound that enables oil-collecting bees to locate host flowers across unrelated plant species worldwide, representing a rare documented example of a private communication channel in a pollination system . This makes this compound a compound of interest in ecological and evolutionary studies concerning insect-plant interactions and signal evolution. Furthermore, its role as a precursor in biosynthetic pathways and its utility in various chemical reactions underscore its importance in developing sustainable bioprocesses and understanding complex biological communications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-acetyloxy-3-hydroxypropyl) acetate
Source PubChem
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InChI

InChI=1S/C7H12O5/c1-5(9)11-4-7(3-8)12-6(2)10/h7-8H,3-4H2,1-2H3
Source PubChem
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InChI Key

UXDDRFCJKNROTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CO)OC(=O)C
Source PubChem
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Molecular Formula

C7H12O5
Record name GLYCERYL DIACETATE
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
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DSSTOX Substance ID

DTXSID70883105
Record name 1,2-Diacetylglycerol
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Molecular Weight

176.17 g/mol
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Physical Description

Liquid, Clear, colourless, hygroscopic, somewhat oily liquid with a slight, fatty odour
Record name 1,2,3-Propanetriol, diacetate
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Record name GLYCERYL DIACETATE
Source EU Food Improvement Agents
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Soluble in water. Miscible with ethanol
Record name GLYCERYL DIACETATE
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CAS No.

102-62-5, 25395-31-7, 101364-64-1
Record name 1,2-Diacetylglycerol
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Record name 1,2-diacylglycerol
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Record name Diacetin
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Record name 1,2,3-Propanetriol, diacetate
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Record name 1,2-Diacetylglycerol
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Record name GLYCERYL 1,2-DIACETATE
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Record name (±)-Glycerol 1,2-diacetate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Glycerol Diacetate from Glycerol and Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol (B35011) diacetate, also known as diacetin, is a versatile chemical intermediate with significant applications in the pharmaceutical, cosmetic, and food industries.[1][2][3][4] Its synthesis through the esterification of glycerol with acetic acid is a process of considerable industrial relevance, particularly in the context of valorizing crude glycerol derived from biodiesel production. This guide provides a comprehensive technical overview of the synthesis of glycerol diacetate, focusing on the underlying reaction mechanisms, a variety of catalytic systems, detailed experimental protocols, and a comparative analysis of process efficiencies.

Introduction

Glycerol, a primary byproduct of the biodiesel industry, is an abundant and relatively low-cost feedstock.[5][6] Its conversion into value-added products is a key area of research in green and sustainable chemistry. The esterification of glycerol with acetic acid yields a mixture of mono-, di-, and tri-substituted esters, collectively known as acetins.[7][8] Among these, glycerol diacetate is of particular interest due to its properties as a solvent, plasticizer, and emulsifier.[1][3] The synthesis is typically carried out using acid catalysts, which can be either homogeneous or heterogeneous.[5][7][9] The choice of catalyst and reaction conditions significantly influences the conversion of glycerol and the selectivity towards this compound. This guide will delve into the technical details of this synthesis, providing researchers and professionals with the necessary information to understand and implement this important chemical transformation.

Reaction Mechanism and Pathways

The synthesis of glycerol diacetate from glycerol and acetic acid is a reversible esterification reaction. The overall reaction proceeds in a stepwise manner, with the sequential esterification of the hydroxyl groups of glycerol.

The reaction is catalyzed by an acid, which protonates the carbonyl oxygen of acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of glycerol. The reaction proceeds through the formation of monoacetin (glycerol monoacetate) as an intermediate, which is then further esterified to this compound. A subsequent esterification can lead to the formation of triacetin (B1683017) (glycerol triacetate).

dot

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Measure Reactants (Glycerol, Acetic Acid) Setup Assemble Reaction Setup (Flask, Condenser, Stirrer) Reactants->Setup Catalyst Prepare Catalyst Catalyst->Setup Reaction Heat and Stir Mixture (Controlled Temperature and Time) Setup->Reaction Sampling Take Samples Periodically Reaction->Sampling Purification Purify Product (Distillation, Filtration) Reaction->Purification Characterization Analyze Product (GC, HPLC, Titration) Sampling->Characterization Purification->Characterization

References

A Technical Guide to 1,2-Diacetin and 1,3-Diacetin Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Physicochemical Properties, Analytical Differentiation, and Biological Significance of Diacetin Isomers.

Introduction

This compound, also known as glyceryl diacetate, is a diester of glycerol (B35011) and acetic acid that exists as two positional isomers: 1,2-diacetin and 1,3-diacetin. While often found as a mixture in commercial preparations, the distinct spatial arrangement of the acetyl groups on the glycerol backbone imparts unique physicochemical and biological properties to each isomer.[1][2] This technical guide provides a comprehensive overview of 1,2-diacetin and 1,3-diacetin, offering researchers, scientists, and drug development professionals a detailed comparison of their synthesis, analytical separation, and, most importantly, their divergent roles in cellular signaling and metabolism. Understanding these differences is paramount for applications in pharmaceuticals, cosmetics, and as food additives.

Physicochemical Properties

The positioning of the acetyl groups influences the physical and chemical characteristics of the this compound isomers. While commercial this compound is typically a hygroscopic, colorless to pale yellow, oily liquid, the properties of the pure isomers show subtle but important differences.[1][3]

Property1,2-Diacetin1,3-DiacetinThis compound (Mixture)
Molecular Formula C₇H₁₂O₅C₇H₁₂O₅C₇H₁₂O₅
Molecular Weight 176.17 g/mol 176.17 g/mol 176.17 g/mol
Boiling Point 140-142 °C at 12 mmHg; 172-173.5 °C at 40 mmHg[1]172-174 °C at 40 mmHg[1]259 °C at 760 mmHg[1]
Density 1.1173 g/cm³ at 15 °C[1]1.179 g/cm³ at 15 °C[1]1.17-1.19 g/mL at 25 °C
Refractive Index Not specifiednD20 1.4395[1]nD20 1.440[2]
Solubility Soluble in water, alcohol, ether, and benzene.[1]Soluble in water, alcohol, ether, and benzene.[1]Miscible with water and ethanol.[4]

Synthesis of 1,2-Diacetin and 1,3-Diacetin

The synthesis of this compound isomers can be broadly categorized into chemical and enzymatic methods. The choice of method can significantly influence the isomeric ratio of the final product.

Chemical Synthesis

Chemical synthesis typically involves the direct acetylation of glycerol with acetic acid or acetic anhydride, often in the presence of an acid catalyst. This method generally produces a mixture of mono-, di-, and triacetin (B1683017), with the this compound fraction being a combination of the 1,2- and 1,3-isomers.[5]

This protocol is adapted from a general method for the synthesis of this compound.[5]

  • Reaction Setup: In a reaction kettle equipped with a stirrer, thermometer, and a distillation setup for water removal, combine glycerol and acetic acid in a molar ratio of 1:2.5 to 1:3.0.

  • Catalyst Addition: Add a solid acid catalyst, such as sodium bisulfate, in an amount of 0.05-0.3% of the total reactant weight.

  • Azeotropic Distillation: Add a water-carrying agent like n-propyl acetate.

  • Esterification: Heat the mixture to 120-145°C with continuous stirring for 8-14 hours. The water produced during the reaction is removed azeotropically.

  • Work-up: Upon completion, the resulting liquid mixture will contain this compound (typically 45-60%), along with monoacetin, triacetin, and unreacted starting materials. Further purification by distillation is required to isolate the this compound fraction.

Enzymatic Synthesis of 1,2-Diacetin

Enzymatic methods, particularly those employing lipases, offer a high degree of regioselectivity, enabling the preferential synthesis of the 1,2-isomer. The chemoenzymatic synthesis of 1,2-diacetin via the hydrolysis of triacetin is a well-established method.

This protocol is based on the regioselective hydrolysis of triacetin using immobilized Candida antarctica lipase (B570770) B (CALB-OC).

  • Reaction Mixture: Prepare a solution of triacetin (e.g., 100 mM) in a suitable buffer, such as 500 mM sodium phosphate (B84403) at pH 5.5.

  • Enzymatic Hydrolysis: Add immobilized CALB-OC to the triacetin solution and stir at room temperature for a specified duration (e.g., 3 hours). The progress of the reaction can be monitored by HPLC.

  • Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme, which can be washed and stored for reuse.

  • Extraction: Saturate the filtrate with NaCl and extract the 1,2-diacetin with an organic solvent like dichloromethane.

  • Purification: Wash the organic layer with brine, dry it over sodium sulfate, and remove the solvent under reduced pressure to obtain 1,2-diacetin.

G cluster_synthesis Synthesis of this compound Isomers Glycerol Glycerol Chemical_Synthesis Chemical_Synthesis Glycerol->Chemical_Synthesis Acetic_Acid Acetic_Acid Acetic_Acid->Chemical_Synthesis Triacetin Triacetin Enzymatic_Hydrolysis Enzymatic_Hydrolysis Triacetin->Enzymatic_Hydrolysis CALB Diacetin_Mixture Diacetin_Mixture Chemical_Synthesis->Diacetin_Mixture 1_2_this compound 1_2_this compound Enzymatic_Hydrolysis->1_2_this compound Regioselective Diacetin_Mixture->1_2_this compound 1_3_this compound 1_3_this compound Diacetin_Mixture->1_3_this compound

Caption: A simplified workflow for the chemical and enzymatic synthesis of this compound isomers.

Analytical Separation and Characterization

The structural similarity of 1,2- and 1,3-diacetin necessitates robust analytical techniques for their separation and quantification. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the isomers. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and water.

This protocol provides a general framework for the HPLC analysis of this compound isomers.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio may need to be optimized, but a starting point could be a gradient or isocratic elution with a low percentage of acetonitrile. For instance, a mobile phase of 59.6:0.4:40 (v/v/v) acetonitrile:dichloromethane:water has been reported.[6]

  • Flow Rate: A typical flow rate is 0.5 mL/min.[6]

  • Detection: UV detection at a suitable wavelength, for example, 246 nm.[6]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram. The retention times for 1,2-diacetin and 1,3-diacetin will be different, allowing for their separation and quantification based on peak areas.

G cluster_hplc HPLC Analysis Workflow Sample Sample HPLC_System HPLC Pump C18 Column UV Detector Sample->HPLC_System Chromatogram Chromatogram HPLC_System->Chromatogram Separation Mobile_Phase Mobile_Phase Mobile_Phase->HPLC_System Quantification Quantification Chromatogram->Quantification Peak Integration

Caption: A schematic representation of the HPLC workflow for this compound isomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation and differentiation of 1,2- and 1,3-diacetin. The chemical shifts of the protons and carbons on the glycerol backbone are distinct for each isomer due to the different electronic environments created by the acetyl groups.

The following table provides expected chemical shift ranges for the key protons and carbons in the this compound isomers. Actual values may vary depending on the solvent and other experimental conditions.

IsomerGroup¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1,2-Diacetin CH₂-OAc (C1)~4.1-4.3~63-65
CH-OAc (C2)~5.0-5.2~70-72
CH₂-OH (C3)~3.6-3.8~60-62
CH₃ (acetyl)~2.0-2.1~20-21
1,3-Diacetin CH₂-OAc (C1, C3)~4.1-4.3~63-65
CH-OH (C2)~3.9-4.1~65-67
CH₃ (acetyl)~2.0-2.1~20-21

Biological Significance and Role in Drug Development

The isomeric form of this compound plays a critical role in its biological activity, a factor of immense importance in drug development and pharmacology.

1,2-Diacetin: A Key Signaling Molecule

1,2-diacylglycerols (1,2-DAGs), including 1,2-diacetin, are crucial second messengers in cellular signaling cascades.[7][8] Their primary role is the activation of Protein Kinase C (PKC) isozymes.[7] The binding of 1,2-DAG to the C1 domain of conventional and novel PKC isoforms triggers their translocation to the plasma membrane and subsequent activation. Activated PKC then phosphorylates a wide array of downstream protein targets, influencing processes such as cell proliferation, differentiation, apoptosis, and insulin (B600854) signaling.[9][10] Beyond PKC, 1,2-DAGs are also known to activate other signaling proteins, including protein kinase D (PKD), Ras guanyl nucleotide-releasing proteins (RasGRPs), and Munc13 proteins.[7]

G cluster_signaling 1,2-Diacetin Signaling Pathway Extracellular_Signal Extracellular_Signal Receptor Receptor Extracellular_Signal->Receptor PLC Phospholipase C Receptor->PLC 1_2_this compound 1,2-Diacylglycerol (e.g., 1,2-Diacetin) PLC->1_2_this compound hydrolyzes PIP2 PIP2 PIP2 PKC Protein Kinase C 1_2_this compound->PKC activates Downstream_Targets Downstream_Targets PKC->Downstream_Targets phosphorylates Cellular_Response Cellular_Response Downstream_Targets->Cellular_Response

Caption: The canonical signaling pathway initiated by 1,2-diacylglycerol, leading to the activation of PKC.

1,3-Diacetin: A Modulator of Lipid Metabolism

In contrast to the signaling role of the 1,2-isomer, 1,3-diacylglycerols (1,3-DAGs) are primarily involved in lipid metabolism.[11][12] Dietary 1,3-DAGs are metabolized differently than triacylglycerols (TAGs) and 1,2-DAGs.[11] Studies have shown that the consumption of oils rich in 1,3-DAGs can lead to reduced body fat accumulation and lower postprandial serum triacylglycerol levels.[11][12] The proposed mechanism involves a faster rate of oxidation of 1,3-DAGs for energy expenditure, with a smaller proportion being re-esterified into TAGs for storage in adipose tissue.[11] This distinct metabolic fate makes 1,3-diacetin and other 1,3-DAGs of interest in the development of functional foods and potential therapeutics for metabolic disorders.[12]

G cluster_metabolism Metabolic Fate of 1,3-Diacetin Dietary_1_3_this compound Dietary_1_3_this compound Hydrolysis Hydrolysis Dietary_1_3_this compound->Hydrolysis Lipases Glycerol Glycerol Hydrolysis->Glycerol Fatty_Acids Fatty_Acids Hydrolysis->Fatty_Acids Energy_Expenditure Oxidation for Energy Fatty_Acids->Energy_Expenditure Preferential Pathway Reduced_Fat_Storage Reduced_Fat_Storage Fatty_Acids->Reduced_Fat_Storage Reduced Re-esterification

Caption: A simplified diagram illustrating the preferential metabolic pathway of 1,3-diacetin.

Toxicology and Safety Considerations

This compound is generally recognized as safe (GRAS) for use as a food additive by regulatory agencies such as the U.S. Food and Drug Administration (FDA). Toxicological studies have indicated low acute toxicity for this compound mixtures. However, for specific pharmaceutical applications, particularly those requiring high purity of one isomer, a thorough toxicological evaluation of the individual isomer is recommended.

Toxicological EndpointThis compound (Mixture) Data
Oral LD50 (mouse) 8500 mg/kg[13]
Subcutaneous LD50 (rat) 4000 mg/kg[13]
Subcutaneous LD50 (mouse) 2500 mg/kg[13]
Intravenous LD50 (dog) 3000 mg/kg[13]

Conclusion

The positional isomers of this compound, 1,2-diacetin and 1,3-diacetin, are not interchangeable from a biological perspective. 1,2-Diacetin functions as a critical second messenger, activating key signaling proteins like PKC and influencing a multitude of cellular processes. In contrast, 1,3-diacetin plays a more direct role in energy metabolism, with evidence suggesting it promotes fat oxidation and reduces lipid storage. This profound functional divergence underscores the necessity for precise synthesis and analytical characterization in research and development. For drug development professionals, harnessing the specific biological activities of each isomer offers opportunities for targeted therapeutic interventions, from modulating signal transduction pathways with 1,2-diacetin analogs to developing novel strategies for managing metabolic disorders with 1,3-diacetin-based formulations. A thorough understanding of the distinct properties and functions of these isomers is essential for unlocking their full potential in various scientific and commercial applications.

References

Physical properties of glycerol diacetate (boiling point, density).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a focused overview of the core physical properties of glycerol (B35011) diacetate, also known as diacetin. As a compound of interest in pharmaceutical formulations, food technology, and as a plasticizer, a thorough understanding of its physical characteristics is paramount for its application and process optimization. This document presents key data on its boiling point and density, outlines standardized experimental protocols for their determination, and illustrates the relationship between its physical state and molecular interactions.

Introduction to Glycerol Diacetate

Glycerol diacetate (C₇H₁₂O₅) is the diester of glycerol and acetic acid.[1][2][3] It typically exists as a mixture of two isomers: 1,2-glycerol diacetate and 1,3-glycerol diacetate.[2][3] It is a colorless, odorless, and viscous liquid with a high boiling point.[1][2][3] Its hygroscopic nature and miscibility with water and alcohol make it a versatile solvent and humectant in various applications.[4]

Core Physical Properties

The boiling point and density of glycerol diacetate are critical parameters for its handling, processing, and application in various fields. The following table summarizes the reported values for these properties from various sources.

Physical PropertyValueConditions
Boiling Point 280 °C@ 760 mmHg
245.00 to 280.00 °C@ 760.00 mm Hg
259 °CNot specified
259 - 261 °CNot specified
Density 1.17 g/mL@ 25 °C
1.17000 to 1.12000 g/cm³@ 25.00 °C
1.184 g/mLNot specified
1.1875 g/cm³Not specified
1.175 - 1.195 g/cm³@ 20 °C

Experimental Protocols

Accurate determination of boiling point and density is essential for quality control and research purposes. The following are detailed methodologies for these key experiments.

Determination of Boiling Point

The boiling point of a high-boiling liquid like glycerol diacetate can be determined using several established methods.

1. Thiele Tube Method

This micro-method is suitable for small sample volumes.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating oil, and a heat source.

  • Procedure:

    • A small amount of the glycerol diacetate sample is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

    • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil).

    • The side arm of the Thiele tube is gently heated, allowing for even heat distribution through convection currents in the oil.

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

    • The heat source is then removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases, and the liquid is drawn back into the capillary tube.[5] This is the point where the vapor pressure of the sample equals the atmospheric pressure.[6]

2. Distillation Method

For larger sample volumes, a simple distillation setup can be used to determine the boiling point.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • A measured volume of glycerol diacetate (at least 5 mL) and a few boiling chips are placed in the distillation flask.[5]

    • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned correctly, with the top of the bulb just below the side arm of the distillation flask leading to the condenser.

    • The sample is heated to a gentle boil.

    • The temperature is recorded when the vapor condensation ring is stable and the temperature on the thermometer remains constant during the distillation of the bulk of the liquid.[5]

    • The barometric pressure should be recorded and the boiling point corrected to standard pressure if necessary.[5]

Determination of Density

The density of a viscous liquid like glycerol diacetate can be accurately measured using several standard methods.

1. Digital Density Meter (Oscillating U-Tube Method) - ASTM D4052 / ASTM D7777

This is a modern and precise method for determining density.[7][8]

  • Apparatus: Digital density meter with an oscillating U-tube and a temperature-controlled cell.[8]

  • Procedure:

    • The instrument is calibrated using two standards of known density, typically dry air and deionized water.

    • The temperature of the measuring cell is set to the desired temperature (e.g., 25 °C) and allowed to stabilize.

    • The glycerol diacetate sample is introduced into the U-tube, ensuring there are no air bubbles.[8] For viscous samples, this may require a syringe or an automated injection system.[8]

    • The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the sample.

    • The density is automatically calculated by the instrument and displayed.

2. Pycnometer Method (Bingham Pycnometer) - ASTM D1480

This is a classic and highly accurate gravimetric method suitable for viscous materials.[9]

  • Apparatus: A Bingham pycnometer (a glass flask with a precisely known volume), a constant-temperature bath, and an analytical balance.

  • Procedure:

    • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.

    • The pycnometer is filled with the glycerol diacetate sample, taking care to avoid air bubbles. For viscous liquids, this may be done at an elevated temperature.

    • The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium at the desired temperature (e.g., 25 °C).

    • The volume is adjusted precisely to the calibration mark on the pycnometer.

    • The exterior of the pycnometer is cleaned and dried, and its mass is accurately determined.

    • The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Interrelation of Physical Properties

The physical properties of glycerol diacetate are intrinsically linked to its molecular structure and the intermolecular forces at play. The following diagram illustrates this relationship.

G Relationship of Physical Properties of Glycerol Diacetate A Molecular Structure (Glycerol + 2 Acetic Acid Esters) B Intermolecular Forces (Hydrogen Bonding, Dipole-Dipole, van der Waals) A->B determines C High Boiling Point B->C strong forces require more energy to overcome D Density B->D efficient packing and molecular weight E Viscosity B->E resistance to flow

Caption: Logical flow from molecular structure to physical properties.

References

A Comprehensive Technical Guide to Diacetin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diacetin, also known as glyceryl diacetate, is a versatile diester of glycerol (B35011) and acetic acid. It is a colorless, odorless, and oily liquid that serves a critical role in a multitude of industrial applications, most notably in the pharmaceutical, cosmetic, and food industries.[1][2][3] For drug development professionals and researchers, this compound is of particular interest due to its properties as a solvent, plasticizer, and carrier for active pharmaceutical ingredients (APIs), contributing to the formulation and effective delivery of medications.[1][2][4][5] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis and purification protocols, analytical methodologies, and its functional role in pharmaceutical formulations.

Core Chemical Identifiers

This compound is commercially available as a mixture of two isomers: 1,2-glyceryl diacetate and 1,3-glyceryl diacetate.

IdentifierValue
Chemical Name Glycerol Diacetate; Glyceryl Diacetate
CAS Number (Mixture) 25395-31-7[1][3][6][7]
Molecular Formula C₇H₁₂O₅[1][3]
Synonyms This compound, Glycerin diacetate, Diacetylglycerol[1][4][6][8]

Physicochemical Properties

The physical and chemical characteristics of this compound make it a valuable excipient in various formulations.

PropertyValue
Molecular Weight 176.17 g/mol [8]
Appearance Clear, colorless, hygroscopic, oily liquid[7]
Odor Slight, fatty odor[7]
Melting Point -30 °C
Boiling Point 259 °C[1]
Density 1.17 - 1.195 g/mL at 25 °C[1]
Refractive Index n20/D 1.440
Solubility Slightly soluble in water; soluble in alcohol and ether.[1]
Vapor Pressure <1 mmHg at 20 °C

Experimental Protocols

Synthesis of this compound via Esterification

This compound is primarily synthesized through the esterification of glycerol with acetic acid.[1] The following protocol is a generalized procedure based on common industrial practices.

Materials:

  • Glycerol

  • Acetic Acid

  • Solid Acid Catalyst (e.g., sodium bisulfate)[6]

  • Water-carrying agent (e.g., n-propyl acetate)[6]

  • Neutralizing agent (e.g., hydrated baryta)[6]

  • Activated Carbon

Procedure:

  • Reactant Mixture: In a reaction kettle, mix glycerol and acetic acid in a molar ratio of 1:2.5 to 1:3.0.[6]

  • Catalyst and Agent Addition: Add a solid catalyst, such as sodium bisulfate, accounting for 0.05-0.3% of the total reactant weight. Add a water-carrying agent, like n-propyl acetate, which will constitute 3-5% of the total reactant weight.[6]

  • Esterification Reaction: Heat the mixture with stirring to a temperature of 120-145°C. Maintain the reaction for 8-14 hours. This will yield a liquid mixture containing approximately 45-60% this compound.[6]

  • Neutralization: After the reaction, neutralize the mixture with a suitable agent like hydrated baryta to quench the catalyst.[6]

  • Purification:

    • Remove the water-carrying agent and excess acetic acid via distillation.[6]

    • Decolorize the product by adding activated carbon.

    • Perform a final filtration to remove light components and obtain the purified this compound.[6]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a precise method for the quantification of this compound in various mixtures. The following is a general method for the analysis of acetin compounds.

Instrumentation:

  • HPLC system with a UV-Vis Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reverse-phase column[9]

  • Mobile Phase: A mixture of acetonitrile, dichloromethane, and ultrapure water (e.g., 59.6:0.4:40 v/v/v).[9]

  • Flow Rate: 0.5 mL/min[9]

  • Column and Detector Temperature: 30°C[9]

  • Detection Wavelength: 245 nm[9]

  • Injection Volume: As per standard laboratory practice.

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound of known concentrations.

  • Sample Preparation: Dilute the sample containing this compound in a suitable solvent.

  • Injection and Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Generate a calibration curve from the standard solutions and determine the concentration of this compound in the sample based on the peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Acetin Mixture Analysis

GC-MS can be used for the separation and identification of components in an acetin mixture, including monoacetin, this compound, and triacetin.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer

GC Conditions (Example):

  • Column Oven Temperature: 100.0°C[10]

  • Injection Temperature: 250.0°C (Split mode)[10]

  • Carrier Gas Pressure: 107.2 kPa[10]

  • Column Flow: 1.43 mL/min[10]

  • Split Ratio: 300.0[10]

  • Injection Volume: 1 µL[10]

Procedure:

  • Sample Preparation: The sample mixture can typically be injected directly or after dilution in a suitable solvent.

  • Injection: Inject the sample into the GC-MS system.

  • Analysis: The components will be separated based on their boiling points and polarity in the GC column and subsequently identified by their mass spectra.

Visualized Workflows and Relationships

This compound Synthesis and Purification Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_additives Additives Glycerol Glycerol Reaction_Kettle Reaction Kettle (120-145°C, 8-14h) Glycerol->Reaction_Kettle Acetic_Acid Acetic_Acid Acetic_Acid->Reaction_Kettle Catalyst Solid Catalyst Catalyst->Reaction_Kettle Water_Carrier Water-carrying Agent Water_Carrier->Reaction_Kettle Neutralization Neutralization Reaction_Kettle->Neutralization Crude Product Distillation Distillation Neutralization->Distillation Decolorization Decolorization (Activated Carbon) Distillation->Decolorization Filtration Filtration Decolorization->Filtration Purified_this compound Purified this compound Filtration->Purified_this compound

Caption: Workflow for the synthesis and purification of this compound.

HPLC Analysis Workflow for this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation Sample_Prep Sample Dilution HPLC_System HPLC System (C18 Column, UV-Vis Detector) Sample_Prep->HPLC_System Standard_Prep Standard Solutions Standard_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatograms Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Result This compound Concentration Data_Analysis->Result Calibration Curve

Caption: Experimental workflow for the analysis of this compound by HPLC.

Role of this compound as a Pharmaceutical Excipient

Excipient_Role cluster_properties Key Properties cluster_outcomes Pharmaceutical Outcomes This compound This compound Solvent Solvent This compound->Solvent Plasticizer Plasticizer This compound->Plasticizer Carrier Carrier This compound->Carrier API_Solubility Enhanced API Solubility Solvent->API_Solubility Improved_Stability Improved Formulation Stability Solvent->Improved_Stability Controlled_Release Controlled Drug Release Plasticizer->Controlled_Release Enhanced_Delivery Enhanced Drug Delivery Carrier->Enhanced_Delivery

Caption: Logical relationships of this compound's role as a pharmaceutical excipient.

Applications in Drug Development

This compound's primary role in the pharmaceutical industry is as an excipient.[4] Its functions are diverse and critical for the development of effective drug delivery systems.

  • Solvent and Co-solvent: this compound is an effective solvent for many active pharmaceutical ingredients, particularly those that are lipophilic or poorly soluble in water.[1][5] This property is crucial for developing stable and bioavailable liquid and semi-solid dosage forms.

  • Plasticizer: In the manufacturing of tablet coatings and transdermal patches, this compound acts as a plasticizer, imparting flexibility and preventing cracking of the film.[1]

  • Carrier in Drug Delivery Systems: It serves as a carrier for lipophilic drugs, aiding in their transport and absorption in the body.[1] this compound has been utilized in the design of advanced drug delivery systems, such as push-pull osmotic pumps, to control the release of drugs.[4]

  • Emollient: In topical and transdermal formulations, this compound functions as an emollient, which helps to soften and soothe the skin.[5]

Safety and Regulatory Status

This compound is generally regarded as a safe and non-toxic compound.[1] It has been approved for use in food and pharmaceutical applications by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Union.[1] As with any chemical, it is essential to handle this compound in well-ventilated areas and follow standard laboratory safety practices.[2]

Conclusion

This compound is a high-value excipient for researchers and professionals in drug development. Its well-characterized physicochemical properties, coupled with its versatility as a solvent, plasticizer, and carrier, make it an indispensable component in a wide array of pharmaceutical formulations. Understanding its synthesis, analytical methods, and functional roles is key to leveraging its full potential in creating safe, stable, and effective drug delivery systems.

References

The Solubility Profile of Diacetin: A Technical Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the solubility characteristics of diacetin (glycerol diacetate) in aqueous and organic media, providing essential data and standardized methodologies for its application in research, drug development, and formulation.

This compound, a diester of glycerol (B35011) and acetic acid, is a versatile excipient and solvent with significant applications in the pharmaceutical, cosmetic, and food industries. Its utility as a plasticizer, humectant, and solvent for active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its solubility profile.[1][2] This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of common organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Quantitative and Qualitative Solubility of this compound

The solubility of this compound is influenced by its molecular structure, which includes two ester groups and a free hydroxyl group on the glycerol backbone. This combination imparts a degree of polarity, allowing for interaction with a variety of solvents. However, quantitative solubility data for this compound is not extensively documented in publicly available literature. The following tables summarize the available qualitative and quantitative solubility information to guide formulation and research activities.

Table 1: Quantitative Solubility of this compound

SolventChemical FormulaSolubility ( g/100 mL)Temperature (°C)
WaterH₂O~65.8 (estimated)25
EthanolC₂H₅OH11.1725

Note: The solubility in water is an estimated value based on available data. Conflicting reports exist, with some sources describing it as miscible in all proportions.

Table 2: Qualitative Solubility of this compound in Various Solvents

SolventChemical FormulaSolubility Description
WaterH₂OSoluble / Miscible[3][4][5] / Slightly Soluble[6]
EthanolC₂H₅OHSoluble / Miscible[3][4][7]
MethanolCH₃OHSoluble
AcetoneC₃H₆OSoluble
Ethyl AcetateC₄H₈O₂Partially Soluble
Diethyl Ether(C₂H₅)₂OSoluble / Partially Soluble[6]
BenzeneC₆H₆Soluble / Miscible[4][5]
TolueneC₇H₈Soluble
ChloroformCHCl₃Soluble
DichloromethaneCH₂Cl₂Soluble
HexaneC₆H₁₄Insoluble
Carbon DisulfideCS₂Practically Insoluble

The conflicting reports on this compound's solubility in water, ranging from "slightly soluble" to "miscible," may be attributed to variations in the experimental conditions, the purity of the this compound used (which often contains mono- and triacetin), or the specific isomers present. For critical applications, it is imperative to experimentally determine the solubility under the specific conditions of use.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.

1. Materials and Equipment:

  • This compound (of known purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved this compound is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of this compound in the solvent remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess this compound to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved micro-droplets of this compound.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as GC-FID or HPLC.

  • Calculation: Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:

    Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

3. Validation and Controls:

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

  • Run a blank sample containing only the solvent to ensure no interfering peaks are present in the analytical method.

  • Prepare a standard calibration curve for this compound in the respective solvent to ensure accurate quantification.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key stages of the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess this compound to a known volume of solvent prep2 Seal vial prep1->prep2 equil Agitate in a thermostatically controlled shaker (24-48h) prep2->equil sep1 Allow excess this compound to settle equil->sep1 sep2 Withdraw supernatant with a syringe sep1->sep2 sep3 Filter through a 0.45 µm syringe filter sep2->sep3 ana1 Dilute the filtrate sep3->ana1 ana2 Quantify this compound concentration (e.g., GC-FID, HPLC) ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Experimental workflow for determining this compound solubility using the shake-flask method.

Factors Influencing the Solubility of this compound

The solubility of this compound, like other esters, is governed by the principle of "like dissolves like." Several factors can influence its solubility in a given solvent:

  • Polarity: this compound's two ester groups and one hydroxyl group contribute to its overall polarity. It is, therefore, more soluble in polar solvents like water and short-chain alcohols and less soluble in nonpolar solvents such as hexane. The conflicting reports on its water solubility suggest a complex interplay of hydrogen bonding and hydrophobic interactions.

  • Hydrogen Bonding: The free hydroxyl group in this compound can act as a hydrogen bond donor, while the oxygen atoms of the ester groups can act as hydrogen bond acceptors. This allows for hydrogen bonding with protic solvents like water and alcohols, contributing to its solubility.

  • Temperature: Generally, the solubility of liquids in liquids increases with temperature. However, this relationship should be determined experimentally for specific this compound-solvent systems.

  • Purity: Commercial this compound is often a mixture of 1,2- and 1,3-diacetin isomers, and may also contain monoacetin and triacetin. The presence of these related compounds can affect the overall measured solubility.

This technical guide provides a foundational understanding of the solubility of this compound. For researchers, scientists, and drug development professionals, a precise and experimentally verified understanding of this compound's solubility in relevant solvent systems is crucial for successful formulation and application. The provided experimental protocol offers a robust framework for obtaining this critical data.

References

Diacetin as a Plasticizer: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacetin (glycerol diacetate) is a widely utilized plasticizer, particularly in polymer applications for the pharmaceutical and materials science industries. Its primary function is to enhance the flexibility, workability, and durability of polymeric materials. This is achieved by reducing the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg) and increasing the free volume within the polymer matrix. This technical guide provides an in-depth analysis of the mechanism of action of this compound as a plasticizer, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles and workflows.

Mechanism of Action

The plasticizing effect of this compound is rooted in its molecular structure and its interaction with polymer chains. This compound, a diester of glycerol (B35011) and acetic acid, possesses both polar and non-polar characteristics, allowing it to be compatible with a range of polymers, most notably cellulose (B213188) derivatives like cellulose diacetate (CDA).

The core mechanism involves the insertion of this compound molecules between the long polymer chains.[1] This intercalation disrupts the strong intermolecular forces, such as hydrogen bonds and van der Waals forces, that hold the polymer chains in a rigid structure. By spacing the polymer chains further apart, this compound increases the "free volume" within the polymer matrix. This increased free volume facilitates the movement of polymer chains past one another, leading to a decrease in the material's stiffness and an increase in its flexibility.

A key indicator of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of the polymer. The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The incorporation of this compound significantly reduces the Tg of polymers like CDA, making them more pliable and easier to process at lower temperatures.[1]

Quantitative Data: Effect of this compound on Polymer Properties

The addition of this compound to a polymer matrix leads to measurable changes in its mechanical and thermal properties. The following tables summarize the quantitative effects of this compound on cellulose diacetate (CDA).

Plasticizer Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0 (Neat CDA)-14-
30% this compound (DA)27.2 ± 0.29.4 ± 2.41.9 ± 0.1
30% Triacetin (TA)30.2 ± 0.211.6 ± 1.82.1 ± 0.1
15% DA + 15% TA24.7 ± 0.211.0 ± 0.11.7 ± 0.1

Table 1: Mechanical properties of plasticized Cellulose Diacetate (CDA) blends. Data extracted from Gigante et al., 2016.[2]

PropertyObservationReference
Glass Transition Temperature (Tg)Lower interface energy of CDA-Diacetin leads to a lower glass transition temperature as determined by DSC.Hu et al., 2021[1]
Elongation at BreakThe elongation at break of CDA films increased from 14% to 26% with the addition of this compound.Hu et al., 2021[1]

Table 2: Thermal and mechanical effects of this compound on Cellulose Diacetate (CDA).

Experimental Protocols

Preparation of Plasticized Polymer Films (Solvent Casting Method)

This protocol describes the preparation of plasticized cellulose diacetate (CDA) films for subsequent analysis.

Materials:

  • Cellulose diacetate (CDA) powder

  • This compound

  • Acetone (B3395972) (analytical grade)

  • Glass petri dishes or flat glass plates

  • Magnetic stirrer and stir bar

  • Drying oven or vacuum oven

Procedure:

  • Solution Preparation:

    • Prepare a 10% (w/v) solution of CDA in acetone by slowly adding the CDA powder to the acetone while stirring continuously with a magnetic stirrer.

    • Cover the container to prevent solvent evaporation and continue stirring until the CDA is completely dissolved.

  • Plasticizer Incorporation:

    • Calculate the desired weight percentage of this compound relative to the CDA.

    • Slowly add the calculated amount of this compound to the CDA solution while stirring.

    • Continue stirring until the this compound is homogeneously dispersed in the solution.

  • Film Casting:

    • Place a clean and dry glass petri dish or glass plate on a level surface.

    • Pour a predetermined volume of the plasticized CDA solution onto the glass surface. The volume will determine the final film thickness.

    • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

  • Drying:

    • Transfer the cast films to a vacuum oven and dry at 60°C for at least 4 hours to remove any residual solvent.

  • Film Detachment and Storage:

    • Carefully peel the dried film from the glass substrate.

    • Store the films in a desiccator to prevent moisture absorption prior to testing.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

This protocol follows the general guidelines of ASTM D3418 for determining the transition temperatures of polymers.[3][4][5]

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation:

    • Cut a small, uniform disc (5-10 mg) from the prepared plasticized film.

    • Place the sample in an aluminum DSC pan and seal it hermetically using a crimper.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Analysis:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

    • The following temperature program is typically used:

      • First Heating Scan: Heat the sample from room temperature to a temperature above the expected Tg (e.g., 200°C) at a heating rate of 10°C/min. This scan is used to erase the thermal history of the sample.

      • Cooling Scan: Cool the sample from the high temperature back to room temperature at a controlled rate (e.g., 10°C/min).

      • Second Heating Scan: Heat the sample again at a rate of 10°C/min to a temperature above the Tg. The glass transition is determined from this second heating scan.

  • Data Analysis:

    • The glass transition temperature (Tg) is determined from the midpoint of the step-like transition in the heat flow curve of the second heating scan.

Evaluation of Mechanical Properties (Tensile Testing)

This protocol is based on ASTM D882 for thin plastic sheeting.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for holding thin film specimens

  • Calipers or micrometer for measuring film thickness

Procedure:

  • Specimen Preparation:

    • Cut rectangular or dumbbell-shaped specimens from the prepared plasticized films according to the dimensions specified in ASTM D882.

    • Measure the width and thickness of each specimen at several points along the gauge length and calculate the average cross-sectional area.

  • Tensile Test:

    • Set the initial grip separation on the UTM.

    • Mount the specimen in the grips, ensuring it is aligned vertically and not slipping.

    • Apply a tensile load to the specimen at a constant rate of crosshead movement until the specimen fractures.

  • Data Acquisition and Analysis:

    • Record the load and elongation data throughout the test.

    • From the resulting stress-strain curve, determine the following properties:

      • Tensile Strength: The maximum stress the material can withstand before breaking.

      • Elongation at Break: The percentage increase in length at the point of fracture.

      • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

Visualizations

Molecular Interaction of this compound with Polymer Chains

G cluster_0 Before Plasticization cluster_1 After Plasticization with this compound p1 Polymer Chain p2 Polymer Chain p1:e->p2:w p3 Polymer Chain p4 Polymer Chain d1 This compound d2 This compound label_inter Increased Free Volume (Reduced Intermolecular Forces) start cluster_0 cluster_0 cluster_1 cluster_1

Caption: Molecular interaction of this compound with polymer chains.

Experimental Workflow for Evaluating this compound as a Plasticizer

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare Polymer Solution (e.g., CDA in Acetone) add_plasticizer Incorporate this compound (Varying Concentrations) prep_solution->add_plasticizer cast_film Solvent Cast Films add_plasticizer->cast_film dry_film Dry Films (Vacuum Oven) cast_film->dry_film dsc_analysis Thermal Analysis (DSC) Determine Tg dry_film->dsc_analysis tensile_testing Mechanical Testing (UTM) (ASTM D882) dry_film->tensile_testing compare_data Compare Properties of Plasticized vs. Neat Polymer dsc_analysis->compare_data determine_ts Determine Tensile Strength tensile_testing->determine_ts determine_eb Determine Elongation at Break tensile_testing->determine_eb determine_ym Determine Young's Modulus tensile_testing->determine_ym determine_ts->compare_data determine_eb->compare_data determine_ym->compare_data correlate_concentration Correlate this compound Concentration with Property Changes compare_data->correlate_concentration evaluate_efficiency Evaluate Plasticizer Efficiency correlate_concentration->evaluate_efficiency

Caption: Experimental workflow for evaluating this compound's plasticizing effect.

References

A Technical Guide to Green Synthesis Methods for Glycerol Acetates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycerol (B35011), a primary byproduct of biodiesel production, has seen a significant surplus in the market.[1] The effective utilization of this surplus is crucial for the economic viability of the biodiesel industry and aligns with the principles of a circular economy. One of the most promising valorization pathways is the conversion of glycerol into glycerol acetates (acetins).[2] Acetins, which include monoacetin (MAG), diacetin (DAG), and triacetin (B1683017) (TAG), are valuable chemicals with diverse applications in the food, pharmaceutical, cosmetic, and fuel industries.[1][2] Triacetin, in particular, is a valuable fuel additive that can improve the cold flow properties and viscosity of biodiesel and serve as an anti-knocking agent for gasoline.[3][4]

Traditionally, the synthesis of glycerol acetates involves homogeneous acid catalysts like sulfuric or p-toluenesulfonic acid.[5][6] However, these methods are associated with significant environmental and operational challenges, including reactor corrosion, difficulty in catalyst separation, and the generation of toxic waste.[5][7] Consequently, there is a growing demand for green and sustainable synthesis routes. This technical guide provides an in-depth overview of environmentally friendly methods for producing glycerol acetates, focusing on heterogeneous catalysis and enzymatic synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who are seeking sustainable alternatives to conventional processes.

Green Catalytic Pathways for Glycerol Acetylation

The green synthesis of glycerol acetates primarily revolves around two main strategies: the use of solid, reusable heterogeneous catalysts and the application of biocatalysts such as enzymes. These approaches mitigate the drawbacks of homogeneous catalysis by offering easier product separation, reduced environmental impact, and potential for catalyst recycling.

Heterogeneous Acid Catalysis

Heterogeneous solid acid catalysts are the most extensively studied green alternative for glycerol acetylation.[8] The reaction is an esterification where glycerol reacts with an acetylating agent, typically acetic acid or acetic anhydride.[2] The use of solid catalysts simplifies the downstream processing, as the catalyst can be easily removed from the reaction mixture by filtration.[7] A wide array of materials has been investigated, including:

  • Ion-Exchange Resins: Commercial resins like Amberlyst-15 and Amberlyst-35 have shown high activity and selectivity, often achieving high glycerol conversions.[9][10] Their performance is attributed to their strong acidic sites.

  • Zeolites: Materials such as H-ZSM-5, H-Beta, and various Y-zeolites are effective due to their defined pore structures and tunable acidity.[5][9]

  • Functionalized Mesoporous Silicas: Materials like SBA-15 functionalized with sulfonic acid groups (e.g., Pr-SO3H–SBA-15) offer high surface area and accessible acid sites, leading to excellent catalytic performance.[9]

  • Metal Oxides: Sulphated metal oxides, particularly those of zirconia (SO₄²⁻/ZrO₂) and mixed oxides like CeO₂–ZrO₂, have demonstrated high conversion and selectivity towards di- and triacetin.[9]

  • Supported Heteropolyacids: Keggin-type heteropolyacids, such as 12-tungstophosphoric acid, supported on materials like activated carbon or zirconia, are also highly effective.[9][11]

  • Carbon-Based Catalysts: Functionalized biochar and other carbon materials can serve as low-cost, sustainable catalysts.[9]

The acetylation of glycerol is a stepwise reaction. Glycerol is first converted to monoacetin, which is then acetylated to this compound, and finally to triacetin.[2] The product distribution (selectivity) is highly dependent on reaction parameters such as temperature, the molar ratio of reactants, and catalyst properties like acid strength and pore structure.[9][10]

Enzymatic Synthesis (Biocatalysis)

Enzymatic synthesis represents another key green chemistry approach for producing glycerol acetates. This method utilizes lipases to catalyze the transesterification of glycerol with an acetate (B1210297) donor, such as methyl acetate or ethyl acetate.[12][13] The primary advantages of biocatalysis include:

  • High Selectivity: Enzymes often exhibit high chemo-, regio-, and enantioselectivity, leading to purer products.

  • Mild Reaction Conditions: Enzymatic reactions typically occur at lower temperatures (e.g., 40-60 °C), reducing energy consumption.[12]

  • Environmental Benignity: Enzymes are biodegradable and operate under environmentally friendly conditions.

Immobilized lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), are particularly effective, allowing for easy separation and reuse of the biocatalyst.[12][13] While highly promising, challenges such as enzyme stability and the cost of biocatalysts are areas of ongoing research.

Data on Green Synthesis of Glycerol Acetates

The following table summarizes quantitative data from various studies on the green synthesis of glycerol acetates, providing a comparative overview of different catalytic systems and reaction conditions.

CatalystAcetylating AgentGlycerol:Agent Molar RatioTemp (°C)Time (h)Catalyst LoadingGlycerol Conv. (%)Selectivity MA (%)Selectivity DA (%)Selectivity TA (%)Reference
Amberlyst-35Acetic Acid1:910540.5 g~100--25.9[9]
Pr-SO₃H–SBA-15Acetic Acid1:61202.5-96135532[9]
Sulphated CeO₂–ZrO₂Acetic Acid-1003-99.1-57.2821.26[9]
20% H₂SO₄/K-10 ClayAcetic Acid1:1212050.4 g9923 (yield)59 (yield)15 (yield)[9]
Zeolite BetaAcetic Anhydride1:4 (Glycerol:Anhydride)600.33--00100[14]
MgO-KOHAcetic Acid1:3701.832 g95~constant(decreased)60[15]
Novozym 435Methyl Acetate1:4040-2.5 g/L95---[12]
Amberlyst-15Acetic Acid1:31500.5-97315413[7]
CsPWAAcetic Anhydride1:36025 wt% glycerol1000.71.398.1[9]
CsPWAAcetic Acid1:612025 wt% glycerol1003.58.787.8[9]

Note: '-' indicates data not specified in the cited source. Selectivity values may not sum to 100% if other minor products are formed. For 20% H₂SO₄/K-10 Clay, the original source reported product yields rather than selectivity.

Experimental Protocols

This section provides detailed, representative methodologies for the synthesis of glycerol acetates using a heterogeneous solid acid catalyst and an enzymatic catalyst.

Protocol 1: Heterogeneous Catalysis using Amberlyst-15

This protocol is based on typical procedures for glycerol acetylation with acetic acid over a solid acid resin.[7][16]

1. Materials and Equipment:

  • Glycerol (99%+ purity)

  • Glacial Acetic Acid

  • Amberlyst-15 (dry) ion-exchange resin

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer or temperature probe

  • Filtration apparatus (e.g., Büchner funnel)

  • Gas chromatograph (GC) with a flame ionization detector (FID) for analysis

2. Reaction Setup:

  • Set up the three-neck flask on the magnetic stirrer/hotplate.

  • Fit the flask with the reflux condenser, a thermometer, and a stopper. Ensure cooling water is flowing through the condenser.

3. Procedure:

  • Charge the flask with glycerol and acetic acid. A common molar ratio is 1:6 (glycerol:acetic acid).[9]

  • Add the Amberlyst-15 catalyst. A typical catalyst loading is 5-10% by weight of the total reactants.

  • Begin stirring to ensure the mixture is homogeneous.

  • Heat the reaction mixture to the desired temperature (e.g., 110-120 °C) and maintain this temperature for the duration of the reaction (e.g., 1-5 hours).[9]

  • Take small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes) for analysis, if monitoring the reaction progress is desired.

4. Product Separation and Analysis:

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid Amberlyst-15 catalyst from the liquid product mixture by filtration. The recovered catalyst can be washed, dried, and stored for reuse.

  • Analyze the liquid product composition using gas chromatography (GC). An internal standard can be used for quantification. The GC will separate and quantify the remaining glycerol and the products: monoacetin, this compound, and triacetin.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase (Novozym 435)

This protocol describes the lipase-catalyzed transesterification of glycerol, adapted from procedures for enzymatic synthesis of glycerol esters.[12][13]

1. Materials and Equipment:

  • Glycerol (pure or crude)

  • Methyl Acetate (acetate donor)

  • tert-Butanol (solvent)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Molecular sieves (to remove water byproduct)

  • Screw-cap flask (50 mL)

  • Thermostatic shaker incubator

  • Centrifuge

  • Syringe filters (e.g., 0.20 µm PTFE)

  • Gas chromatograph (GC-FID)

2. Procedure:

  • In a 50 mL screw-cap flask, combine glycerol, methyl acetate, and tert-butanol. A representative ratio is 1:40 (glycerol:methyl acetate) in a solvent like tert-butanol.[12]

  • Add the immobilized lipase, Novozym 435 (e.g., at a concentration of 2.5 g/L).[12]

  • Add molecular sieves to the mixture to adsorb the methanol (B129727) byproduct, which can inhibit the enzyme.

  • Place the sealed flask in a thermostatic shaker and incubate at a controlled temperature (e.g., 40 °C) with constant agitation for the desired reaction time (e.g., 24 hours).[12]

3. Product Separation and Analysis:

  • After the reaction period, take a sample from the mixture.

  • Centrifuge the sample (e.g., at 12,000 rpm for 10 minutes) to pellet the immobilized enzyme.[13]

  • Carefully collect the supernatant and filter it through a syringe filter to remove any remaining enzyme particles.[13]

  • Analyze the filtered sample by GC-FID to determine the conversion of glycerol and the yield of glycerol acetates.[13] The oven temperature program for GC analysis could be: start at 140 °C (hold for 2 min), ramp at 20 °C/min to 240 °C, and hold for 2 min.[13]

Visualizing Green Synthesis Pathways and Workflows

Reaction Pathway for Glycerol Acetylation

The acetylation of glycerol proceeds in a stepwise manner, which is crucial for controlling the selectivity towards the desired product (mono-, di-, or triacetin).

G glycerol Glycerol ma Monoacetin (MAG) glycerol->ma + Acetic Acid - H₂O da This compound (DAG) ma->da + Acetic Acid - H₂O ta Triacetin (TAG) da->ta + Acetic Acid - H₂O G A 1. Mix Reactants (Glycerol, Acetic Acid) B 2. Add Solid Catalyst (e.g., Amberlyst-15) A->B C 3. Heat & Stir (e.g., 110-120°C) B->C D 4. Cool Down C->D E 5. Separate Catalyst (Filtration) D->E F 6. Analyze Products (GC Analysis) E->F G Recycle Catalyst E->G

References

Diacetin: A Comprehensive Material Safety Data Sheet Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the material safety data for Diacetin (Glycerol Diacetate), a widely used excipient and solvent in the pharmaceutical, food, and cosmetic industries. This document synthesizes critical safety information, presents quantitative data in a structured format, and details experimental methodologies for key safety assessments. The logical workflows for handling and emergency procedures are also visualized to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a colorless, hygroscopic, and somewhat oily liquid.[1] It is a mixture of the 1,2- and 1,3-diacetates of glycerol.[2] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₂O₅[1][3][4]
Molecular Weight 176.17 g/mol [1][3]
CAS Number 25395-31-7[5]
Appearance Clear, colorless, oily liquid[2][4]
Odor Slight, fatty odor[1][2]
Density 1.15 - 1.1875 g/cm³ at 25 °C[3][4][5][6]
Boiling Point 280 °C[3][6][7]
Melting Point -30 °C to -40 °C[3][6]
Flash Point > 110 °C (Closed Cup)[3][7][8]
Solubility Soluble in water, alcohol, ether, and benzene.[1][6] Insoluble in carbon disulfide.[2][1][2][6]
Vapor Pressure < 1 mmHg @ 20 °C[7]
Refractive Index ~1.440 at 20 °C[2]

Toxicological Data

The toxicological profile of this compound indicates low acute toxicity. The available data is summarized in Table 2.

EndpointValueSpeciesReference
Oral LD50 8500 mg/kgMouse
Oral LD50 3 g/kg (for Glycerol triacetate, a related compound)Rat
Dermal LD50 > 2000 mg/kg (for Glycerol triacetate, a related compound)Rabbit
Skin Corrosion/Irritation No data available. May cause skin irritation.
Serious Eye Damage/Irritation No data available. May cause eye irritation.
Respiratory or Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[5]
Reproductive Toxicity No data available.
STOT-Single Exposure No data available. May cause respiratory irritation.
STOT-Repeated Exposure No data available.
Aspiration Hazard Based on available data, the classification criteria are not met.

Experimental Protocols

To ensure the reliability and reproducibility of safety data, standardized experimental protocols are followed. Below are detailed methodologies for two key safety assessments.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxic classes defined by fixed LD50 cut-off values.[6]

Principle: A stepwise procedure is used where the substance is administered orally to a group of experimental animals at one of the defined dose levels. The absence or presence of compound-related mortality in a step determines the next step. This method uses a minimum number of animals to obtain sufficient information on the acute toxicity of the substance.[3]

Methodology:

  • Animal Selection and Preparation:

    • Healthy, young adult rodents (usually female rats) are used.[6]

    • Animals are acclimatized to the laboratory conditions for at least five days prior to the test.[6]

    • Animals are fasted (food, but not water, is withheld) for a period before administration of the test substance.[6]

  • Dose Preparation and Administration:

    • The test substance is typically administered as a single dose by gavage using a stomach tube or a suitable intubation cannula.[6]

    • The substance is usually dissolved or suspended in an appropriate vehicle (e.g., water).[6]

    • The volume of liquid administered should not exceed a certain limit (e.g., 1 mL/100g body weight for rodents).[6]

  • Procedure:

    • The test is initiated with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[5]

    • A group of three animals is used in each step.[5]

    • If no mortality is observed at a given dose level, the test proceeds to the next higher dose level.[5]

    • If mortality is observed, the outcome determines the subsequent steps, which may involve testing at a lower dose level or stopping the test.[5]

  • Observation:

    • Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.[5]

    • Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Body weight of the animals is recorded weekly.[5]

  • Data Analysis:

    • The number of animals that died or showed signs of toxicity at each dose level is recorded.

    • The substance is classified into a toxicity class based on the observed mortality.[3]

Flash Point Determination by Pensky-Martens Closed Cup Tester (ASTM D93)

This test method covers the determination of the flash point of petroleum products and other liquids. The flash point is the lowest temperature at which application of an ignition source causes the vapors of a specimen to ignite under specified conditions.[1][2]

Apparatus:

  • Pensky-Martens Closed Cup Tester: Consists of a test cup, a cover equipped with a stirrer, an ignition source applicator, and a heating source.[2]

  • Thermometer: Calibrated to measure the temperature of the test specimen.

Procedure:

  • Sample Preparation:

    • A brass test cup is filled with the test specimen to a specified mark.[2]

  • Heating and Stirring:

    • The test cup is fitted with the cover and heated at a specified, constant rate.[2]

    • The specimen is stirred at a specified rate to ensure uniform temperature distribution.[2] There are different procedures (A, B, and C) with different stirring rates depending on the nature of the substance being tested.[2]

  • Application of Ignition Source:

    • At regular temperature intervals, the stirring is stopped, and an ignition source (a test flame or an electric ignitor) is directed into the test cup.[2]

    • For substances with an expected flash point of 110°C or below, the ignition source is applied at every 1°C or 2°F temperature increase. For those with a higher expected flash point, it's applied at every 2°C or 5°F increase.[9]

  • Flash Point Determination:

    • The flash point is the lowest temperature at which a flash is observed upon application of the ignition source.[2]

    • The observed flash point is then corrected for barometric pressure.[1]

Hazard Identification and Handling

While this compound is not classified as a hazardous substance, it is important to follow good industrial hygiene practices.[9]

First_Aid_Measures cluster_exposure Route of Exposure cluster_action First-Aid Action Inhalation Inhalation Move_to_Fresh_Air Move to fresh air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_with_Soap_Water Wash affected area with soap and water Skin_Contact->Wash_with_Soap_Water Eye_Contact Eye Contact Rinse_with_Water Rinse eyes immediately with plenty of water for at least 15 minutes Eye_Contact->Rinse_with_Water Ingestion Ingestion Rinse_Mouth Rinse mouth with water Ingestion->Rinse_Mouth Seek_Medical_Attention Seek medical attention if symptoms persist Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_Water->Seek_Medical_Attention if irritation persists Rinse_with_Water->Seek_Medical_Attention if irritation persists Rinse_Mouth->Seek_Medical_Attention Fire_Fighting_Measures cluster_unsuitable Unsuitable Extinguishing Media cluster_protection Protective Equipment for Firefighters Fire Fire Involving this compound Foam Foam Fire->Foam Dry_Chemical Dry Chemical Fire->Dry_Chemical CO2 Carbon Dioxide (CO2) Fire->CO2 Water_Spray Water Spray (in large quantities) Fire->Water_Spray Water_Jet Do not use water jet as it may spread the fire Fire->Water_Jet Avoid SCBA Self-Contained Breathing Apparatus (SCBA) Fire->SCBA Protective_Clothing Full Protective Clothing Fire->Protective_Clothing

References

An In-depth Technical Guide to the Chemical Properties of Glycerol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol (B35011) diacetate, also known as diacetin, is a versatile organic compound derived from the esterification of glycerol with acetic acid.[1] It is a diglyceride and exists as a clear, colorless, and somewhat oily liquid that is hygroscopic in nature.[2][3] Typically, glycerol diacetate is a mixture of two isomers: 1,2-glyceryl diacetate and 1,3-glyceryl diacetate.[4] This compound has found extensive application across various industries, including pharmaceuticals, food and beverages, cosmetics, and industrial manufacturing, owing to its properties as a solvent, plasticizer, emollient, and flavoring agent.[2][5] In the pharmaceutical sector, it is particularly valued as a solvent and carrier for active pharmaceutical ingredients (APIs), enhancing their stability and bioavailability.[6][7]

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of glycerol diacetate.

General Information
PropertyValueCitations
Synonyms This compound, Glyceryl Diacetate, Glycerine Diacetate, 1,2,3-Propanetriol diacetate[3][8]
CAS Number 25395-31-7 (mixture), 102-62-5 (1,2-isomer), 105-70-4 (1,3-isomer)[4]
EC Number 246-941-2[4][6]
E Number E1517[4]
Molecular Formula C₇H₁₂O₅[6][9]
Molecular Weight 176.17 g/mol [6][9]
Appearance Clear, colorless, viscous, oily liquid[4][5]
Odor Odorless to slight, fatty odor[2][9]
Taste Slight bitter taste[3][9]
Physicochemical Data
PropertyValueCitations
Density 1.17 - 1.1875 g/mL at 25 °C[2][6][10]
Boiling Point 259 - 280 °C[3][4][11]
Melting Point -30 °C[4][11]
Flash Point >110 °C (>230 °F)[3][12]
Refractive Index n20/D 1.440[2][6]
Vapor Pressure <1 mmHg at 20 °C; 0.007 mmHg at 25 °C[9][13][14]
Vapor Density 6.1 (Air = 1)[3][14]
pH 5-6 (50g/l, H₂O, 20℃)[9]
Solubility
SolventSolubilityCitations
Water Soluble/Miscible[3][6][10]
Alcohol (Ethanol) Soluble/Miscible[3][6][10]
Ether Soluble (partially)[6][10]
Benzene Soluble/Miscible[3][9][10]
Carbon Disulfide Practically insoluble[6]

Experimental Protocols

Synthesis of Glycerol Diacetate via Esterification

This protocol describes a common laboratory-scale synthesis of glycerol diacetate.

Materials:

  • Glycerol

  • Acetic acid (glacial)

  • Acid catalyst (e.g., Amberlyst-15)

  • Water-carrying agent (e.g., cyclohexane)

  • Reaction flask with a reflux condenser and Dean-Stark trap

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Combine glycerol and acetic acid in a molar ratio of approximately 1:2 in the reaction flask.[15]

  • Add a catalytic amount of an acid catalyst, such as Amberlyst-15.[15]

  • Add a water-carrying agent like cyclohexane (B81311) to the mixture to facilitate the removal of water produced during the reaction.[15]

  • Heat the mixture to the reaction temperature (typically 80-95 °C) under reflux.[15]

  • Continuously remove the water-acetic acid azeotrope using the Dean-Stark trap to drive the equilibrium towards the formation of the di-ester.

  • Monitor the reaction progress over several hours (e.g., 10-12 hours).[15]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration.

  • Remove any excess acetic acid and the water-carrying agent by distillation under normal pressure.[15]

  • Purify the resulting glycerol diacetate by vacuum distillation to obtain the final product.[15]

Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_purification Purification Glycerol Glycerol Mix Mix Reactants Glycerol->Mix AceticAcid Acetic Acid AceticAcid->Mix Catalyst Acid Catalyst (e.g., Amberlyst-15) Catalyst->Mix Heat Heat & Reflux (80-95°C) Mix->Heat RemoveWater Remove Water (Dean-Stark) Heat->RemoveWater Filter Filter Catalyst RemoveWater->Filter Distill Distill Excess Acetic Acid Filter->Distill Vacuum Vacuum Distill Distill->Vacuum Product Glycerol Diacetate Vacuum->Product

Caption: Synthesis workflow for glycerol diacetate production.

Assay for Purity (Titration Method)

This protocol outlines a method for determining the purity of a glycerol diacetate sample.[16]

Materials:

Procedure:

  • Accurately weigh approximately 1 g of the glycerol diacetate sample and transfer it to a pressure-resistant bottle.[16]

  • Add 25 mL of 1 N potassium hydroxide solution and 15 mL of isopropanol to the bottle.[16]

  • Securely stopper the bottle and place it in a water bath maintained at 98 ± 2 °C for 1 hour.[16] The water level should be just above the liquid level in the bottle.

  • Remove the bottle from the water bath and allow it to cool to room temperature.

  • Carefully uncap the bottle to release any pressure.

  • Add 6 to 8 drops of phenolphthalein indicator solution.[16]

  • Titrate the excess potassium hydroxide with 0.5 N sulfuric acid until the pink color just disappears.[16]

  • Perform a blank determination using the same procedure without the glycerol diacetate sample.

  • Calculate the percentage of glycerol diacetate in the sample. Each mL of 0.5 N sulfuric acid is equivalent to 44.04 mg of C₇H₁₂O₅.[16]

Applications in Drug Development

Glycerol diacetate's properties make it a valuable excipient in pharmaceutical formulations.

  • Solvent and Co-solvent : It is an effective solvent for a variety of APIs, particularly those with poor water solubility.[6][7] This can enhance the bioavailability of the drug.[7]

  • Carrier in Formulations : It serves as a stable carrier in oral solutions and topical preparations.[6][7]

  • Plasticizer : In the manufacturing of certain materials, it acts as a plasticizer, improving flexibility and durability.[2][6] This is relevant for some drug delivery systems.

  • Formulation Aid : It helps in the even distribution and stability of active components within a formulation.[6]

Applications_Diagram cluster_pharma Pharmaceuticals cluster_food Food & Beverage cluster_cosmetics Cosmetics cluster_industrial Industrial GDA Glycerol Diacetate Solvent Solvent for APIs GDA->Solvent Carrier Carrier in Formulations (Oral, Topical) GDA->Carrier Plasticizer Plasticizer in Delivery Systems GDA->Plasticizer Flavoring Flavoring Agent GDA->Flavoring Humectant Humectant GDA->Humectant Emollient Emollient GDA->Emollient CosmeticSolvent Solvent GDA->CosmeticSolvent IndustrialPlasticizer Plasticizer GDA->IndustrialPlasticizer CuringAgent Curing Agent GDA->CuringAgent

Caption: Key applications of glycerol diacetate.

Safety and Handling

Handling:

  • Use in a well-ventilated area to minimize inhalation of vapors.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][17]

  • Keep away from open flames and sources of ignition as it is flammable.[6]

Storage:

  • Store in a cool, dry place away from direct sunlight and heat sources.[6][13]

  • Keep containers tightly closed.[13]

  • Store in containers made of compatible materials like glass or certain plastics.[6]

First Aid:

  • Inhalation : Move the affected person to fresh air. Seek medical attention if symptoms persist.[6]

  • Skin Contact : Wash the affected area with soap and water. Remove contaminated clothing.[6]

  • Eye Contact : Rinse eyes immediately with plenty of water for at least 15 minutes.[6]

  • Ingestion : Rinse mouth with water.[17]

Disposal:

  • Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations.[6]

Stability and Reactivity:

  • Glycerol diacetate is stable under normal temperatures and pressures.[13][18]

  • It is hygroscopic.[6]

  • Avoid exposure to heat, open flames, and strong reactive substances like oxidizing agents.[6][18]

  • Hazardous decomposition products may include acetic acid and other potentially hazardous by-products.[6]

References

Methodological & Application

Application Notes and Protocols for Diacetin in Push-Pull Osmotic Pump Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of diacetin as a plasticizer in the formulation of Push-Pull Osmotic Pump (PPOP) tablets. PPOP technology offers controlled, zero-order drug release, and the inclusion of this compound in the semipermeable membrane can significantly influence the performance of the delivery system.

Introduction to this compound in PPOP Formulations

This compound, also known as glycerol (B35011) diacetate, is a versatile excipient used in the pharmaceutical industry as a solvent, carrier, and plasticizer.[1][2] In the context of PPOP formulations, this compound is primarily incorporated into the semipermeable coating to enhance its flexibility and mechanical properties.[3][4] A flexible coating is crucial to prevent cracking or fracturing of the membrane during the operational lifetime of the osmotic pump, ensuring the integrity of the zero-order release mechanism.

The semipermeable membrane in a PPOP system selectively allows water to enter the core of the tablet, where an osmotic agent creates pressure that pushes the drug formulation out through a precisely drilled orifice.[5][6][7] The choice and concentration of the plasticizer in the coating formulation directly impact the water vapor transmission and mechanical strength of the film, thereby influencing the drug release profile.[5][8] Studies have shown that this compound can impart desirable properties to polymeric films used in osmotic drug delivery systems. For instance, in a study on gliclazide (B1671584) PPOP coated with aqueous colloidal polymer dispersions (Eudragit® RL (B13397209) 30D and RS 30D), this compound as a plasticizer resulted in the smoothest film surface and the highest water vapor transmission coefficient compared to other plasticizers like diethyl phthalate (B1215562) (DEP), dibutyl sebacate (B1225510) (DBS), and triethyl citrate (B86180) (TEC).[1]

Core Components and Formulation of PPOP Tablets

A typical PPOP tablet consists of a bilayer core compressed within a semipermeable membrane. The two layers of the core are the drug layer and the push layer.

Table 1: Typical Components of a Push-Pull Osmotic Pump Tablet

ComponentLayerFunctionExample Materials
Active Pharmaceutical Ingredient (API)Drug LayerThe therapeutic agent to be delivered.Gliclazide, Nifedipine, etc.[1][9]
Osmotic AgentDrug & Push LayersCreates the osmotic pressure gradient that drives water influx.Sodium chloride (NaCl), Potassium chloride (KCl)[9]
Swellable PolymerPush LayerSwells upon hydration, pushing the drug layer out of the orifice.High molecular weight polyethylene (B3416737) oxide (PEO)[9]
BinderDrug & Push LayersFacilitates the granulation and compression of the tablet layers.Polyvinylpyrrolidone (PVP)
Lubricant/GlidantDrug & Push LayersImproves powder flow and prevents sticking to tablet punches.Magnesium stearate, Colloidal silicon dioxide
Semipermeable PolymerCoatingForms the rate-controlling membrane.Cellulose (B213188) acetate (B1210297), Eudragit® RL/RS 30D[1][10]
Plasticizer Coating Improves flexibility and mechanical properties of the coating. This compound , Triethyl citrate (TEC), Dibutyl phthalate (DBP)
Pore Former (optional)CoatingCan be included to modulate the permeability of the membrane.Polyethylene glycol (PEG)[8]

Experimental Protocols

Preparation of the Bilayer Core Tablet

This protocol describes a general method for preparing the bilayer core of a PPOP tablet.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Osmotic agent (e.g., NaCl)

  • Swellable polymer (e.g., PEO, high molecular weight)

  • Binder (e.g., PVP)

  • Lubricant/Glidant (e.g., Magnesium stearate, Colloidal silicon dioxide)

  • Granulating fluid (e.g., Isopropyl alcohol)

Equipment:

  • Sieves

  • Planetary mixer or high-shear granulator

  • Fluid bed dryer or tray dryer

  • Bilayer tablet compression machine

Procedure:

  • Preparation of the Drug Layer Granules: a. Sieve the API, osmotic agent, and a portion of the binder through a suitable mesh sieve. b. Dry blend the sieved materials in a mixer for 10-15 minutes. c. Prepare a granulating solution by dissolving the remaining binder in the granulating fluid. d. Slowly add the granulating solution to the powder blend while mixing to form a damp mass. e. Pass the wet mass through a sieve to form granules. f. Dry the granules in a dryer until the desired moisture content is achieved. g. Sieve the dried granules and blend with the lubricant and glidant.

  • Preparation of the Push Layer Granules: a. Follow the same procedure as for the drug layer, substituting the API with the swellable polymer.

  • Compression of the Bilayer Tablet: a. Load the drug layer granules into the die of the bilayer tablet press and lightly compress. b. Add the push layer granules on top of the drug layer. c. Compress the two layers together to form a bilayer tablet of the target weight and hardness.

Preparation of the Semipermeable Coating Solution with this compound

This protocol describes the preparation of an aqueous dispersion of Eudragit® RL/RS 30D plasticized with this compound.

Materials:

  • Eudragit® RL 30D and Eudragit® RS 30D aqueous dispersions

  • This compound

  • Purified water

Equipment:

  • Beaker

  • Magnetic stirrer

  • Peristaltic pump (optional)

Procedure:

  • Weigh the required amounts of Eudragit® RL 30D and Eudragit® RS 30D dispersions into a beaker. The ratio of RL to RS polymers will influence the permeability of the coating.

  • Begin stirring the polymer dispersion gently with a magnetic stirrer.

  • Slowly add the required amount of this compound to the dispersion while stirring. A typical starting concentration for plasticizers is in the range of 10-25% w/w of the dry polymer weight.[11]

  • Continue stirring for a specified period (e.g., 30-60 minutes) to ensure uniform mixing of the plasticizer.[12]

  • If necessary, add purified water to adjust the final solid content of the coating suspension.

  • Pass the final suspension through a sieve to remove any agglomerates before the coating process.

Tablet Coating and Orifice Drilling

Equipment:

  • Pan coater

  • Spray gun

  • Laser drilling system

Procedure:

  • Coating: a. Preheat the tablet cores in the pan coater. b. Spray the prepared coating solution onto the tumbling tablet bed at a controlled rate. c. Monitor the inlet and outlet air temperatures and the tablet bed temperature throughout the process. d. Continue the coating process until the desired weight gain (coating thickness) is achieved.[9] e. Dry the coated tablets in the pan coater for a specified time to remove residual solvent.

  • Orifice Drilling: a. Drill a single orifice of a precise diameter (typically 0.5-1.0 mm) on the drug layer side of the coated tablets using a laser drilling system.[13]

Characterization of PPOP Formulations

Physical Evaluation of Tablets

Standard pharmacopeial tests should be performed on both the core and coated tablets to ensure quality.

Table 2: Physical Evaluation Parameters

TestMethodAcceptance Criteria (Typical)
Weight VariationWeigh 20 tablets individually and calculate the average weight.USP <905> Uniformity of Dosage Units
HardnessMeasure the crushing strength of 10 tablets using a hardness tester.8-12 kp (may vary depending on formulation)
ThicknessMeasure the thickness of 10 tablets using a calibrated vernier caliper.Consistent thickness within the batch.
FriabilitySubject a known weight of tablets to tumbling in a friabilator and measure the weight loss.Less than 1% weight loss.
In-Vitro Dissolution Testing

This protocol outlines the dissolution testing for PPOP tablets to evaluate the drug release profile.

Equipment:

  • USP Dissolution Apparatus 2 (Paddle method)

  • Dissolution vessels

  • Water bath

  • Syringes and filters

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare the dissolution medium (e.g., 900 mL of simulated gastric fluid or intestinal fluid) and place it in the dissolution vessels.[14]

  • Maintain the temperature of the medium at 37 ± 0.5°C.

  • Place one PPOP tablet in each vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 rpm).[13]

  • At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the orifice and the cross-section of the semipermeable membrane.

Procedure:

  • Sample Preparation: a. For orifice imaging, mount an intact coated tablet onto an aluminum stub using double-sided carbon tape. b. For membrane cross-section imaging, carefully fracture a coated tablet and mount a piece showing the cross-section onto a stub. c. To observe the membrane after dissolution, retrieve a tablet from the dissolution vessel at a specific time point, gently rinse with deionized water, and dry it carefully before mounting.[15] d. Sputter-coat the mounted samples with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.[7]

  • Imaging: a. Place the coated stub in the SEM chamber. b. Acquire images of the orifice and the membrane cross-section at various magnifications.

Data Presentation

The following tables summarize the influence of plasticizers on the properties of films commonly used in osmotic pump coatings.

Table 3: Effect of Plasticizer Type on Mechanical Properties of Cellulose Acetate Films

Plasticizer (30% w/w)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Triacetin30.2 ± 0.211.6 ± 1.82.1 ± 0.1
This compound27.2 ± 0.29.4 ± 2.41.9 ± 0.1
Triacetin/Diacetin (1:1)24.7 ± 0.211.0 ± 0.11.7 ± 0.1
Phthalate30.4 ± 0.416.8 ± 0.42.0 ± 0.1
Data adapted from a study on cellulose acetate blends.[5]

Table 4: Water Vapor Transmission of Eudragit® Films with Different Plasticizers

PolymerPlasticizerPlasticizer Conc. (% w/w of polymer)Water Vapor Transmission (g/m²/day)
Eudragit® RS 100Dibutyl Phthalate (DBP)10~150
Eudragit® RS 100Dibutyl Phthalate (DBP)20~180
Eudragit® RS 100Polyethylene Glycol (PEG) 4002.5~200
Eudragit® RS 100Polyethylene Glycol (PEG) 4007.5~250
Data adapted from a study on Eudragit films for transdermal application, illustrating the effect of plasticizer type and concentration on water vapor permeability.[2]

Visualization of Mechanisms and Workflows

Push-Pull Osmotic Pump Drug Release Mechanism

PPOP_Mechanism cluster_tablet PPOP Tablet in Aqueous Environment Tablet Semipermeable Membrane (with this compound) Drug Layer (API + Osmogen) Push Layer (Swellable Polymer + Osmogen) Orifice Tablet:f2->Tablet:f1 Push Layer Swells Tablet:f1->Tablet:f3 Drug Layer Pushed Drug_Release Drug Release Tablet:f3->Drug_Release Zero-Order Release Water Water Water->Tablet:f0 Water Influx (Osmosis)

Caption: Mechanism of drug release from a Push-Pull Osmotic Pump (PPOP).

Experimental Workflow for PPOP Formulation and Evaluation

PPOP_Workflow cluster_formulation Formulation cluster_evaluation Evaluation Prep_Drug_Layer Prepare Drug Layer Granules Bilayer_Compression Bilayer Tablet Compression Prep_Drug_Layer->Bilayer_Compression Prep_Push_Layer Prepare Push Layer Granules Prep_Push_Layer->Bilayer_Compression Coating Tablet Coating Bilayer_Compression->Coating Prep_Coating_Sol Prepare Coating Solution (with this compound) Prep_Coating_Sol->Coating Drilling Orifice Drilling Coating->Drilling Physical_Tests Physical Tests Drilling->Physical_Tests Drug_Content Drug Content Analysis Drilling->Drug_Content Dissolution In-Vitro Dissolution Drilling->Dissolution SEM SEM Analysis Drilling->SEM Stability Stability Studies Drilling->Stability Final_Product Final PPOP Product Drilling->Final_Product

Caption: Experimental workflow for the formulation and evaluation of PPOP tablets.

Stability Studies

Stability testing is crucial to ensure that the PPOP formulation maintains its physical, chemical, and drug release characteristics throughout its shelf life.

Protocol:

  • Package the final PPOP tablets in the intended commercial packaging.

  • Store the packaged tablets under various ICH-recommended conditions (e.g., 25°C/60% RH, 30°C/65% RH, and accelerated conditions of 40°C/75% RH).

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples and perform the following tests:

    • Physical appearance

    • Hardness and Friability

    • Drug content

    • In-vitro dissolution profile

  • Compare the results to the initial data to assess the stability of the formulation. Any significant changes in the dissolution profile may indicate an issue with the coating integrity over time.

By following these protocols and considering the provided data, researchers can effectively formulate and characterize push-pull osmotic pump tablets utilizing this compound as a plasticizer to achieve controlled and predictable drug delivery.

References

Application Notes and Protocols for Diacetin (E1517) in the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diacetin (Glycerol Diacetate)

This compound, with the E-number E1517, is a food additive belonging to the class of glycerides. Chemically, it is the diester of glycerol (B35011) and acetic acid, existing as a mixture of 1,2-glyceryl diacetate and 1,3-glyceryl diacetate.[1][2] It is a colorless, odorless, and oily liquid with a faint, fatty odor.[1][3] this compound is valued in the food industry for its versatile functions as a solvent, carrier, humectant, and plasticizer.[4][5]

Regulatory Status: this compound is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a synthetic flavoring substance and adjuvant.[6] In the European Union, it is an authorized food additive.[1] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) of "not specified" for acetic and fatty acid esters of glycerol, which includes this compound, indicating its low toxicity.[7][8]

Physicochemical Properties of this compound

A comprehensive understanding of this compound's physicochemical properties is crucial for its effective application in food formulations.

PropertyValueReferences
Synonyms Glyceryl diacetate, Glycerol diacetate, E1517[1][3]
CAS Number 25395-31-7[3]
Molecular Formula C₇H₁₂O₅[3]
Molecular Weight 176.17 g/mol [3]
Appearance Clear, colorless, hygroscopic, oily liquid[3]
Odor Slight, fatty odor[3]
Solubility Soluble in water, ethanol (B145695), and benzene. Miscible with ethanol.[3][9][10][11]
Density Approximately 1.15 - 1.18 g/cm³ at 25°C[5]
Boiling Point Approximately 280°C[5]
Melting Point Approximately -30°C to -40°C[12]

Applications in the Food Industry

This compound's primary applications in the food industry stem from its ability to act as a solvent for flavorings, a humectant in baked goods, and a plasticizer or texture-enhancer in chewing gum.[4][12]

Application AreaFunctionTypical Use Levels (as per Good Manufacturing Practice)
Flavorings Solvent and carrier for flavor compounds and essential oils.0.1% - 5.0% in the final flavor concentrate.
Beverages Carrier for flavorings.100 - 1000 ppm in the final beverage.
Baked Goods Humectant to retain moisture and improve shelf life.0.5% - 2.0% based on flour weight.
Chewing Gum Plasticizer and softening agent to improve texture and chewability.1.0% - 5.0% in the gum base.
Confectionery Solvent for colors and flavors; humectant.0.5% - 3.0%

Note: The typical use levels are provided as a guide for formulation development and are not regulatory limits. Actual usage levels should be determined based on product-specific requirements and in accordance with local regulations.

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the efficacy of this compound in its primary food applications.

Protocol for Evaluating this compound as a Solvent for Food Flavorings

Objective: To determine the solubility of a target flavor compound in this compound and to evaluate the sensory profile of the resulting flavor solution.

Materials:

  • This compound (food grade)

  • Target flavor compound (e.g., vanillin, limonene)

  • Analytical balance

  • Vortex mixer

  • Water bath or incubator

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Trained sensory panel

  • Odor-free tasting cups

Methodology:

  • Solubility Determination:

    • Prepare a series of saturated solutions of the flavor compound in this compound at different temperatures (e.g., 25°C, 40°C, 60°C).

    • Equilibrate the solutions for 24 hours with intermittent vortexing.

    • Centrifuge the solutions to separate undissolved solute.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol).

    • Quantify the concentration of the flavor compound in the diluted solution using a validated GC-MS method.

    • Express solubility as g/100g of this compound.

  • Sensory Evaluation:

    • Prepare a series of flavor solutions with varying concentrations of the flavor compound in this compound (e.g., 0.1%, 0.5%, 1.0%).

    • Prepare a control sample with the flavor compound dissolved in a standard solvent (e.g., ethanol or propylene (B89431) glycol).

    • Present the samples to a trained sensory panel in a randomized and blind manner.

    • Ask the panelists to evaluate the samples based on aroma intensity, flavor profile, and any off-notes using a structured questionnaire or a descriptive analysis method.

    • Analyze the sensory data statistically to determine the optimal concentration of the flavor compound in this compound.

Diagram: Experimental Workflow for Flavor Solvent Evaluation

flavor_solvent_workflow cluster_solubility Solubility Determination cluster_sensory Sensory Evaluation prep_solutions Prepare Saturated Solutions (Flavor in this compound) equilibrate Equilibrate at Different Temperatures prep_solutions->equilibrate centrifuge Centrifuge and Separate Supernatant equilibrate->centrifuge dilute Dilute Supernatant centrifuge->dilute gcms_analysis GC-MS Analysis dilute->gcms_analysis analyze_data Statistical Analysis gcms_analysis->analyze_data Solubility Data prep_flavor_solutions Prepare Flavor Solutions (Varying Concentrations) sensory_panel Present to Trained Sensory Panel prep_flavor_solutions->sensory_panel prep_control Prepare Control Sample prep_control->sensory_panel evaluate Evaluate Aroma, Flavor, and Off-notes sensory_panel->evaluate evaluate->analyze_data

Workflow for evaluating this compound as a flavor solvent.
Protocol for Assessing the Humectant Properties of this compound in Baked Goods

Objective: To evaluate the effectiveness of this compound in retaining moisture and extending the shelf life of a model bakery product (e.g., muffins).

Materials:

  • Standard muffin recipe ingredients

  • This compound (food grade)

  • Baking equipment

  • Water activity meter

  • Texture analyzer with a compression probe

  • Environmental chamber for storage studies

Methodology:

  • Sample Preparation:

    • Prepare a control batch of muffins without this compound.

    • Prepare several experimental batches of muffins with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5% based on flour weight).

    • Bake all batches under identical conditions.

    • Allow the muffins to cool to room temperature before packaging.

  • Water Activity Measurement:

    • Measure the water activity of the muffins from each batch at regular intervals during storage (e.g., day 0, 3, 7, 14).

    • Take samples from the center of the muffins for consistent measurements.

    • Record the water activity values and plot them against time for each batch.

  • Texture Profile Analysis (TPA):

    • Perform TPA on the muffins at the same time intervals as the water activity measurements.

    • Measure parameters such as hardness, cohesiveness, springiness, and chewiness.

    • Analyze the changes in textural properties over time to assess the staling rate.

  • Sensory Evaluation:

    • Conduct sensory evaluation with a consumer panel at different time points to assess perceived moistness, texture, and overall acceptability.

Diagram: Experimental Workflow for Humectant Evaluation

humectant_workflow cluster_prep Sample Preparation cluster_analysis Analysis During Storage control_batch Prepare Control Muffins (No this compound) bake Bake all Batches control_batch->bake exp_batches Prepare Experimental Muffins (Varying this compound %) exp_batches->bake storage Store at Controlled Temperature and Humidity bake->storage aw_measurement Water Activity Measurement storage->aw_measurement tpa Texture Profile Analysis (TPA) storage->tpa sensory Sensory Evaluation storage->sensory

Workflow for assessing this compound's humectant properties.
Protocol for Characterizing this compound as a Texture Modifier in Chewing Gum

Objective: To determine the effect of this compound on the textural properties of a model chewing gum formulation.

Materials:

  • Gum base

  • Softeners (e.g., glycerin, lecithin)

  • Bulking agents (e.g., sorbitol, maltitol)

  • High-intensity sweeteners

  • Flavorings

  • This compound (food grade)

  • Laboratory-scale chewing gum manufacturing equipment (e.g., z-blade mixer)

  • Texture analyzer with a specialized chewing gum rig or a dual-compression setup

Methodology:

  • Chewing Gum Formulation:

    • Develop a control chewing gum formulation.

    • Create experimental formulations by incorporating this compound at various concentrations (e.g., 1%, 3%, 5%) as a partial or full replacement for other softeners.

  • Manufacturing:

    • Melt the gum base and mix in the other ingredients according to a standardized procedure.

    • Sheet and score the gum into individual pieces.

    • Condition the gum samples for at least 24 hours before testing.

  • Texture Profile Analysis (TPA):

    • Perform TPA on the gum samples to measure key textural attributes such as hardness, cohesiveness, springiness, and chewiness.

    • Use a standardized TPA method for chewing gum to ensure reproducibility.

  • Sensory Evaluation:

    • Conduct a sensory panel with trained evaluators to assess the initial bite, chew-down characteristics, and overall texture perception of the different gum formulations.

Diagram: Logical Relationship for Texture Modification

texture_modification This compound This compound (Plasticizer/Softener) formulation Chewing Gum Formulation This compound->formulation Incorporation texture Textural Properties formulation->texture Influences sensory Sensory Perception texture->sensory Correlates with

Logical relationship of this compound in texture modification.

Analytical Methods for Quantification of this compound in Food Matrices

Accurate quantification of this compound in food products is essential for quality control and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this purpose.

Principle: this compound is extracted from the food matrix using a suitable solvent, and the extract is then analyzed by GC-MS. The concentration of this compound is determined by comparing its peak area to that of an internal standard.

Sample Preparation (General Guideline):

  • Homogenization: Homogenize the food sample to ensure uniformity.

  • Extraction: Extract a known weight of the homogenized sample with a suitable solvent (e.g., a mixture of methanol (B129727) and water). The choice of solvent may need to be optimized depending on the food matrix.

  • Internal Standard: Add a known amount of an internal standard (e.g., triacetin, if not present in the sample) to the extraction solvent.

  • Purification (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step may be required to remove interfering compounds.

  • Analysis: Inject an aliquot of the final extract into the GC-MS system.

GC-MS Parameters (Typical):

  • Column: A mid-polarity capillary column (e.g., DB-5ms) is suitable.

  • Injector: Split/splitless injector, operated in split mode.

  • Oven Program: A temperature gradient program to ensure good separation of this compound from other components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Quantification:

Create a calibration curve using standard solutions of this compound and the internal standard. Calculate the concentration of this compound in the sample based on the peak area ratio of this compound to the internal standard and the calibration curve.

Conclusion

This compound (E1517) is a versatile and safe food additive with a range of applications that can enhance the quality and shelf life of various food products. The provided application notes and protocols offer a framework for researchers and product developers to effectively utilize and evaluate this compound in their formulations. Adherence to Good Manufacturing Practice and relevant regulatory guidelines is essential for its use in the food industry.

References

Application Notes and Protocols: Diacetin as a Biofuel Additive to Improve Cold Flow Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodiesel, a renewable and biodegradable fuel, presents a promising alternative to conventional petroleum-based diesel. However, its widespread adoption, particularly in colder climates, is hindered by poor cold flow properties. At low temperatures, saturated fatty acid methyl esters (FAMEs) in biodiesel can crystallize and agglomerate, leading to fuel gelling and filter plugging. This can cause engine performance issues and even failure.

To address this challenge, various cold flow improvers are being investigated. This document focuses on the potential application of glycerol (B35011) acetates, specifically diacetinmonoglyceride , as a biofuel additive to enhance the cold flow characteristics of biodiesel. While information on diacetin alone is limited and sometimes contradictory, recent research has shed light on the positive effects of its derivative, diacetinmonoglyceride.

It is important to note a distinction: some literature suggests that this compound and monoacetin may not be suitable as fuel additives due to increased density and viscosity.[1] Conversely, studies on diacetinmonoglyceride show a beneficial impact on cold flow properties.[2][3] This document will primarily focus on the available data for diacetinmonoglyceride while acknowledging the existing ambiguity surrounding this compound.

Application Notes

Mechanism of Action

Cold flow improvers generally work by modifying the crystallization process of the fuel. They do not prevent the formation of wax crystals but rather interact with them to keep them small and dispersed, preventing them from forming a rigid network that can block fuel lines and filters. While the precise mechanism for diacetinmonoglyceride is not fully elucidated, it is hypothesized that its molecular structure interferes with the orderly arrangement of FAME molecules during crystal formation.

Impact on Cold Flow Properties

Recent studies have demonstrated that the addition of diacetinmonoglyceride to biodiesel can lead to a significant improvement in its cold flow properties, namely the Cloud Point (CP), Pour Point (PP), and Cold Filter Plugging Point (CFPP).

Cloud Point (CP): The temperature at which wax crystals first become visible in the fuel. A lower CP indicates better performance at low temperatures.

Pour Point (PP): The lowest temperature at which the fuel will still flow. A lower PP is desirable for cold weather operation.

Cold Filter Plugging Point (CFPP): The lowest temperature at which a given volume of fuel can still pass through a standardized filter in a specified time. This is a critical parameter for predicting real-world engine performance in cold conditions.

The addition of diacetinmonoglyceride has been shown to decrease the CP, PP, and CFPP of various types of biodiesel.[2]

Data Presentation

The following tables summarize the quantitative data from a study on the effect of diacetinmonoglyceride on the cold flow properties of rapeseed, sunflower, and palm oil-based biodiesels.[2]

Table 1: Effect of Diacetinmonoglyceride on Cloud Point (°C)

Biodiesel Type0% Additive1% Additive2% Additive5% Additive10% Additive
Rapeseed-3-3-3-4-6
Sunflower55555
Palm1717171615

Table 2: Effect of Diacetinmonoglyceride on Pour Point (°C)

Biodiesel Type0% Additive1% Additive2% Additive5% Additive10% Additive
Rapeseed-9-10-11-13-15
Sunflower0-1-1-2-3
Palm1514141312

Table 3: Effect of Diacetinmonoglyceride on Cold Filter Plugging Point (°C)

Biodiesel Type0% Additive1% Additive2% Additive5% Additive10% Additive
Rapeseed-5-5-6-7-9
Sunflower33321
Palm1616151413

Experimental Protocols

The following are detailed protocols for the key experiments to evaluate the cold flow properties of biodiesel and its blends with additives, based on ASTM standard methods.

Protocol 1: Preparation of Biodiesel-Additive Blends

Objective: To prepare homogeneous blends of biodiesel and diacetinmonoglyceride for testing.

Materials:

  • Biodiesel (specific type, e.g., from rapeseed, soy, palm)

  • Diacetinmonoglyceride (reagent grade)

  • Glass beakers or flasks

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Determine the desired weight percentages of the additive blends (e.g., 1%, 2%, 5%, 10% w/w).

  • Using an analytical balance, accurately weigh the required amounts of biodiesel and diacetinmonoglyceride into a glass beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Stir the mixture at room temperature for at least 30 minutes to ensure a homogeneous blend.

  • Visually inspect the blend for any phase separation. A clear and uniform mixture is ready for testing.

  • Label each blend with its corresponding additive concentration.

Protocol 2: Determination of Cloud Point (ASTM D2500)

Objective: To determine the temperature at which wax crystals first appear in the fuel blend.

Apparatus:

  • Test jar, clear glass, flat bottom, with a fill mark

  • Cooling bath(s) capable of maintaining specified temperatures

  • Thermometer with appropriate range and precision

  • Jacket to hold the test jar

  • Cork to hold the thermometer in place

Procedure:

  • Ensure the sample is brought to a temperature at least 14°C above the expected cloud point.[4]

  • Pour the sample into the test jar to the marked level.

  • Insert the thermometer through the cork so that the bulb is resting at the bottom of the jar.

  • Place the test jar into the jacket within the cooling bath. The initial bath temperature should be 0 ± 1.5°C.[4]

  • At each 1°C interval, remove the test jar from the jacket and inspect the bottom for the first sign of a cloud or haze of crystals. This entire operation should not take more than 3 seconds.[4]

  • If no cloud is observed, immediately return the jar to the jacket.

  • If the sample reaches a temperature of -18°C, transfer the test jar to a second bath maintained at -18 ± 1.5°C. For temperatures below -33°C, use a third bath at -33 ± 1.5°C.

  • The temperature at which the first distinct cloudiness is observed at the bottom of the test jar is recorded as the cloud point.[5]

Protocol 3: Determination of Pour Point (ASTM D97)

Objective: To determine the lowest temperature at which the fuel blend will flow.

Apparatus:

  • Same as for Cloud Point determination.

Procedure:

  • After preliminary heating, the sample is cooled at a specified rate.[6]

  • Starting at a temperature 9°C above the expected pour point, at every 3°C interval, remove the test jar from the jacket and tilt it just enough to ascertain if there is any movement of the specimen.[7] The entire operation should not exceed 3 seconds.

  • If the specimen flows, immediately return the jar to the jacket and continue cooling.

  • When the specimen does not flow when tilted, hold the jar horizontally for 5 seconds.[6]

  • If the specimen shows any movement, return it to the jacket and test again at the next 3°C lower interval.

  • The pour point is recorded as 3°C above the temperature at which the specimen showed no movement when held horizontally for 5 seconds.[8]

Protocol 4: Determination of Cold Filter Plugging Point (ASTM D6371)

Objective: To determine the lowest temperature at which the fuel blend will pass through a standardized filter.

Apparatus:

  • Test jar with a stopper carrying a pipette with a filter unit

  • Cooling bath

  • Vacuum source

  • Thermometer

Procedure:

  • Filter approximately 50 mL of the sample at ambient temperature through a dry filter paper.[9]

  • Pour 45 mL of the filtered sample into the clean, dry test jar.

  • Assemble the apparatus with the filter unit and thermometer and place it in the cooling bath set to -34 ± 0.5°C.[9]

  • When the sample temperature reaches a designated starting temperature, apply a vacuum to the pipette and draw the sample through the filter.

  • The test is repeated at 1°C intervals as the sample cools.

  • The CFPP is the highest temperature at which the fuel fails to pass through the filter in 60 seconds or fails to return completely to the test jar.[10]

Visualizations

The following diagrams illustrate the experimental workflows and the conceptual relationship of diacetinmonoglyceride's effect on biodiesel.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Cold Flow Property Testing cluster_analysis Data Analysis Biodiesel Biodiesel Feedstock Blending Blending & Homogenization Biodiesel->Blending Additive Diacetinmonoglyceride Additive->Blending CP Cloud Point (ASTM D2500) Blending->CP Test Sample PP Pour Point (ASTM D97) Blending->PP Test Sample CFPP CFPP (ASTM D6371) Blending->CFPP Test Sample Data Quantitative Data Collection CP->Data PP->Data CFPP->Data Comparison Comparison of Blends vs. Pure Biodiesel Data->Comparison

Caption: Experimental workflow for evaluating the effect of additives on biodiesel cold flow properties.

Logical_Relationship cluster_problem Problem cluster_consequence Consequence cluster_solution Solution LowTemp Low Temperatures Crystallization Wax Crystal Formation & Agglomeration LowTemp->Crystallization Biodiesel Biodiesel Biodiesel->Crystallization FilterPlugging Fuel Filter Plugging Crystallization->FilterPlugging Additive Addition of Diacetinmonoglyceride EngineIssues Engine Performance Issues FilterPlugging->EngineIssues ModifiedCrystals Modified Crystal Growth (Smaller, Dispersed Crystals) Additive->ModifiedCrystals ImprovedFlow Improved Cold Flow Properties (Lower CP, PP, CFPP) ModifiedCrystals->ImprovedFlow ImprovedFlow->FilterPlugging Inhibits

Caption: Logical relationship of diacetinmonoglyceride's role in improving biodiesel cold flow.

References

Application Notes and Protocols for Diacetin in Cosmetic and Personal Care Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diacetin in Cosmetic Science

This compound, also known as glyceryl diacetate, is a versatile di-ester of glycerol (B35011) and acetic acid.[1][2][3] It is a clear, colorless, and practically odorless oily liquid, making it a suitable ingredient for a wide range of cosmetic and personal care applications.[4][5] Its primary functions in these formulations include acting as a solvent, emollient, humectant, and plasticizer.[1][2][4][6] this compound is valued for its ability to improve the texture, feel, and stability of products such as creams, lotions, serums, hair conditioners, and makeup.[1][4][6] It is also recognized for its low toxicity and good safety profile in topical applications.[3]

Physicochemical Properties of this compound

A comprehensive understanding of this compound's physical and chemical properties is fundamental to its effective incorporation into cosmetic formulations.

PropertyValueReference
Chemical Name Glycerol Diacetate[3]
INCI Name This compound[3]
CAS Number 25395-31-7[2][4]
Molecular Formula C₇H₁₂O₅[2][3][4]
Molecular Weight 176.17 g/mol [3][4]
Appearance Clear, colorless, oily liquid[3][4]
Odor Practically odorless to mild[4][5]
Solubility Soluble in water and alcohol. Slightly soluble in ether.[4]
Specific Gravity ~1.17 - 1.19 g/mL at 25°C[7]
Refractive Index ~1.440 at 20°C[7]
Stability Generally stable under recommended storage conditions. Can react with strong acids, bases, and oxidizing agents.[4]

Key Applications and Functions in Formulations

This compound's multifunctionality allows for its use in a variety of product types, contributing to different performance attributes.

ApplicationFunctionBenefit in Formulation
Skin Care (Creams, Lotions, Serums) Emollient, Humectant, SolventProvides a smooth, non-greasy skin feel, helps to retain moisture, and acts as a carrier for other active ingredients.[1][4][6]
Hair Care (Conditioners, Styling Products) Plasticizer, HumectantImproves flexibility and softness of hair, helps retain moisture, and adds shine.[1]
Makeup (Mascaras, Eyeliners) Solvent, PlasticizerPrevents drying of the product and adds smoothness to the application.[1]
Fragrances Solvent, StabilizerHelps to dissolve and stabilize fragrance compounds, potentially prolonging scent longevity.[1]
Lip Care Emollient, HumectantProvides moisture retention and a soft, non-greasy texture.[1]

Experimental Protocols for Performance Evaluation

The following protocols are standardized methodologies to evaluate the efficacy of cosmetic formulations containing this compound.

Protocol for Evaluating Skin Hydration (Corneometry)

This protocol measures the hydration level of the stratum corneum.

Objective: To quantify the short-term and long-term moisturizing effects of a formulation containing this compound.

Materials and Equipment:

  • Corneometer® or similar capacitance-based skin hydration measurement device.

  • Test formulation with this compound.

  • Control formulation (without this compound).

  • Volunteer panel with normal to dry skin.

  • Climate-controlled room (constant temperature and humidity).

Methodology:

  • Volunteer Acclimatization: Subjects rest for at least 30 minutes in a climate-controlled room before measurements.

  • Baseline Measurement: Measure the baseline skin hydration on designated test areas on the forearms of each volunteer.

  • Product Application: Apply a standardized amount of the test and control formulations to the respective test areas.

  • Post-Application Measurements: Take measurements at predetermined time points (e.g., 1, 2, 4, 6, and 8 hours for short-term efficacy, and daily for long-term studies).

  • Data Analysis: Calculate the percentage change in skin hydration from baseline for both the test and control formulations.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Volunteer Acclimatization baseline Baseline Hydration Measurement acclimatize->baseline apply Apply Test & Control Formulations baseline->apply measure Post-Application Measurements (t = 1, 2, 4, 6, 8h) apply->measure analyze Calculate % Change in Hydration measure->analyze

Skin Hydration Evaluation Workflow
Protocol for Evaluating Transepidermal Water Loss (TEWL)

This protocol assesses the formulation's effect on the skin's barrier function.

Objective: To determine if a formulation with this compound can reduce moisture loss from the skin.

Materials and Equipment:

  • Tewameter® or other open-chamber TEWL measurement device.

  • Test formulation with this compound.

  • Control formulation.

  • Volunteer panel.

  • Climate-controlled room.

Methodology:

  • Acclimatization: Volunteers acclimate to the controlled environment for at least 30 minutes.

  • Baseline Measurement: Measure the baseline TEWL on the designated test areas.

  • Product Application: Apply a standardized amount of the test and control formulations.

  • Post-Application Measurements: Measure TEWL at specified time intervals.

  • Data Analysis: Compare the TEWL values of the treated areas to the baseline and the control area. A decrease in TEWL indicates an improvement in barrier function.[8][9]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Volunteer Acclimatization baseline Baseline TEWL Measurement acclimatize->baseline apply Apply Test & Control Formulations baseline->apply measure Post-Application TEWL Measurements apply->measure analyze Compare TEWL Values measure->analyze

TEWL Measurement Workflow
Protocol for Sensory Analysis

This protocol evaluates the feel and aesthetic properties of the formulation.

Objective: To characterize the sensory profile of a formulation containing this compound.

Materials and Equipment:

  • Test formulation with this compound.

  • Control formulation.

  • Trained sensory panel.

  • Standardized sensory evaluation questionnaires.

  • Controlled evaluation environment.

Methodology:

  • Panelist Training: Train panelists to identify and rate the intensity of various sensory attributes (e.g., spreadability, absorbency, stickiness, greasiness, smoothness).

  • Sample Presentation: Provide panelists with coded samples of the test and control formulations.

  • Evaluation: Panelists apply a standardized amount of each product and evaluate the sensory attributes at different stages: initial feel, during application, and after-feel.

  • Data Collection: Panelists record their ratings on the questionnaires.

  • Data Analysis: Statistically analyze the data to determine the sensory profile of each formulation and identify significant differences.

G train Panelist Training present Sample Presentation train->present evaluate Sensory Evaluation present->evaluate collect Data Collection evaluate->collect analyze Data Analysis collect->analyze

Sensory Analysis Protocol

Signaling Pathways and Biological Interactions

Based on available scientific literature, this compound's primary functions in cosmetic formulations are attributed to its physicochemical properties as a solvent, emollient, humectant, and plasticizer. There is currently no significant evidence to suggest that this compound directly interacts with specific biological signaling pathways in the skin to exert its effects. Its benefits are largely due to its physical interactions with the skin and other formulation ingredients.

Formulation Guidelines and Stability

Recommended Use Levels:

  • Leave-on Products (creams, lotions): Typical concentrations can range from 1% to 10%, depending on the desired sensory effect and function.

  • Rinse-off Products (cleansers, conditioners): Use levels may vary, but are generally within a similar range.

pH and Stability:

  • This compound is stable in formulations with a pH range typically found in cosmetic products (pH 4-8).

  • As an ester, it can be susceptible to hydrolysis at extreme pH values (highly acidic or alkaline) and high temperatures.[4] Stability testing of the final formulation is always recommended.

Compatibility:

  • This compound is compatible with a wide range of cosmetic ingredients, including other esters, fatty alcohols, silicones, and glycols.

Safety and Regulatory Information

  • This compound is considered safe for use in cosmetic and personal care products.[3]

  • It is listed in the EU's cosmetic ingredient database (CosIng) with the function of a solvent.[3]

  • As with any cosmetic ingredient, it is essential to adhere to the good manufacturing practices and regulatory guidelines of the target market.

References

Application Note: Gas Chromatography (GC) Method for the Quantitative Analysis of Diacetin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacetin (glycerol diacetate) is a widely used compound in the pharmaceutical, food, and cosmetic industries, serving as a plasticizer, solvent, and flavoring agent.[1][2] Accurate quantification of this compound is crucial for quality control, formulation development, and stability studies. Gas chromatography (GC) offers a robust and reliable method for the analysis of semi-volatile compounds like this compound. This application note presents a detailed protocol for the quantitative analysis of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID), a common and sensitive detector for organic compounds. The methodology described provides a comprehensive workflow from sample preparation to data analysis.

Experimental Protocol

1. Instrumentation and Materials

  • Gas Chromatograph (GC): A standard GC system equipped with a Flame Ionization Detector (FID) is required.

  • GC Column: A non-polar capillary column such as a 5% Phenyl Methyl Siloxane (e.g., HP-5ms, DP-5) is recommended.[3] A column with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable.

  • Reagents and Materials:

    • This compound (analytical standard, >99% purity)

    • Methanol (B129727) (HPLC grade)

    • Internal Standard (ISTD), e.g., Dimethyl Phthalate (>99% purity)

    • Volumetric flasks and pipettes

    • GC vials with inserts

    • Syringe filters (0.22 µm)

2. Preparation of Solutions

  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh 100 mg of this compound standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol.

    • Mix thoroughly. This is the primary stock solution.[1]

  • Internal Standard (ISTD) Stock Solution (1 mg/mL):

    • Accurately weigh 100 mg of dimethyl phthalate.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol.

    • Mix thoroughly.[1]

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by diluting the this compound stock solution with methanol in separate volumetric flasks to achieve a desired concentration range (e.g., 10, 50, 100, 250, 500 µg/mL).

    • To each calibration standard, add a fixed amount of the ISTD stock solution to achieve a final concentration of 50 µg/mL.[1]

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in a known volume of methanol.[4]

    • Add the internal standard to achieve a final concentration of 50 µg/mL.[1]

    • Vortex the solution to ensure homogeneity.

    • If necessary, filter the sample solution through a 0.22 µm syringe filter into a GC vial.[1][4]

3. GC-FID Method Parameters

The following table summarizes the recommended GC-FID parameters for this compound analysis.

ParameterValue
Column 5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 - 2.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program - Initial Temperature: 80 °C, hold for 1 min- Ramp: 10 °C/min to 280 °C- Final Hold: 5 min at 280 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

4. Data Analysis and Quantification

  • Calibration Curve:

    • Inject the prepared calibration standards into the GC-FID system.

    • Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Perform a linear regression to obtain the calibration curve.[1]

  • Quantification:

    • Inject the prepared sample solutions.

    • Determine the peak area ratio of this compound to the internal standard.

    • Use the calibration curve to calculate the concentration of this compound in the sample.[1]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the GC-FID method for this compound analysis.

Table 1: Linearity

Concentration (µg/mL)Peak Area Ratio (this compound/ISTD)
100.21
501.05
1002.12
2505.28
50010.55
Correlation Coefficient (r²) > 0.999

Table 2: Precision (Repeatability)

SampleConcentration (µg/mL)Replicate 1 (Area Ratio)Replicate 2 (Area Ratio)Replicate 3 (Area Ratio)Replicate 4 (Area Ratio)Replicate 5 (Area Ratio)Replicate 6 (Area Ratio)Mean%RSD
11002.112.132.102.142.122.112.120.7%

Table 3: Accuracy (Spike Recovery)

Sample MatrixSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Placebo 15049.298.4
Placebo 2150152.1101.4
Placebo 3400396.899.2

Experimental Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Methanol weigh->dissolve add_istd Add Internal Standard dissolve->add_istd filter Filter (if necessary) add_istd->filter inject Inject into GC filter->inject Transfer to vial separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate Signal Output calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify result Final Report quantify->result

Caption: Workflow for the GC analysis of this compound.

Conclusion

The described GC-FID method provides a reliable, precise, and accurate means for the quantitative analysis of this compound in various sample matrices. The protocol is straightforward and utilizes common laboratory equipment and reagents, making it suitable for routine quality control and research applications in the pharmaceutical and other relevant industries. The method's performance, as demonstrated by the linearity, precision, and accuracy data, meets typical analytical validation requirements.

References

Application Note: Determination of Diacetin Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Diacetin purity. This method is suitable for quantifying this compound and separating it from its primary process-related impurities, including glycerol (B35011), monoacetin, and triacetin (B1683017). The protocol is designed for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.

Introduction

This compound, also known as glycerol diacetate, is the diester of glycerol and acetic acid. It is a colorless, odorless, viscous liquid used in various industries, including pharmaceuticals as a solvent and plasticizer, in food as an additive, and in cosmetics.[1] this compound is typically a mixture of two isomers, 1,2-diacetin and 1,3-diacetin.[1] The purity of this compound is a critical quality attribute, as the presence of impurities such as unreacted glycerol, monoacetin (the monoester of glycerol), and triacetin (the triester of glycerol) can impact its physical and chemical properties, as well as its efficacy and safety in various applications. High-performance liquid chromatography (HPLC) is a widely used analytical technique for assessing the purity of pharmaceutical and chemical substances.[1] This application note provides a detailed HPLC protocol for the quantitative analysis of this compound purity.

Experimental

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound reference standard

    • Glycerol reference standard

    • Monoacetin reference standard

    • Triacetin reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (HPLC grade)

Chromatographic Conditions

A reversed-phase HPLC method was developed to separate this compound from its potential impurities. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis
Detection Wavelength 210 nm

Protocols

Standard Solution Preparation
  • This compound Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Impurity Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg each of glycerol, monoacetin, and triacetin reference standards into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution: Prepare a working standard solution by appropriately diluting the stock solutions with the mobile phase (initial conditions: 80% Water, 20% Acetonitrile) to obtain a final concentration of approximately 100 µg/mL of this compound and 10 µg/mL of each impurity.

Sample Solution Preparation
  • Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Further dilute an aliquot of this solution with the mobile phase (initial conditions) to achieve a final concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The system suitability parameters should meet the criteria outlined in Table 2.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (for this compound peak) ≤ 2.0
Theoretical Plates (for this compound peak) ≥ 2000
%RSD for Peak Area (n=6) ≤ 2.0%
Resolution between adjacent peaks ≥ 1.5
Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the area percentage of the main this compound peak(s) relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peaks / Total Area of All Peaks) x 100

The amount of each impurity can be quantified using the following formula:

Impurity (%) = (Area of Impurity Peak / Total Area of All Peaks) x 100

Results and Data Presentation

A typical chromatogram should show good separation between glycerol, monoacetin, the two isomers of this compound (if resolved), and triacetin. The expected elution order is Glycerol > Monoacetin > this compound > Triacetin.

Table 3: Representative Chromatographic Data

CompoundRetention Time (min)Peak Area
Glycerol3.55,000
Monoacetin6.215,000
1,3-Diacetin10.84,500,000
1,2-Diacetin11.52,500,000
Triacetin15.320,000

Table 4: Purity and Impurity Profile of a this compound Sample

ComponentArea %
Glycerol0.07%
Monoacetin0.21%
This compound (Total) 99.44%
Triacetin0.28%
Total Purity 99.44%

Method Validation (Summary)

This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. A summary of the validation parameters is provided in Table 5.

Table 5: Method Validation Summary

ParameterTypical Results
Linearity (µg/mL) Correlation coefficient (r²) > 0.999 for this compound and all impurities
Accuracy (% Recovery) 98.0% - 102.0% for this compound and impurities
Precision (%RSD) < 2.0% for intra-day and inter-day precision
LOD (µg/mL) ~0.1 µg/mL for impurities
LOQ (µg/mL) ~0.3 µg/mL for impurities
Robustness No significant impact on results with small variations in flow rate, column temperature, and mobile phase composition.

Visualizations

HPLC_Workflow Experimental Workflow for this compound Purity Analysis A Sample and Standard Preparation B HPLC System Setup (Column, Mobile Phase, etc.) A->B Load into Autosampler C System Suitability Test (Inject Standard) B->C D Check Acceptance Criteria (Tailing, Plates, RSD) C->D D->B Criteria Not Met (Troubleshoot) E Sample Analysis (Inject Sample) D->E Criteria Met F Data Acquisition (Chromatogram) E->F G Data Processing and Calculation F->G H Report Results (Purity, Impurities) G->H

Caption: Experimental workflow for HPLC purity analysis of this compound.

HPLC_System Logical Diagram of the HPLC System Solvent Mobile Phase Reservoirs (A: Water, B: ACN) Pump HPLC Pump (Gradient Mixer) Solvent->Pump Injector Autosampler/ Injector Pump->Injector Column C18 Column (Thermostatted) Injector->Column Detector UV-Vis Detector Column->Detector DataSystem Data Acquisition System (PC) Detector->DataSystem Waste Waste Detector->Waste

Caption: Logical relationship of the HPLC system components.

Conclusion

The described RP-HPLC method provides a reliable and accurate means for the determination of this compound purity and the quantification of its key process-related impurities. The method is straightforward to implement in a quality control laboratory setting and, upon full validation, can be used for routine analysis of this compound samples.

References

Diacetin as a Versatile Excipient in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetin, or glycerol (B35011) diacetate, is a multifunctional excipient increasingly utilized in pharmaceutical formulations to address a variety of challenges in drug delivery.[1][2][3] As a diester of glycerol and acetic acid, it is a clear, colorless, and oily liquid with a mild odor.[4] Its versatile properties as a solvent, plasticizer, humectant, and carrier make it a valuable component in the development of oral, topical, and parenteral dosage forms.[1][2][5][6] This document provides detailed application notes and experimental protocols for the effective use of this compound in pharmaceutical research and development.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's physicochemical properties is fundamental to its application in pharmaceutical formulations.

PropertyValueReferences
Chemical Name Glycerol diacetate; 1,2,3-Propanetriol diacetate[4]
CAS Number 25395-31-7[4]
Molecular Formula C7H12O5[4]
Molecular Weight 176.17 g/mol [4]
Appearance Clear, colorless, oily liquid[4]
Density 1.17 g/mL at 25 °C[4]
Refractive Index n20/D 1.440[4]
Solubility Soluble in water, alcohol, and ether.[5][7]
Hygroscopicity Hygroscopic[7]

Applications of this compound in Pharmaceutical Formulations

This compound's utility spans a wide range of pharmaceutical applications, primarily driven by its excellent solvent and plasticizing properties.

Solvent and Co-solvent for Poorly Soluble Drugs

This compound is an effective solvent for a variety of active pharmaceutical ingredients (APIs), enhancing their dissolution and bioavailability.[1][5][8] It is particularly useful in the formulation of liquid and semi-solid dosage forms.

Application Areas:

  • Oral solutions and syrups

  • Soft gelatin capsules

  • Self-emulsifying drug delivery systems (SEDDS)

  • Topical creams, gels, and ointments[1]

Plasticizer in Tablet Film Coatings

In solid dosage forms, this compound functions as a plasticizer in film coatings, improving the flexibility and preventing cracking of the coating.[2] This ensures the integrity of the tablet and can modulate the release of the API.

Application Areas:

  • Immediate-release tablet coatings

  • Controlled-release tablet coatings[3]

Humectant in Topical Formulations

Its hygroscopic nature allows this compound to act as a humectant, retaining moisture and improving the feel and application of topical products.[2][6]

Application Areas:

  • Dermatological creams and lotions

  • Transdermal patches

Carrier in Drug Delivery Systems

This compound can serve as a carrier for APIs in various drug delivery systems, facilitating their transport and absorption.[1][5]

Application Areas:

  • Microemulsions and nanoemulsions for topical and transdermal delivery.

  • Lipid-based formulations for oral delivery.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound in pharmaceutical formulations.

Protocol 1: Determination of API Solubility in this compound

Objective: To determine the saturation solubility of an API in this compound to assess its potential as a solvent or co-solvent.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (pharmaceutical grade)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of the API to a known volume (e.g., 2 mL) of this compound in a glass vial.

  • Securely cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, visually inspect the vials to confirm the presence of undissolved API.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the analytical range of the HPLC or UV-Vis method.

  • Analyze the diluted sample to determine the concentration of the dissolved API.

  • Calculate the solubility of the API in this compound (e.g., in mg/mL).

Data Presentation:

ExcipientTemperature (°C)API Solubility (mg/mL)
This compound25[Insert Value]
Propylene Glycol25[Insert Value]
PEG 40025[Insert Value]
Protocol 2: Formulation of a Topical Microemulsion using this compound as a Co-solvent

Objective: To formulate a stable oil-in-water (O/W) microemulsion for topical delivery of a poorly water-soluble API, using this compound as a co-solvent.

Materials:

  • API

  • Oil phase (e.g., Isopropyl myristate, Oleic acid)

  • Surfactant (e.g., Tween 80, Labrasol)

  • This compound (as co-solvent/co-surfactant)

  • Purified water

  • Magnetic stirrer

  • Beakers and graduated cylinders

Procedure:

  • Construct a Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of the surfactant and this compound (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, prepare different mixtures with the oil phase at various weight ratios (e.g., 1:9, 2:8, ... , 9:1).

    • Titrate each oil/Smix mixture with water dropwise while stirring continuously.

    • Visually observe the transition from a clear solution to a turbid or milky emulsion.

    • Plot the compositions on a ternary phase diagram to identify the microemulsion region.[8]

  • Preparation of the Microemulsion:

    • Select a composition from the identified microemulsion region of the phase diagram.

    • Dissolve the API in the oil phase.

    • Separately, mix the surfactant and this compound (Smix).

    • Add the oil phase containing the API to the Smix and mix thoroughly.

    • Slowly add the required amount of water to the oil/Smix mixture with constant stirring until a clear and transparent microemulsion is formed.[6]

  • Characterization of the Microemulsion:

    • Droplet Size and Zeta Potential: Use a dynamic light scattering (DLS) instrument to measure the globule size and zeta potential.

    • pH Measurement: Use a calibrated pH meter.

    • Viscosity: Use a viscometer with an appropriate spindle.

    • Drug Content: Assay the formulation for API content using a validated HPLC method.

Data Presentation:

Formulation CodeOil (%)Smix (Surfactant:this compound) (%)Water (%)Droplet Size (nm)Zeta Potential (mV)
ME-11040 (2:1)50[Insert Value][Insert Value]
ME-21535 (2:1)50[Insert Value][Insert Value]
Protocol 3: Evaluation of this compound as a Plasticizer in Tablet Film Coating

Objective: To evaluate the effect of this compound concentration on the mechanical properties of a pharmaceutical film coating.

Materials:

  • Film-forming polymer (e.g., HPMC, Eudragit)

  • This compound

  • Other coating additives (e.g., colorants, anti-tacking agents)

  • Solvent (e.g., purified water, ethanol)

  • Tablet cores (placebo)

  • Coating pan

  • Tensile strength tester

  • Micrometer

Procedure:

  • Preparation of Coating Solution:

    • Disperse the film-forming polymer in the solvent with continuous stirring until a clear solution is formed.

    • Add the desired concentration of this compound (e.g., 10%, 15%, 20% w/w of the polymer) and other additives to the polymer solution and stir until homogeneous.[1]

  • Coating of Tablets:

    • Preheat the tablet cores in the coating pan.

    • Spray the coating solution onto the rotating tablet bed at a controlled rate, temperature, and airflow.

    • Continue the coating process until the desired weight gain is achieved.

    • Dry the coated tablets in the pan.

  • Evaluation of Coated Tablets:

    • Appearance: Visually inspect the tablets for any defects like cracking, peeling, or orange peel effect.

    • Weight Gain: Calculate the average percentage weight gain of the tablets.

    • Film Thickness: Measure the thickness of the coating using a micrometer.

  • Evaluation of Free Films:

    • Cast the coating solutions onto a flat, non-stick surface and allow them to dry completely to form free films.

    • Cut the films into strips of standard dimensions.

    • Measure the tensile strength and percentage elongation of the films using a tensile strength tester.

Data Presentation:

This compound Concentration (% w/w of polymer)Tensile Strength (MPa)Percentage Elongation (%)Observations on Coated Tablets
10%[Insert Value][Insert Value][e.g., Brittle, some cracking]
15%[Insert Value][Insert Value][e.g., Flexible, no defects]
20%[Insert Value][Insert Value][e.g., Very flexible, slight tackiness]

Visualizations

G cluster_screening Excipient Screening Workflow API API Characterization (Solubility, Stability) Excipient_Selection Select Potential Excipients (e.g., this compound, Propylene Glycol, PEG 400) API->Excipient_Selection Compatibility_Studies Drug-Excipient Compatibility (DSC, FTIR) Excipient_Selection->Compatibility_Studies Solubility_Screening Solubility Determination in Selected Excipients Compatibility_Studies->Solubility_Screening Lead_Excipient Identify Lead Excipient(s) Solubility_Screening->Lead_Excipient

Excipient screening workflow.

G cluster_topical_dev Topical Formulation Development Workflow Component_Selection Select Oil, Surfactant, and Co-solvent (this compound) Phase_Diagram Construct Pseudo-ternary Phase Diagram Component_Selection->Phase_Diagram Formulation_Prep Prepare Microemulsion Formulations Phase_Diagram->Formulation_Prep Characterization Characterize Formulations (Droplet Size, pH, Viscosity) Formulation_Prep->Characterization Stability_Testing Conduct Stability Studies Characterization->Stability_Testing Optimized_Formulation Optimized Topical Formulation Stability_Testing->Optimized_Formulation

Topical formulation development.

Conclusion

This compound is a highly versatile and valuable excipient in modern pharmaceutical formulations. Its favorable physicochemical properties and multifunctional nature enable formulators to address challenges related to drug solubility, stability, and delivery. The application notes and protocols provided herein offer a comprehensive guide for researchers and scientists to effectively utilize this compound in the development of safe, effective, and stable pharmaceutical products. Rigorous characterization and compatibility studies are essential to fully harness the potential of this compound as a key formulation component.

References

Application Notes and Protocols: Diacetin as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diacetin (glyceryl diacetate) as a flavoring agent in the food and pharmaceutical industries. This document includes detailed information on its properties, applications, and relevant experimental protocols.

Introduction to this compound as a Flavoring Agent

This compound, also known as glyceryl diacetate or under the E number E1517, is a diester of glycerol (B35011) and acetic acid.[1][2] It is a colorless, viscous, and odorless or mildly odorous liquid.[1][2][3] In the food and beverage industry, this compound is utilized for its mild, pleasant flavor and as a solvent for other flavorings and colorings.[1][4][5] Its applications extend to pharmaceuticals, where it can act as a solvent and carrier for active ingredients.[1][4] this compound is generally recognized as safe (GRAS) for its intended use in food by the U.S. Food and Drug Administration (FDA) and is an approved food additive in the European Union.[4][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) of "not specified," indicating its low toxicity.[4]

Physicochemical Properties and Specifications

This compound's utility as a flavoring agent and solvent is underpinned by its specific physicochemical properties.

PropertyValueReference
Synonyms Glyceryl diacetate, Glycerol diacetate, E1517[1]
CAS Number 25395-31-7[3]
Molecular Formula C₇H₁₂O₅[3]
Molecular Weight 176.17 g/mol [3]
Appearance Clear, colorless, hygroscopic, oily liquid
Odor Slight, fatty odor or odorless[3]
Taste Mild oily buttery, can be perceived as bitter[7][8]
Solubility Soluble in water, miscible with ethanol
Density ~1.17 g/mL at 25 °C[9]
Refractive Index n20/D ~1.440[9]

Applications in Flavor Formulations

This compound serves multiple functions in flavor chemistry, primarily as a flavor enhancer and a carrier solvent.

As a Flavor Contributor

This compound is described as having a "mild oily buttery" taste, which can contribute to the overall flavor profile of various food products.[7] It is also sometimes described as having a "bitter" taste.[8] This dual characteristic allows for its use in a range of applications to impart a subtle richness.

As a Carrier Solvent

Due to its excellent solvency, this compound is widely used as a carrier for other flavor compounds and essential oils.[5] It helps to dissolve and stabilize volatile and non-volatile flavorings, ensuring their uniform dispersion throughout the food matrix.[5] This is particularly useful in the preparation of concentrated flavor emulsions and solutions for beverages, baked goods, and confectionery.

Experimental Protocols

Protocol for the Quantification of this compound in a Beverage Matrix using Gas Chromatography (GC)

This protocol provides a method for the determination of this compound in a clear beverage matrix.

Objective: To quantify the concentration of this compound in a beverage sample.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • HP-5ms column (or equivalent)

  • Autosampler vials

  • Syringe filters (0.45 µm)

  • This compound standard (≥99% purity)

  • Internal standard (e.g., Triacetin)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Beverage sample

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in ethyl acetate.

    • Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with ethyl acetate.

    • Add a constant concentration of the internal standard to each working standard.

  • Sample Preparation:

    • Take 10 mL of the beverage sample.

    • Add 5 g of anhydrous sodium sulfate to remove water.

    • Perform a liquid-liquid extraction with 10 mL of ethyl acetate. Shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the ethyl acetate (upper) layer.

    • Repeat the extraction twice more and combine the ethyl acetate extracts.

    • Add the internal standard to the combined extract.

    • Filter the extract through a 0.45 µm syringe filter into a GC vial.

  • GC-FID Analysis:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample by using the calibration curve.

Protocol for Sensory Evaluation of this compound in a Model Food System

This protocol outlines a sensory panel evaluation to characterize the flavor profile of this compound.

Objective: To determine the sensory attributes of this compound in a neutral food matrix (e.g., sugar water solution).

Materials:

  • This compound

  • Sucrose (B13894)

  • Deionized water

  • Sensory evaluation booths with controlled lighting and ventilation[10]

  • Coded sample cups

  • Unsalted crackers and water for palate cleansing[11]

  • Trained sensory panel (8-12 panelists)[8]

Procedure:

  • Sample Preparation:

    • Prepare a 5% sucrose solution in deionized water as the base.

    • Prepare samples with varying concentrations of this compound in the sucrose solution (e.g., 0.01%, 0.05%, 0.1%).

    • Prepare a control sample (5% sucrose solution with no this compound).

    • Code each sample with a random three-digit number.[10]

  • Panelist Training:

    • Familiarize panelists with the sensory attributes to be evaluated (e.g., buttery, oily, bitter, sweet, chemical).[12]

    • Provide reference standards for each attribute where possible.

  • Evaluation:

    • Present the samples to the panelists in a randomized order.[10]

    • Instruct panelists to evaluate each sample and rate the intensity of each sensory attribute on a 15-cm line scale (from "not perceived" to "very strong").

    • Instruct panelists to cleanse their palate with water and unsalted crackers between samples.[11]

  • Data Analysis:

    • Convert the line scale ratings to numerical values.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences in sensory attributes between the samples.

Taste Receptor Interaction and Signaling Pathway

While direct studies on the interaction of this compound with taste receptors are limited, its described "buttery" (potentially sweet-like) and "bitter" taste profile suggests a possible interaction with the G-protein coupled receptors (GPCRs) responsible for sweet and bitter taste transduction.[1][13]

Hypothesized Signaling Pathway:

  • Sweet/Buttery Perception: this compound may interact with the T1R2/T1R3 heterodimer, the sweet taste receptor.[1][3][4] This interaction would activate a G-protein (gustducin), leading to the activation of phospholipase C-β2 (PLCβ2).[1][3] PLCβ2 generates inositol (B14025) triphosphate (IP3), which triggers the release of intracellular calcium.[1][3] This calcium influx activates the TRPM5 ion channel, leading to cell depolarization and the transmission of a "sweet" or "buttery" signal to the brain.[1]

  • Bitter Perception: The bitter taste of this compound could be mediated by its interaction with one or more of the T2R family of bitter taste receptors.[1][4] Similar to the sweet pathway, this would activate gustducin (B1178931) and the PLCβ2 cascade, resulting in neurotransmitter release and the perception of bitterness.[1]

Taste_Signaling_Pathway cluster_sweet Sweet/Buttery Perception cluster_bitter Bitter Perception Diacetin_sweet This compound T1R2_T1R3 T1R2/T1R3 Receptor Diacetin_sweet->T1R2_T1R3 Binds Gustducin_sweet G-protein (Gustducin) T1R2_T1R3->Gustducin_sweet Activates PLCb2_sweet PLCβ2 Gustducin_sweet->PLCb2_sweet Activates IP3_sweet IP3 PLCb2_sweet->IP3_sweet Generates Ca_release_sweet Ca²⁺ Release IP3_sweet->Ca_release_sweet Triggers TRPM5_sweet TRPM5 Channel Ca_release_sweet->TRPM5_sweet Activates Depolarization_sweet Cell Depolarization TRPM5_sweet->Depolarization_sweet Causes Signal_sweet Sweet/Buttery Signal to Brain Depolarization_sweet->Signal_sweet Sends Diacetin_bitter This compound T2R T2R Receptor Diacetin_bitter->T2R Binds Gustducin_bitter G-protein (Gustducin) T2R->Gustducin_bitter Activates PLCb2_bitter PLCβ2 Gustducin_bitter->PLCb2_bitter Activates IP3_bitter IP3 PLCb2_bitter->IP3_bitter Generates Ca_release_bitter Ca²⁺ Release IP3_bitter->Ca_release_bitter Triggers TRPM5_bitter TRPM5 Channel Ca_release_bitter->TRPM5_bitter Activates Depolarization_bitter Cell Depolarization TRPM5_bitter->Depolarization_bitter Causes Signal_bitter Bitter Signal to Brain Depolarization_bitter->Signal_bitter Sends

Hypothesized taste signaling pathway for this compound.

Stability of this compound in Flavor Formulations

The stability of this compound is crucial for maintaining the desired flavor profile of a product throughout its shelf life.

Protocol for Accelerated Shelf-Life Testing of a Flavor Formulation Containing this compound

This protocol describes an accelerated stability study to predict the long-term stability of a flavor formulation.

Objective: To assess the stability of this compound in a flavor formulation under accelerated conditions.

Materials:

  • Flavor formulation containing a known concentration of this compound.

  • Inert packaging material (e.g., glass vials).

  • Environmental chamber capable of controlling temperature and humidity.

  • GC-FID system for this compound quantification.

Procedure:

  • Initial Analysis:

    • Determine the initial concentration of this compound in the flavor formulation using the GC-FID protocol described in section 4.1.

    • Conduct an initial sensory evaluation of the flavor formulation as described in section 4.2.

  • Accelerated Aging:

    • Store the packaged flavor formulation samples in an environmental chamber at accelerated conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH).[5]

    • The duration of the study can be calculated based on the desired real-time shelf life and the Q10 temperature coefficient (typically assumed to be 2).

  • Time-Point Analysis:

    • Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6 months).

    • At each time point, analyze the samples for:

      • This compound concentration using GC-FID.

      • Sensory profile using a trained panel.

      • Physical appearance (color, clarity).

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Analyze the sensory data to identify any significant changes in the flavor profile.

    • Use the data to predict the shelf life of the flavor formulation under normal storage conditions.

Workflow for accelerated shelf-life testing.

Conclusion

This compound is a versatile and valuable ingredient in the flavor industry, functioning as both a flavor contributor and a carrier solvent. Its favorable safety profile and physicochemical properties make it suitable for a wide range of food and pharmaceutical applications. The protocols provided in these notes offer a framework for the quantitative analysis, sensory evaluation, and stability testing of this compound in relevant product matrices. Further research into its specific interactions with taste receptors will provide a more complete understanding of its sensory effects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diacetin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of diacetin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound, also known as glyceryl diacetate, is an ester of glycerol (B35011) and acetic acid.[1] It is a colorless, oily liquid that typically exists as a mixture of 1,2-diacetin and 1,3-diacetin isomers.[1][2] Due to its properties as a plasticizer, emulsifier, solvent, and humectant, it has a wide range of applications in the food, pharmaceutical, cosmetic, and industrial sectors.[1][2][3] For instance, it is used as a food additive (E1517) for flavorings, a solvent in drug formulations, an emollient in personal care products, and a curing agent for resins.[1][3]

Q2: What are the common starting materials for this compound synthesis? A2: The primary starting materials for this compound synthesis are glycerol and an acetylating agent.[2][4] Glycerol is typically sourced from the saponification or transesterification of vegetable oils and fats.[4] The most common acetylating agents are acetic acid and acetic anhydride (B1165640).[4][5]

Q3: What is the difference between using acetic acid versus acetic anhydride as the acetylating agent? A3: Acetic acid is generally preferred because it is less expensive and less toxic.[6] However, acetylation with acetic acid is a reversible equilibrium reaction that produces water as a byproduct, which can deactivate the catalyst and reverse the reaction.[6] Acetic anhydride is a more reactive acetylating agent, leading to faster reactions and higher conversions, often under milder conditions (e.g., lower temperatures).[6][7] Reactions with acetic anhydride are typically not reversible, but it is more expensive and can form explosive vapor/air mixtures.[7]

Q4: What types of catalysts are effective for this compound synthesis? A4: Both homogeneous and heterogeneous catalysts are used.

  • Homogeneous catalysts , such as mineral acids (e.g., sulfuric acid) and p-toluenesulfonic acid, are often highly efficient but can cause corrosion and are difficult to separate from the product mixture.[5][8]

  • Heterogeneous catalysts are preferred for their ease of separation, reusability, and reduced environmental impact.[5] Examples include acidic ion-exchange resins (like Amberlyst-15), zeolites (HZSM-5, H-Y), and other solid acids like sulfuric acid-modified montmorillonite (B579905) (K-10).[6][8][9]

Q5: What are the typical reaction conditions for this compound synthesis? A5: Reaction conditions vary depending on the acetylating agent and catalyst used. When using acetic acid, temperatures typically range from 120°C to 145°C.[10] With a more reactive agent like acetic anhydride, the reaction can be carried out at milder temperatures, sometimes as low as 60°C.[6] The molar ratio of glycerol to the acetylating agent is a critical parameter that influences the product distribution (mono-, di-, or triacetin).[6][10] Reactions are generally conducted under atmospheric pressure.[2][4]

Data Presentation: Reaction Condition Optimization

The following table summarizes quantitative data from various studies, illustrating how different catalysts and conditions affect glycerol conversion and product yield.

CatalystAcetylating AgentMolar Ratio (Glycerol:Acid)Temperature (°C)Time (h)Glycerol Conversion (%)Monoacetin Yield (%)This compound Yield (%)Triacetin Yield (%)Reference
20% H₂SO₄/K10Acetic Acid1:12120599235915[6]
Sodium BisulfateAcetic Acid1:2.5 - 1:3.0120-1458-14Not specifiedNot specified45-60 (in mixture)Not specified[10]
Amberlyst-35Acetic Acid1:91054~100Not specifiedIncreased w/ catalyst25.9[6]
Amberlyst-15Acetic Anhydride1:36021000.71.398.1[6]
3% Y/SBA-3Acetic Acid1:41102.5100Not specified3455[6]
Sulfuric AcidAcetic Acid1:91051Not specifiedNot specifiedNot specified31.89[11]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low this compound Yield / Low Glycerol Conversion 1. Catalyst Inactivity: The catalyst may be deactivated or poisoned.[6][7] 2. Suboptimal Conditions: Reaction temperature or time may be insufficient.[5] 3. Water Formation: Water produced during esterification with acetic acid can inhibit the reaction.[6] 4. Unfavorable Molar Ratio: Insufficient acetylating agent.1. Check Catalyst: Use fresh catalyst or regenerate the used one if possible. Ensure proper storage and handling. 2. Optimize Conditions: Gradually increase the reaction temperature or extend the reaction time. Monitor progress via TLC or GC. 3. Remove Water: Use a water-carrying agent like n-propyl acetate (B1210297) or perform the reaction under vacuum to remove water as it forms.[10] 4. Adjust Ratio: Increase the molar ratio of the acetylating agent to glycerol.[6]
Poor Selectivity (High Monoacetin or Triacetin) 1. High Monoacetin: Reaction has not proceeded far enough. Low temperatures can favor monoacetin formation.[12] 2. High Triacetin: Reaction conditions are too harsh (high temperature, long time) or there is a large excess of the acetylating agent.[12]1. Increase Conversion: Increase reaction temperature and/or time to promote further acetylation to this compound. 2. Moderate Conditions: Reduce the reaction temperature, shorten the reaction time, or decrease the molar ratio of the acetylating agent to glycerol.[6]
Product Discoloration (Darkening) 1. High Temperatures: Excessive heat can lead to the degradation of glycerol or the products.[10] 2. Prolonged Reaction Time: Long reaction times at high temperatures can cause side reactions.[13]1. Reduce Temperature: Find the optimal temperature that provides a good reaction rate without causing degradation. 2. Optimize Time: Avoid unnecessarily long reaction times. 3. Purification: Use activated carbon during the workup to decolorize the product mixture before final purification.[10]
Catalyst Deactivation (Heterogeneous) 1. Leaching: Active sites may leach from the support into the reaction mixture.[7] 2. Pore Blocking: Pores in the catalyst can be blocked by reactants, products, or byproducts.[8] 3. Thermal Degradation: High reaction temperatures can damage the catalyst structure.[7]1. Select Stable Catalyst: Choose a catalyst known for its stability under the reaction conditions. 2. Regeneration: Follow established procedures for catalyst regeneration (e.g., washing, calcination). 3. Milder Conditions: Operate at the lowest effective temperature to preserve catalyst integrity.
Difficult Purification 1. Complex Mixture: The crude product contains a mix of mono-, di-, triacetin, unreacted glycerol, and acetic acid with close physical properties. 2. Catalyst Presence: Residual homogeneous catalyst can interfere with purification (e.g., during distillation).1. Fractional Distillation: Use vacuum fractional distillation for effective separation. 2. Chromatography: For high-purity applications, column chromatography can be employed.[14] 3. Neutralization: Before distillation, neutralize the acidic catalyst (e.g., with sodium bicarbonate) to prevent unwanted reactions at high temperatures.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Heterogeneous Catalyst

This protocol is based on the acetylation of glycerol with acetic acid using a solid acid catalyst like sulfuric acid-modified montmorillonite (K-10).[6]

Materials:

  • Glycerol (1 mole)

  • Acetic Acid (12 moles)

  • 20% (w/w) H₂SO₄/K10 catalyst (e.g., 4g for a 1 mole glycerol scale)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

Procedure:

  • Setup: Assemble the reaction apparatus (flask, condenser, stirrer, and heating mantle) in a fume hood.

  • Charging Reactants: Add glycerol, acetic acid, and the H₂SO₄/K10 catalyst to the round-bottom flask.

  • Reaction: Heat the mixture to 120°C with continuous stirring. Allow the reaction to reflux for 5 hours. Monitor the reaction periodically using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if available.

  • Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Catalyst Separation: Separate the solid catalyst from the liquid mixture by filtration. The catalyst can be washed, dried, and stored for potential reuse.

  • Purification: The liquid filtrate contains the product mixture. Excess acetic acid can be removed using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to separate monoacetin, this compound, and triacetin.

Protocol 2: Product Purification

Purification is crucial to isolate this compound from the reaction mixture.[4]

Procedure:

  • Neutralization (if applicable): If a homogeneous acid catalyst was used, neutralize the cooled reaction mixture with a base (e.g., a saturated solution of sodium bicarbonate) until effervescence ceases.

  • Solvent Removal: Remove excess acetic acid and any water-carrying agent under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: Set up a fractional distillation apparatus for vacuum operation.

  • Fraction Collection: Carefully heat the crude product under vacuum. Collect the different fractions based on their boiling points. This compound will distill after any remaining monoacetin and before triacetin. The purity of the collected fractions should be confirmed by GC or HPLC analysis.[4]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Charge Glycerol, Acetic Acid, & Catalyst to Reactor Heat Heat to Target Temp (e.g., 120-145°C) Reactants->Heat Reflux Reflux with Stirring (e.g., 5-14 hours) Heat->Reflux Monitor Monitor Reaction (TLC / GC) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Filter Filter to Remove Heterogeneous Catalyst Cool->Filter Neutralize Neutralize (if needed) Filter->Neutralize Evaporate Rotary Evaporation (Remove excess acid) Neutralize->Evaporate Distill Vacuum Fractional Distillation Evaporate->Distill Product Pure this compound Distill->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

G Start Problem: Low this compound Yield Check_Conv Is Glycerol Conversion Low? Start->Check_Conv Cause_Conv Possible Causes: - Inactive Catalyst - Temp/Time too low - Water Inhibition Check_Conv->Cause_Conv Yes Check_Select Is Selectivity Poor? Check_Conv->Check_Select No Sol_Conv Solutions: - Use fresh catalyst - Increase Temp/Time - Remove water Cause_Conv->Sol_Conv High_Mono High Monoacetin? Check_Select->High_Mono Yes High_Tri High Triacetin? High_Mono->High_Tri No Sol_Mono Solution: Increase Temp/Time to drive reaction forward High_Mono->Sol_Mono Yes Sol_Tri Solution: - Reduce Temp/Time - Decrease Acid:Glycerol Ratio High_Tri->Sol_Tri Yes

Caption: Troubleshooting logic diagram for addressing low this compound yield.

References

Technical Support Center: Optimizing Triacetin Yield from Diacetin Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the acetylation of diacetin to synthesize triacetin (B1683017). Our goal is to help you improve your reaction yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the acetylation of this compound.

Issue Potential Cause Recommended Solution
Low Conversion of this compound 1. Insufficient Acetylating Agent: The molar ratio of acetic anhydride (B1165640) or acetic acid to this compound may be too low for complete conversion.[1]1. Increase Molar Ratio: Use a higher excess of the acetylating agent. For acetic acid, molar ratios of up to 9:1 (acetic acid to available hydroxyl groups) have been shown to drive the reaction towards completion.[2] For acetic anhydride, a smaller excess is typically required.
2. Low Reaction Temperature: The reaction kinetics may be too slow at the current temperature, leading to an incomplete reaction.2. Increase Reaction Temperature: Gradually increase the temperature. Optimal temperatures often range from 100°C to 120°C.[3][4][5] However, be aware that excessively high temperatures can lead to side reactions and product degradation.
3. Inadequate Catalyst Activity or Loading: The catalyst may be deactivated, or the amount used might be insufficient to drive the reaction to completion.[1]3. Optimize Catalyst: Ensure the catalyst is active and dry. Increase the catalyst loading incrementally. Both homogeneous catalysts like sulfuric acid and heterogeneous catalysts like Amberlyst-15 have been used effectively.[6][7]
4. Short Reaction Time: The reaction may not have had enough time to reach completion.4. Extend Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or HPLC and continue until no further conversion of this compound is observed. Reaction times can range from a few hours to over 20 hours depending on other conditions.[3]
Formation of Colored Impurities 1. High Reaction Temperature: Elevated temperatures can cause decomposition of reactants or products, leading to the formation of colored byproducts.1. Lower Reaction Temperature: Operate at the lower end of the effective temperature range (e.g., 100-110°C) and monitor for color change.
2. Presence of Impurities in Starting Materials: Impurities in the this compound or acetylating agent can lead to side reactions that produce colored compounds.2. Use High-Purity Reagents: Ensure the purity of your starting materials. Consider purifying the this compound if significant impurities are suspected.
3. Catalyst-Induced Side Reactions: Some catalysts, particularly strong mineral acids at high temperatures, can promote side reactions.3. Choose a Milder Catalyst: Consider using a solid acid catalyst which can sometimes offer better selectivity and milder reaction conditions.
Difficult Purification 1. Removal of Excess Acetic Acid: Acetic acid has a relatively high boiling point, making its removal by simple distillation challenging without high vacuum.1. Azeotropic Distillation: Distillation in the presence of water can help in the removal of acetic acid.[8] 2. Aqueous Wash: Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and perform an aqueous workup to remove the bulk of the acetic acid.
2. Separation of Triacetin from Residual this compound: Due to their similar structures, separating triacetin from unreacted this compound can be difficult.2. Fractional Distillation under Vacuum: Careful fractional distillation under reduced pressure is the most common method for purification. 3. Chromatography: For high-purity applications, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the acetylation of this compound?

A1: In the acetylation of this compound using acetic anhydride, the primary byproduct is acetic acid. When using acetic acid as the acetylating agent, water is the main byproduct. The formation of water in an equilibrium reaction can limit the conversion to triacetin, making its removal beneficial.[9]

Q2: Which acetylating agent is better: acetic acid or acetic anhydride?

A2: Acetic anhydride is generally more reactive than acetic acid and can lead to higher and faster conversion of this compound to triacetin under milder conditions.[1] The reaction with acetic anhydride is also not reversible, which helps in driving the reaction to completion. However, acetic acid is less expensive. The choice depends on the desired reaction rate, yield, and cost considerations.

Q3: Can I perform this reaction without a catalyst?

A3: While the reaction can proceed without a catalyst at very high temperatures, it is generally very slow and may lead to the formation of degradation products. The use of an acid catalyst, either homogeneous (like sulfuric acid) or heterogeneous (like an acidic resin), is highly recommended to achieve a reasonable reaction rate and yield under controlled conditions.[4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): A simple and quick method to qualitatively observe the disappearance of this compound and the appearance of triacetin.

  • Gas Chromatography (GC): A quantitative method to determine the relative amounts of this compound, triacetin, and other components in the reaction mixture.[10]

  • High-Performance Liquid Chromatography (HPLC): Another quantitative method suitable for monitoring the reaction progress.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor the disappearance of the hydroxyl (-OH) peak of this compound.

Q5: What are the safety precautions I should take when running this reaction?

A5: Acetic anhydride and strong acid catalysts are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and used in a well-ventilated fume hood. The reaction may be exothermic, especially with acetic anhydride, so controlled addition of reagents is important.

Data Presentation: Reaction Conditions for Triacetin Synthesis

The following table summarizes various reaction conditions for the synthesis of triacetin, primarily from glycerol (B35011), with the final step being the acetylation of this compound. These conditions can serve as a starting point for optimizing the direct acetylation of this compound.

CatalystAcetylating AgentMolar Ratio (Glycerol:Agent)Temperature (°C)Reaction Time (h)This compound Selectivity (%)Triacetin Selectivity (%)Reference
Sulfuric AcidAcetic Acid1:91051-31.89 (Yield)[2]
Amberlyst-15Acetic Acid1:9110-46.5644.79[7]
Sulfated CeO₂-ZrO₂Acetic Acid1:10100357.2821.26[5]
Purolite C160Acetic Acid1:61102.56014[6]
Zr-natural zeoliteAcetic Acid-1100.56826[11][12]
Graphene OxideAcetic Acid-1202Major Product-[13]
Cesium PhosphotungstateAcetic Anhydride---Combined 99.1Combined 99.1[14]

Experimental Protocols

Detailed Protocol for Acetylation of this compound using Acetic Anhydride and a Solid Acid Catalyst (Amberlyst-15)

This protocol is a synthesized procedure based on common practices in the literature for glycerol acetylation, adapted for this compound.

Materials:

  • This compound (mixture of 1,2- and 1,3-isomers)

  • Acetic Anhydride

  • Amberlyst-15 (or other suitable solid acid catalyst), dried

  • Ethyl acetate (B1210297) (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (saturated NaCl solution, for workup)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer or temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound.

    • Add the dried Amberlyst-15 catalyst (typically 5-10% by weight of this compound).

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Begin stirring the mixture.

    • Slowly add acetic anhydride (a molar excess, e.g., 1.5 to 2.0 equivalents relative to the hydroxyl groups on this compound) to the flask.

    • Heat the reaction mixture to the desired temperature (e.g., 100-110°C) and maintain for the desired reaction time.

    • Monitor the reaction progress periodically by TLC or GC.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the solid catalyst. Wash the catalyst with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel.

    • Carefully add saturated sodium bicarbonate solution to neutralize any unreacted acetic anhydride and the acetic acid byproduct. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution until no more gas evolves, followed by water, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude triacetin.

  • Final Purification (Optional):

    • For higher purity, the crude triacetin can be purified by vacuum distillation.

Visualizations

Experimental Workflow for Triacetin Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants This compound + Acetic Anhydride + Catalyst reaction_vessel Heating and Stirring (e.g., 100-110°C) reactants->reaction_vessel monitoring Reaction Monitoring (TLC/GC) reaction_vessel->monitoring filtration Catalyst Filtration monitoring->filtration neutralization Neutralization (aq. NaHCO₃) filtration->neutralization extraction Extraction & Washing neutralization->extraction drying Drying Organic Layer extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration distillation Vacuum Distillation concentration->distillation final_product High-Purity Triacetin distillation->final_product

Caption: Experimental workflow for the synthesis and purification of triacetin from this compound.

Troubleshooting Logic for Low Triacetin Yield

troubleshooting_yield start Low Triacetin Yield check_conversion Is this compound Conversion Low? start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Yes high_conversion This compound Conversion is High check_conversion->high_conversion No increase_temp Increase Temperature incomplete_reaction->increase_temp increase_time Increase Reaction Time incomplete_reaction->increase_time increase_reagent Increase Acetylating Agent Ratio incomplete_reaction->increase_reagent check_catalyst Check Catalyst Activity/ Loading incomplete_reaction->check_catalyst check_byproducts Are Side Products Present? high_conversion->check_byproducts side_products Side Product Formation check_byproducts->side_products Yes purification_issue Purification Loss check_byproducts->purification_issue No lower_temp Lower Temperature side_products->lower_temp change_catalyst Change Catalyst side_products->change_catalyst optimize_distillation Optimize Distillation Conditions purification_issue->optimize_distillation

Caption: Troubleshooting decision tree for addressing low yield in triacetin synthesis.

References

Technical Support Center: Separation of Diacetin Isomers by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of diacetin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation of 1,2-diacetin and 1,3-diacetin.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound and why is their separation important?

A1: this compound, also known as glycerol (B35011) diacetate, is typically a mixture of two positional isomers: 1,2-diacetin and 1,3-diacetin.[1] The separation and quantification of these isomers are crucial for quality control in various industries, including pharmaceuticals, food, and cosmetics, as their individual physical and chemical properties can influence the final product's efficacy, stability, and safety.

Q2: Which chromatographic techniques are most suitable for separating this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are all effective techniques for the separation of this compound isomers.[2] The choice of technique often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Q3: What is the typical elution order of 1,2- and 1,3-diacetin in reversed-phase HPLC?

A3: In reversed-phase HPLC, for diacylglycerols with the same equivalent carbon number (which is analogous to this compound isomers), the 1,3-isomer typically elutes before the 1,2-isomer.[3]

Q4: Is derivatization necessary for the analysis of this compound isomers by GC?

A4: While not always mandatory, derivatization of the free hydroxyl group in this compound isomers to form, for example, trimethylsilyl (B98337) (TMS) ethers can improve peak shape, thermal stability, and provide more definitive mass spectral fragmentation for identification.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

HPLC Troubleshooting

Q: Why am I observing poor resolution or complete co-elution of my this compound isomer peaks on a C18 column?

A: Poor resolution of positional isomers is a common challenge due to their similar physicochemical properties.[5]

  • Possible Cause 1: Insufficient Selectivity of the Stationary Phase. Standard C18 columns primarily separate based on hydrophobicity. The small difference in polarity between 1,2- and 1,3-diacetin may not be sufficient for baseline separation.

    • Solution: Consider a stationary phase with alternative selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different interaction mechanisms, such as π-π interactions, which can enhance the separation of positional isomers.[5]

  • Possible Cause 2: Suboptimal Mobile Phase Composition. The choice of organic modifier and additives can significantly impact selectivity.

    • Solution 1: If using acetonitrile (B52724), try switching to methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can alter the interaction with the stationary phase and improve resolution.

    • Solution 2: For diacylglycerol isomers, a mobile phase of 100% acetonitrile has been shown to be effective.[5] Alternatively, a gradient of acetone (B3395972) and acetonitrile can also provide good separation.[3]

  • Possible Cause 3: Inadequate Column Efficiency. An old or poorly packed column will have reduced efficiency, leading to broader peaks and decreased resolution.

    • Solution: Ensure your column is in good condition. If necessary, replace it with a new, high-efficiency column with a smaller particle size (e.g., sub-2 µm).

Q: My this compound isomer peaks are tailing. What could be the cause and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Possible Cause 1: Interaction with Residual Silanols. The free hydroxyl group on the this compound molecule can interact with active silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.

    • Solution: Use an end-capped column or a column with a base-deactivated silica. Alternatively, adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites.

  • Possible Cause 2: Sample Overload. Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Dilute your sample and inject a smaller volume.

GC Troubleshooting

Q: I am not able to resolve the 1,2- and 1,3-diacetin isomers using my current GC method. What should I try?

A: Achieving separation of these closely related isomers by GC often requires optimization of the column and temperature program.

  • Possible Cause 1: Inappropriate GC Column. A standard non-polar column may not provide sufficient selectivity.

    • Solution: A mid- to high-polarity column is often necessary for separating positional isomers. Consider a column with a cyanopropyl-based stationary phase.

  • Possible Cause 2: Unoptimized Temperature Program. A fast temperature ramp may not allow for sufficient interaction with the stationary phase to resolve the isomers.

    • Solution: Start with a lower initial oven temperature and use a slower ramp rate (e.g., 2-5 °C/min). This will increase the retention time but can significantly improve resolution.[6]

Q: How can I confirm the identity of the 1,2- and 1,3-diacetin peaks in my GC-MS analysis?

A: Mass spectrometry provides valuable structural information for isomer identification.

  • Solution: When analyzing the TMS-derivatized this compound isomers, look for key diagnostic fragment ions. The [M-RCO2CH2]+ ion is particularly useful for distinguishing between positional isomers.[4] Tandem mass spectrometry (MS/MS) can further aid in confirming the identity of each isomer by comparing the fragmentation patterns to known standards or literature data.[4]

Data Presentation

The following tables provide representative data for the separation of diacylglycerol isomers, which can be used as a starting point for method development for this compound isomers.

Table 1: HPLC Separation of Diacylglycerol Isomers

ParameterValueReference
Column Reversed-Phase C18[7]
Mobile Phase 100% Acetonitrile (Isocratic)[5][7]
Flow Rate 1.1 mL/min[7]
Detection UV at 205 nm[5][7]
Elution Order 1,3-isomer followed by 1,2-isomer[3]

Table 2: GC-MS Parameters for Diacylglycerol Isomer Analysis (as TMS derivatives)

ParameterValueReference
Derivatization Trimethylsilylation (TMS)[4]
Column Mid-polarity capillary column[4]
Carrier Gas Helium
Detection Electron Ionization Mass Spectrometry (EI-MS)[4]
Key Diagnostic Ion [M-RCO2CH2]+[4]

Experimental Protocols

Protocol 1: HPLC Method for this compound Isomer Separation (Based on Diacylglycerol Separation)
  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 100% HPLC-grade acetonitrile.[5][7]

  • Flow Rate: 1.1 mL/min.[7]

  • Column Temperature: Ambient or controlled at 30 °C.

  • Detection: UV at 205 nm.[5][7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.

Protocol 2: GC-MS Method for this compound Isomer Identification
  • Sample Derivatization (TMS Ether Formation):

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., pyridine).

    • Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • Column: A mid-polarity capillary column (e.g., a column with a (50%-phenyl)-methylpolysiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 5 °C/min.

    • Hold at 250 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (205 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Identify and Quantify Isomers Chromatogram->Quantify Troubleshooting_Tree cluster_check Initial Checks cluster_solutions Corrective Actions cluster_result Outcome Start Poor Isomer Resolution CheckColumn Column Age/ Performance? Start->CheckColumn CheckMethod Method Parameters Optimal? Start->CheckMethod ReplaceColumn Replace Column CheckColumn->ReplaceColumn Poor OptimizeMobilePhase Optimize Mobile Phase (e.g., change solvent) CheckMethod->OptimizeMobilePhase No OptimizeGradient Adjust Gradient/ Temp. Program CheckMethod->OptimizeGradient No GoodResolution Resolution Achieved ReplaceColumn->GoodResolution ChangeColumnType Change Column Selectivity (e.g., Phenyl) OptimizeMobilePhase->ChangeColumnType No Improvement ChangeColumnType->GoodResolution OptimizeGradient->GoodResolution

References

Technical Support Center: Purification of Glycerol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of glycerol (B35011) diacetate (diacetin).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude glycerol diacetate?

A1: Crude glycerol diacetate typically contains a variety of impurities stemming from the raw materials and the synthesis process. These include:

  • Unreacted starting materials: Glycerol and acetic acid (or acetic anhydride).[1]

  • Side products: Monoacetin (glycerol monoacetate) and triacetin (B1683017) (glycerol triacetate) are common byproducts of the esterification reaction.[2]

  • Water: Formed during the esterification reaction or present in the starting materials.

  • Catalyst residues: If a catalyst is used in the synthesis, it may need to be removed.

  • Color bodies: High reaction temperatures can lead to the formation of colored impurities.

  • Salts and fatty acids: If crude glycerol from biodiesel production is used as a starting material, it can contain salts, soaps, and free fatty acids.[3]

Q2: What are the primary methods for purifying glycerol diacetate?

A2: The most common purification methods for glycerol diacetate are:

  • Vacuum Distillation: This is a highly effective method for separating glycerol diacetate from less volatile impurities like glycerol, salts, and some color bodies, as well as more volatile impurities like acetic acid and water.[4][5] Due to glycerol diacetate's high boiling point (approximately 259 °C at atmospheric pressure), vacuum is necessary to prevent thermal decomposition.[6][7]

  • Liquid-Liquid Extraction: This technique is useful for removing water-soluble impurities such as glycerol, acetic acid, and salts. An organic solvent in which glycerol diacetate is soluble is used to extract it from an aqueous phase.[8][9]

  • Crystallization: This method can be employed to obtain high-purity glycerol diacetate, particularly for separating it from its isomers or other closely boiling impurities.[1]

  • Chromatography: For very high purity requirements, column chromatography can be used, although it is generally less practical for large-scale purifications.

Q3: My final product has a low purity of glycerol diacetate. What are the likely causes and how can I improve it?

A3: Low purity can result from several factors:

  • Incomplete reaction: If the initial esterification reaction did not go to completion, you will have a significant amount of unreacted glycerol and monoacetin. Consider optimizing your reaction conditions (e.g., catalyst, temperature, reaction time).

  • Inefficient purification: Your chosen purification method may not be effectively removing all impurities.

    • For distillation, ensure your vacuum is sufficiently deep and you have good fractionation.

    • For extraction, perform multiple extractions to ensure complete removal of water-soluble impurities.

  • Hydrolysis: Glycerol diacetate can hydrolyze back to glycerol and acetic acid in the presence of water, especially at elevated temperatures or in the presence of acid or base catalysts. Ensure all equipment is dry and consider using a neutral pH during workup.

Q4: The purified glycerol diacetate has a yellow or brownish tint. How can I remove the color?

A4: Color impurities often arise from thermal degradation of the product or impurities at high temperatures. Here’s how to address this:

  • Optimize Distillation: Distilling at the lowest possible temperature by using a high vacuum can prevent the formation of color bodies.

  • Activated Carbon Treatment: Treating the crude or distilled glycerol diacetate with activated carbon can effectively adsorb color impurities.[10] Stir the this compound with a small amount of activated carbon, followed by filtration.

  • Avoid High Temperatures: Minimize the time the glycerol diacetate is exposed to high temperatures during synthesis and purification.

Troubleshooting Guides

Issue 1: Emulsion Formation During Liquid-Liquid Extraction

Problem: A stable emulsion has formed at the interface between the organic and aqueous layers, making separation difficult.

Causes:

  • Vigorous shaking of the separatory funnel.

  • Presence of soaps or other surface-active impurities from crude glycerol.

Solutions:

Method Description
Patience Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the emulsion will break on its own.
Gentle Swirling Gently swirl the contents of the funnel instead of vigorous shaking.
Addition of Brine Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
Change in pH If the emulsion is caused by acidic or basic impurities, adjusting the pH of the aqueous layer away from neutral can help.
Filtration Pass the entire mixture through a pad of celite or glass wool.
Centrifugation If available, centrifuging the mixture is a very effective way to break emulsions.
Issue 2: Product Decomposition During Vacuum Distillation

Problem: The glycerol diacetate is turning dark or solidifying in the distillation flask, indicating thermal decomposition. Glycerol diacetate decomposes at its atmospheric boiling point, producing corrosive acrolein fumes.[1]

Causes:

  • High Temperature: The distillation pot temperature is too high.

  • Poor Vacuum: The vacuum level is not low enough, requiring a higher temperature to achieve boiling.

  • Presence of Catalysts: Residual acidic or basic catalysts can promote decomposition at elevated temperatures.

Solutions:

Parameter Recommendation
Vacuum Level Ensure a deep and stable vacuum (e.g., <10 mmHg). Check for leaks in your distillation setup. All joints must be properly sealed.[11]
Heating Use a heating mantle with a stirrer to ensure even heating. Avoid localized overheating. Gradually increase the temperature.
Neutralization Before distillation, wash the crude product to remove any residual acid or base catalyst.
Stirring Always use a magnetic stir bar in the distillation flask to prevent bumping and ensure even heat distribution.[11]

Quantitative Data

The following table summarizes typical purity and yield data for different glycerol diacetate purification methods.

Purification MethodStarting MaterialKey ParametersAchieved Purity (%)Yield (%)Reference
Reduced Pressure Distillation Product of glycerol & acetic acid esterificationCatalyst: Amberlyst-15 and Nafion511; Water-carrying agent: cyclohexane (B81311) and isopropyl acetate53.898.4[12]
Silica Gel Column Chromatography Product of glycerol & acetic acid esterificationMolar ratio of glycerol to acetic acid: 1:3.5-5.5; Reaction pressure: 0.03-0.05MPaHigh-[4]

Experimental Protocols

Protocol 1: Vacuum Distillation of Glycerol Diacetate

Objective: To purify crude glycerol diacetate by separating it from non-volatile and some volatile impurities.

Materials:

  • Crude glycerol diacetate

  • Round-bottom flask

  • Short path distillation head with condenser and collection flask(s)

  • Thermometer and adapter

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Vacuum pump and tubing

  • Cold trap

  • Manometer (optional, but recommended)

  • Glass wool for insulation (optional)

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Inspect for any cracks or defects that could be hazardous under vacuum.[11]

  • Assembly: Assemble the distillation apparatus. Use a Claisen adapter to prevent bumping.[11] Lightly grease all ground glass joints to ensure a good seal.

  • Charging the Flask: Add the crude glycerol diacetate and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to the vacuum pump via a cold trap. Start the vacuum pump and allow the pressure to stabilize. A hissing sound indicates a leak which must be addressed.

  • Heating: Begin stirring the solution. Once a stable vacuum is achieved, start heating the flask gently with the heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the initial, lower-boiling fraction, which may contain water and residual acetic acid.

    • Main Fraction: As the temperature rises and stabilizes, collect the glycerol diacetate fraction. The boiling point will depend on the vacuum level.

    • End Fraction: Stop the distillation before the distilling flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

  • Shutdown:

    • Remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and collect the purified product.

Protocol 2: Liquid-Liquid Extraction of Glycerol Diacetate

Objective: To remove water-soluble impurities from crude glycerol diacetate.

Materials:

  • Crude glycerol diacetate

  • Separatory funnel

  • Organic solvent (e.g., ethyl acetate, diethyl ether)

  • Deionized water

  • Saturated sodium bicarbonate solution (optional, for neutralizing excess acid)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Erlenmeyer flasks

  • Beakers

  • Rotary evaporator

Procedure:

  • Dissolving the Crude Product: Dissolve the crude glycerol diacetate in a suitable organic solvent (e.g., ethyl acetate) in an Erlenmeyer flask.

  • Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.

  • Washing with Water:

    • Add an equal volume of deionized water to the separatory funnel.

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.[13] Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate. Drain the lower aqueous layer.

    • Repeat the water wash two more times.

  • Neutralization (Optional): If the crude product is acidic, wash with a saturated sodium bicarbonate solution until effervescence ceases. Then, wash with water again.

  • Brine Wash: Wash the organic layer with brine. This helps to remove any remaining dissolved water from the organic layer.

  • Drying the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the flask and swirl to remove residual water.

  • Solvent Removal: Filter the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to obtain the purified glycerol diacetate.

Visualizations

Purification Workflow for Glycerol Diacetate

PurificationWorkflow start Crude Glycerol Diacetate neutralization Neutralization / Water Wash start->neutralization Remove acids/bases extraction Liquid-Liquid Extraction neutralization->extraction Dissolve in organic solvent drying Drying of Organic Phase extraction->drying Separate aqueous impurities solvent_removal Solvent Removal drying->solvent_removal Remove water distillation Vacuum Distillation solvent_removal->distillation Concentrate product purity_check Purity Analysis (GC-FID) distillation->purity_check Separate by boiling point final_product Pure Glycerol Diacetate purity_check->final_product Purity > 99% troubleshooting Troubleshooting Required purity_check->troubleshooting Purity < 99% troubleshooting->distillation Re-distill or further purify

Caption: A typical workflow for the purification of glycerol diacetate.

Troubleshooting Logic for Low Purity

TroubleshootingPurity start Low Purity Detected check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities high_glycerol High Glycerol/Monoacetin Content? check_impurities->high_glycerol high_water High Water Content? high_glycerol->high_water No optimize_reaction Optimize Esterification Reaction high_glycerol->optimize_reaction Yes color_present Color Impurities Present? high_water->color_present No improve_drying Improve Drying Step (use fresh drying agent) high_water->improve_drying Yes improve_distillation Improve Distillation Efficiency (deeper vacuum, better fractionation) color_present->improve_distillation No carbon_treatment Activated Carbon Treatment color_present->carbon_treatment Yes end Re-purify and Re-analyze optimize_reaction->end improve_distillation->end improve_drying->end carbon_treatment->end

Caption: A decision-making flowchart for troubleshooting low purity in glycerol diacetate.

References

Technical Support Center: Diacetin Hydrolysis and Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diacetin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound, also known as glyceryl diacetate, is the diester of glycerol (B35011) and acetic acid, existing as a mixture of 1,2- and 1,3-diacetin isomers.[1][2] It is a versatile excipient used in the pharmaceutical industry as a plasticizer, humectant, and solvent.[1][3] Its stability in aqueous solutions is critical because hydrolysis, the chemical breakdown of the ester bonds in the presence of water, can occur. This degradation leads to the formation of monoacetin and glycerol, altering the formulation's chemical composition, physical properties, and potentially impacting the stability and bioavailability of the active pharmaceutical ingredient (API).[4]

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction involves the cleavage of one or both of its ester linkages, sequentially forming monoacetin and finally glycerol, with the release of acetic acid at each step. This process can be catalyzed by acids, bases, or enzymes (esterases).[5][6]

Q3: How does pH influence the stability of this compound?

A3: The stability of this compound is highly dependent on the pH of the aqueous solution. Like most esters, this compound is most stable in a neutral or slightly acidic pH range (around pH 4-6).[7] Under alkaline (basic) conditions (pH > 8), the rate of hydrolysis increases significantly due to base-catalyzed hydrolysis.[5][8] Acid-catalyzed hydrolysis occurs at low pH, though it is generally slower than base-catalyzed hydrolysis.[5][7]

Q4: What is the effect of temperature on this compound hydrolysis?

A4: Temperature is a critical factor that accelerates the rate of this compound hydrolysis.[9] Increased temperatures provide the necessary activation energy for the hydrolysis reaction, leading to faster degradation across all pH levels.[8][9] To ensure the stability of this compound solutions for experimental use, it is crucial to store them at controlled, and preferably refrigerated, temperatures.[5][8]

Q5: What are the expected degradation products of this compound?

A5: The hydrolysis of this compound is a stepwise process that yields two main degradation products:

  • Monoacetin (Glyceryl Monoacetate): The initial product formed from the cleavage of one ester bond.

  • Glycerol: The final product formed from the hydrolysis of the second ester bond of monoacetin. Acetic acid is also produced as a byproduct at each step of the hydrolysis.

Q6: Which analytical techniques are recommended for monitoring the stability of this compound?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for studying the stability of this compound.[10][11] This technique allows for the separation and quantification of this compound from its degradation products, monoacetin and glycerol. Gas Chromatography (GC) can also be used for analysis.[4] A stability-indicating method is one that can accurately measure the concentration of the intact compound without interference from its degradants.[10]

Q7: How should I prepare and store aqueous solutions of this compound to minimize degradation?

A7: To minimize hydrolysis, aqueous solutions of this compound should be prepared fresh whenever possible using a buffer with a slightly acidic to neutral pH (pH 4-6). If storage is necessary, solutions should be kept in tightly sealed containers at refrigerated temperatures (2-8°C) and protected from light.[5] Avoid alkaline conditions and high temperatures.[4][5]

Data Summary Tables

Table 1: Factors Affecting this compound Stability in Aqueous Solutions

ParameterConditionEffect on StabilityRecommendation
pH Acidic (pH < 6)Slower hydrolysis compared to alkaline conditions.[5]Buffer solutions to a slightly acidic pH (4-6) for maximum stability.[7]
Neutral (pH 6-8)Moderate stability, hydrolysis occurs over time.[5]Suitable for short-term experiments; prepare solutions fresh.
Alkaline (pH > 8)Rapid hydrolysis of ester groups.[5]Avoid storage in basic solutions.
Temperature Refrigerated (2-8°C)Significantly slows the rate of hydrolysis.[8]Recommended for short to medium-term storage.
Room Temperature (~25°C)Hydrolysis can be significant over time.[8]Limit storage duration; prepare fresh for critical applications.
Elevated (>40°C)Drastically accelerates the rate of hydrolysis.[9]Avoid exposure to heat during experiments and storage.
Light Light ExposureCan potentially induce photodegradation.[5]Protect solutions from light using amber vials or by wrapping containers in foil.

Table 2: Typical HPLC Method Parameters for this compound Stability Analysis

ParameterTypical Condition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[10]
pH of Mobile Phase Adjusted to an acidic pH (e.g., 3.0-4.0) with phosphoric acid to ensure good peak shape.
Flow Rate 1.0 mL/min
Detection UV at a low wavelength (e.g., 210-220 nm), as this compound lacks a strong chromophore.
Column Temperature Maintained at a constant temperature (e.g., 25-30°C) to ensure reproducible retention times.[12]
Injection Volume 10-20 µL

Experimental Protocols & Methodologies

Protocol: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Phosphate buffer salts

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Dilute the stock solution with the appropriate stress medium (acidic, basic, or neutral buffer) to achieve the final desired concentration for analysis (e.g., 100 µg/mL).

3. Stress Conditions (Forced Degradation):

  • Acid Hydrolysis: Add HCl to the working solution to achieve a final concentration of 0.1 N HCl. Incubate at a controlled elevated temperature (e.g., 60°C).[10]

  • Base Hydrolysis: Add NaOH to the working solution to achieve a final concentration of 0.1 N NaOH. Incubate at room temperature, as base hydrolysis is typically rapid.[10]

  • Neutral Hydrolysis: Use a neutral buffer (e.g., pH 7.0 phosphate buffer) as the diluent. Incubate at a controlled elevated temperature (e.g., 60°C).

  • Oxidative Degradation: Add hydrogen peroxide (e.g., 3%) to the working solution. Incubate at room temperature.

  • Thermal Degradation: Incubate a working solution prepared in a neutral buffer at a high temperature (e.g., 80°C).

  • Photostability: Expose a working solution to light according to ICH Q1B guidelines.[10]

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before injection to prevent column damage.

  • Dilute the samples to the appropriate concentration for HPLC analysis.

  • Inject the samples into the HPLC system and record the chromatograms.

5. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

  • Identify and quantify the formation of degradation products (monoacetin).

  • Determine the degradation rate under each stress condition.

Troubleshooting Guide

Q: My this compound assay shows unexpectedly rapid degradation, even in a neutral buffer at room temperature. What could be the cause? A:

  • Microbial Contamination: Unsterilized buffers can contain microbes with esterase activity, which can enzymatically degrade this compound. Ensure buffers are freshly prepared and filtered through a 0.22 µm filter.

  • pH Inaccuracy: The actual pH of your solution may be higher than intended. Calibrate your pH meter regularly and verify the pH of the final solution.

  • Contaminated Glassware: Residual alkaline detergents on glassware can raise the pH and catalyze hydrolysis. Use thoroughly rinsed and high-purity labware.

Q: I am observing poor peak shape (e.g., tailing or fronting) for this compound in my HPLC analysis. What can I do? A:

  • Mobile Phase pH: The pH of the mobile phase might be inappropriate. Adjusting the pH to a slightly acidic value (e.g., 3-4) can improve the peak shape for ester compounds.

  • Column Overload: The sample concentration may be too high. Try diluting your sample or reducing the injection volume.[12]

  • Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile), it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[12]

Q: My retention times are shifting between injections. What is the likely cause? A:

  • Temperature Fluctuations: Inconsistent column temperature can cause retention times to drift. Use a column oven to maintain a stable temperature.[12]

  • Mobile Phase Preparation: The mobile phase composition may be inconsistent or it may not be properly degassed. Prepare fresh mobile phase daily and ensure thorough mixing and degassing.[12]

  • Insufficient Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis. Allow sufficient time (at least 15-20 column volumes) for equilibration.[12]

Diagrams and Visualizations

Hydrolysis_Pathway This compound This compound Monoacetin Monoacetin This compound->Monoacetin + H₂O - Acetic Acid Glycerol Glycerol Monoacetin->Glycerol + H₂O - Acetic Acid

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow A Prepare this compound Stock Solution B Prepare Stress Solutions (Acid, Base, Neutral, etc.) A->B C Incubate Samples at Defined Conditions (Temp, Light) B->C D Withdraw & Neutralize (if needed) Aliquots at Time Points C->D E Analyze by Stability-Indicating HPLC D->E F Quantify this compound & Degradation Products E->F G Calculate Degradation Rate & Assess Stability F->G

Caption: Workflow for a this compound stability study.

Troubleshooting_Logic node_q node_q node_a node_a start Inconsistent Stability Results? q1 Are Retention Times Drifting? start->q1 Yes q2 Is Degradation Faster Than Expected? start->q2 No q1->q2 No a1 Check: 1. Column Temperature Stability 2. Mobile Phase Preparation 3. System Equilibration Time q1->a1 Yes a2 Check: 1. pH Meter Calibration & Buffer pH 2. Microbial Contamination 3. Glassware Cleanliness q2->a2 Yes

Caption: Troubleshooting inconsistent stability results.

References

Technical Support Center: Preventing Diacetin Decomposition at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diacetin. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the thermal decomposition of this compound.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound begin to decompose?

A1: this compound is generally stable but will decompose at its boiling point, which is approximately 280°C (536°F).[1] However, thermal degradation can begin at lower temperatures. The onset of decomposition can be precisely determined using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as it is heated. For glycerol (B35011), a related compound, degradation begins above 135°C.[2] The exact onset for this compound can vary based on factors such as purity, heating rate, and the presence of catalysts or impurities.

Q2: What are the primary decomposition products of this compound?

A2: The thermal decomposition of this compound can produce hazardous by-products, including acetic acid and corrosive fumes of acrolein.[3] The formation of these products indicates the breakdown of the ester linkages and the glycerol backbone.

Q3: How can I prevent the thermal decomposition of this compound during my experiments?

A3: To prevent thermal decomposition, it is crucial to control the temperature and consider the use of stabilizers. Avoid exposing this compound to heat sources, open flames, and strong reactive substances.[3] The use of antioxidants, such as hindered phenols or phosphite (B83602) esters, can be effective in stabilizing esters against thermal degradation. These additives work by scavenging free radicals and decomposing hydroperoxides that can initiate and propagate decomposition reactions.

Q4: What types of stabilizers are recommended for this compound?

A4: For esters like this compound, two main classes of antioxidants are recommended:

  • Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are effective at terminating radical chain reactions. They are suitable for providing stability during processing at elevated temperatures and for long-term storage.[4][5]

  • Secondary Antioxidants (Hydroperoxide Decomposers): Phosphite esters are excellent at breaking down hydroperoxides into non-radical, stable products, thus preventing the initiation of further degradation. They are often used in synergy with primary antioxidants.[6][7]

The choice and concentration of the stabilizer should be optimized for your specific application.

Q5: How can I detect and quantify the decomposition of this compound in my samples?

A5: Several analytical techniques can be used to monitor the stability of this compound and quantify its decomposition products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating, identifying, and quantifying this compound and its volatile decomposition products like acetic acid and acrolein.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify non-volatile or thermally unstable decomposition products. Specific methods are available for the analysis of organic acids like acetic acid.[8][9][10]

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of this compound and to evaluate the effectiveness of stabilizers by measuring the temperature at which weight loss (due to decomposition) begins.[11][12]

Troubleshooting Guide

Problem 1: My this compound solution is turning yellow and has a sharp, acidic odor after heating.

Possible Cause Troubleshooting Steps
Thermal Decomposition The yellowing and acidic odor are likely signs of decomposition, leading to the formation of acetic acid and other by-products. 1. Verify Operating Temperature: Ensure your experimental temperature is well below the decomposition onset of this compound. Use a calibrated thermometer or thermocouple. 2. Incorporate a Stabilizer: Add a suitable antioxidant, such as a hindered phenol (B47542) or a phosphite ester, to your this compound solution. Start with a low concentration (e.g., 0.1-0.5% by weight) and optimize as needed. 3. Use an Inert Atmosphere: If possible, conduct your experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Presence of Impurities Impurities can catalyze the decomposition of this compound at lower temperatures. 1. Check Purity: Use high-purity this compound (>99%). You can verify the purity using GC-MS. 2. Clean Glassware Thoroughly: Ensure all glassware is free from acidic or basic residues that could act as catalysts.

Problem 2: I am observing unexpected peaks in my GC-MS analysis after a high-temperature reaction involving this compound.

Possible Cause Troubleshooting Steps
Formation of Decomposition Products The new peaks are likely decomposition products such as acetic acid and acrolein. 1. Identify Peaks: Compare the mass spectra of the unknown peaks with a library of known compounds to confirm the identity of the decomposition products. 2. Optimize Reaction Conditions: Lower the reaction temperature or reduce the reaction time to minimize decomposition. 3. Implement Stabilization: Use an appropriate antioxidant to prevent the formation of these by-products.
Sample Preparation Artifacts The high temperature of the GC injector can sometimes cause decomposition of thermally sensitive compounds. 1. Lower Injector Temperature: If possible, lower the GC injector temperature to the minimum required for efficient volatilization of this compound. 2. Use Derivatization: For highly reactive decomposition products like acrolein, consider a derivatization step to form a more stable compound before GC-MS analysis.

Experimental Protocols

Protocol 1: Evaluating the Thermal Stability of this compound using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition for a this compound sample.

Methodology:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Place 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina).

  • Experimental Conditions:

    • Purge Gas: Nitrogen or air at a flow rate of 50 mL/min.

    • Heating Rate: 10°C/min.

    • Temperature Range: 30°C to 400°C.

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which a significant weight loss begins. This can be calculated using the instrument software, often by finding the intersection of the baseline tangent and the tangent of the decomposition curve.

Protocol 2: Quantification of this compound and Acetic Acid using Gas Chromatography (GC-FID)

Objective: To quantify the amount of this compound and its primary decomposition product, acetic acid, in a thermally stressed sample.

Methodology:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (GC-FID).

  • Sample Preparation:

    • Dilute the this compound sample in a suitable solvent (e.g., methanol) to a known concentration.

    • Prepare a series of calibration standards of this compound and acetic acid in the same solvent.

  • GC Conditions:

    • Column: DB-624 capillary column (or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 90°C, hold for 2 min.

      • Ramp: 5°C/min to 200°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

    • Detector Temperature: 250°C.

  • Data Analysis:

    • Integrate the peak areas for this compound and acetic acid in both the samples and the standards.

    • Construct a calibration curve for each compound and determine the concentration in the unknown samples. The retention time for acetic acid is approximately 4.8 minutes, and for triacetin (B1683017) (a related compound), it is around 15.3 minutes under similar conditions.[13]

Protocol 3: Analysis of Acetic Acid by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of acetic acid in a this compound sample.

Methodology:

  • Instrument: HPLC system with a UV detector.

  • Sample Preparation:

    • Dilute the this compound sample with the mobile phase to a known concentration.

    • Prepare calibration standards of acetic acid in the mobile phase.

  • HPLC Conditions:

    • Column: Kromasil-C18 (250 x 4.6mm, 5µm) or equivalent.[8]

    • Mobile Phase: A mixture of an orthophosphoric acid buffer (pH 3.0-3.8) and an organic modifier like acetonitrile (B52724) or methanol.[8][9]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection Wavelength: 210 nm.[10]

    • Column Temperature: 30°C.[10]

  • Data Analysis:

    • Create a calibration curve by plotting the peak area of the acetic acid standards against their concentrations.

    • Use the calibration curve to determine the concentration of acetic acid in the diluted this compound sample.

Data Summary

Table 1: Typical Thermal Decomposition Onset Temperatures for this compound and Related Compounds

CompoundOnset Temperature (°C)MethodNotes
This compound (Predicted) ~200 - 250TGAThe exact onset is dependent on experimental conditions. Significant decomposition occurs at the boiling point (~280°C).
Glycerol >135TGADegradation begins at a lower temperature than this compound.[2]
Triacetin Thermally stable up to ~262°CTGAA related, more substituted glycerol ester with higher thermal stability.[14]

Table 2: Recommended Stabilizers for Preventing Thermal Decomposition of Esters

Stabilizer TypeExample CompoundsMechanism of ActionTypical Concentration (% w/w)
Hindered Phenols Butylated Hydroxytoluene (BHT), Irganox® 1010Radical Scavenging0.1 - 1.0
Phosphite Esters Tris(nonylphenyl) phosphite (TNPP), Irgafos® 168Hydroperoxide Decomposition0.1 - 1.0
Synergistic Blends Hindered Phenol + Phosphite EsterRadical Scavenging & Hydroperoxide Decomposition0.2 - 1.5 (total)

Visualizations

DecompositionPathway This compound This compound Heat High Temperature (>200°C) This compound->Heat Exposure to Decomposition Decomposition This compound->Decomposition Radicals Free Radicals Heat->Radicals Initiates Radicals->Decomposition Propagates AceticAcid Acetic Acid Decomposition->AceticAcid Acrolein Acrolein Decomposition->Acrolein

Caption: Thermal decomposition pathway of this compound.

TroubleshootingWorkflow start Signs of Decomposition Observed (e.g., color change, odor) check_temp Is Temperature > 200°C? start->check_temp lower_temp Lower Operating Temperature check_temp->lower_temp Yes check_stabilizer Is a Stabilizer Used? check_temp->check_stabilizer No lower_temp->check_stabilizer add_stabilizer Add Hindered Phenol and/or Phosphite Ester check_stabilizer->add_stabilizer No check_purity Check Purity of this compound (>99%) check_stabilizer->check_purity Yes monitor Monitor with GC-MS/HPLC add_stabilizer->monitor purify Use High-Purity this compound check_purity->purify No check_purity->monitor Yes purify->monitor

Caption: Troubleshooting workflow for this compound decomposition.

StabilizationMechanism cluster_primary Primary Antioxidant (Hindered Phenol) cluster_secondary Secondary Antioxidant (Phosphite Ester) FreeRadical Peroxy Radical (ROO•) HinderedPhenol Hindered Phenol (ArOH) FreeRadical->HinderedPhenol Reacts with StableProduct1 Stable Product (ROOH) FreeRadical->StableProduct1 Forms StableRadical Stable Phenoxy Radical (ArO•) HinderedPhenol->StableRadical Forms Hydroperoxide Hydroperoxide (ROOH) Phosphite Phosphite Ester (P(OR)₃) Hydroperoxide->Phosphite Reacts with StableProduct2 Stable Alcohol (ROH) Hydroperoxide->StableProduct2 Reduced to Phosphate Phosphate Ester (O=P(OR)₃) Phosphite->Phosphate Oxidized to

Caption: Mechanism of action for antioxidant stabilizers.

References

Technical Support Center: Troubleshooting Diacetin Solubility in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving solubility challenges with diacetin in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which common solvents is it soluble?

This compound, also known as glyceryl diacetate, is a diester of glycerol (B35011) and acetic acid. It is a colorless, oily liquid commonly used as a solvent, plasticizer, and carrier in the pharmaceutical, food, and cosmetic industries.[1][2] It typically exists as a mixture of the 1,2-diacetin and 1,3-diacetin isomers.[1]

This compound's solubility profile is broad. It is soluble in water, alcohol, ether, and benzene.[3][4] However, it is only partially soluble in some organic solvents like ethyl acetate.[1] There are conflicting reports regarding its water solubility, with some sources stating it is miscible in all proportions, while others describe it as slightly soluble.[1] This discrepancy may arise from the hygroscopic nature of this compound or the specific grade of the material used. For practical purposes, it is best to experimentally determine the saturation solubility in your specific aqueous system.

Q2: My this compound solution is cloudy or has precipitated. What are the common causes?

Cloudiness or precipitation of this compound in a formulation can be attributed to several factors:

  • Temperature Changes: A decrease in temperature can lower the solubility of this compound, leading to precipitation, especially if the solution is near its saturation point.

  • pH Shift: this compound is an ester and can be susceptible to hydrolysis under acidic (pH < 4) or alkaline (pH > 8) conditions.[5] This degradation can lead to the formation of glycerol and acetic acid, which may have different solubilities and can cause the solution to become cloudy.

  • Interaction with Other Excipients: The addition of other components to the formulation, such as polymers or surfactants, can alter the polarity of the solvent system and affect this compound's solubility.[6][7] In some cases, interactions can lead to the formation of less soluble complexes.

  • Exceeding Saturation Solubility: The concentration of this compound in your formulation may have surpassed its saturation solubility in the given solvent system.

Q3: How can I increase the solubility of this compound in my aqueous formulation?

If you are facing challenges with this compound's solubility in an aqueous environment, consider the following strategies:

  • Co-solvents: The addition of a water-miscible organic solvent, such as ethanol (B145695) or propylene (B89431) glycol, can significantly increase the solubility of this compound.

  • pH Adjustment: Maintaining a neutral or slightly acidic pH (around 4-6) is generally recommended to minimize hydrolysis and maintain stability.[5]

  • Use of Surfactants: Surfactants can increase the apparent solubility of hydrophobic compounds through micellar solubilization. However, the interaction between the surfactant and this compound should be evaluated to ensure it doesn't lead to unforeseen precipitation.[7][8]

  • Temperature Control: Gently warming the solution can help dissolve this compound, but be mindful of potential degradation at elevated temperatures.[5]

Q4: Is this compound stable in typical formulation conditions?

This compound is generally stable under neutral pH conditions and at room temperature. However, its stability can be compromised by:

  • Extreme pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bonds.[5]

  • High Temperatures: Elevated temperatures can accelerate the rate of hydrolysis.[5]

  • Presence of Water: As an ester, this compound can undergo hydrolysis in the presence of water over time, especially under the conditions mentioned above.

It is recommended to prepare fresh solutions of this compound when possible and to store stock solutions at low temperatures, protected from light.[5]

Troubleshooting Guide

Issue: Precipitation or Cloudiness in this compound Formulation

This guide provides a systematic approach to identifying and resolving common solubility issues with this compound.

start Start: this compound Formulation is Cloudy/Precipitated check_temp Has the temperature of the formulation decreased? start->check_temp solution_temp Gently warm the solution and observe. Does the precipitate redissolve? check_temp->solution_temp check_ph Has the pH of the formulation shifted? solution_ph Measure the pH. Is it outside the optimal range (4-6)? check_ph->solution_ph check_excipients Have other excipients been added recently? solution_excipients Consider potential interactions (e.g., polymer-surfactant). Review literature for compatibility. check_excipients->solution_excipients check_concentration Is the this compound concentration near its saturation point? solution_concentration Determine the saturation solubility experimentally. Is the concentration too high? check_concentration->solution_concentration solution_temp->check_ph No action_temp Optimize storage and processing temperatures. solution_temp->action_temp Yes solution_ph->check_excipients No action_ph Adjust pH to the optimal range (4-6) using appropriate buffers. solution_ph->action_ph Yes solution_excipients->check_concentration No action_excipients Reformulate with compatible excipients or adjust concentrations. solution_excipients->action_excipients Yes action_concentration Reduce this compound concentration or add a co-solvent. solution_concentration->action_concentration Yes end_unresolved If issue persists, consider analytical characterization of the precipitate. solution_concentration->end_unresolved No yes_temp Yes no_temp No yes_ph Yes no_ph No yes_excipients Yes no_excipients No yes_concentration Yes no_concentration No end_resolved Issue Resolved action_temp->end_resolved action_ph->end_resolved action_excipients->end_resolved action_concentration->end_resolved

Troubleshooting workflow for this compound solubility issues.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)Notes
WaterSoluble / Miscible[1][9]25Conflicting reports exist; experimental verification is recommended. An estimated value is ~658 g/L.[10]
EthanolSoluble[3][11]25Miscible in all proportions.
BenzeneSoluble[1][3]25
Diethyl EtherSoluble[1]25
Ethyl AcetatePartially Soluble[1]25
Carbon DisulfideInsoluble (practically)[1]25

Experimental Protocols

Protocol 1: Determination of Saturation Solubility of this compound

This protocol outlines a method to determine the saturation solubility of this compound in a specific solvent system.

start Start: Determine Saturation Solubility step1 Step 1: Prepare a series of vials with a known volume of the solvent system. start->step1 step2 Step 2: Add excess this compound to each vial to ensure a saturated solution. step1->step2 step3 Step 3: Equilibrate the vials at a constant temperature with continuous agitation for 24-48 hours. step2->step3 step4 Step 4: Centrifuge the vials to separate the undissolved this compound. step3->step4 step5 Step 5: Carefully collect an aliquot of the supernatant. step4->step5 step6 Step 6: Dilute the aliquot with a suitable solvent. step5->step6 step7 Step 7: Quantify the this compound concentration using a validated analytical method (e.g., HPLC). step6->step7 end End: Calculate Saturation Solubility step7->end

Workflow for determining the saturation solubility of this compound.

Methodology:

  • Preparation: Prepare a series of sealed vials containing a precise volume of the desired solvent system (e.g., water, buffer, or a co-solvent mixture).

  • Addition of this compound: Add an excess amount of this compound to each vial. The presence of undissolved this compound at the end of the experiment is crucial.

  • Equilibration: Place the vials in a temperature-controlled shaker or incubator (e.g., 25°C or 37°C) and agitate for an extended period (24 to 48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at a high speed to pellet the undissolved this compound.

  • Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

  • Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation: Calculate the saturation solubility in units such as mg/mL or g/L, accounting for the dilution factor.

Protocol 2: Quantification of this compound in Formulations by HPLC

This protocol provides a general framework for developing an HPLC method to quantify this compound. Method validation is essential for accurate results.

Methodology:

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector is suitable.

    • Column: A reverse-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile (B52724) or methanol) can be used. The exact composition should be optimized for good peak shape and resolution.

    • Flow Rate: A typical flow rate is 0.8-1.2 mL/min.

    • Detection Wavelength: this compound has a weak UV chromophore. Detection can be attempted at low UV wavelengths (e.g., 205-215 nm). A refractive index (RI) detector can also be used if UV sensitivity is insufficient.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Standard Preparation:

    • Prepare a stock solution of this compound of a known concentration in the mobile phase or a suitable solvent.

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation and dissolve it in a suitable solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Analysis and Quantification:

    • Inject the standards and samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Note: This is a general guideline. The specific HPLC method parameters should be optimized and validated for your particular formulation matrix according to ICH guidelines.

References

Acetins Quantitative Analysis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of acetins (monoacetin, diacetin, and triacetin).

Frequently Asked Questions (FAQs)

Q1: Which analytical method is most suitable for the simultaneous quantification of monoacetin, this compound, and triacetin?

A1: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods for the simultaneous analysis of acetins.[1][2] Quantitative Proton Nuclear Magnetic Resonance (qHNMR) has also been proposed as a simpler and faster alternative that doesn't require extensive sample preparation or pure reference standards.[3] The choice of method depends on available equipment, sample matrix, and the specific requirements of the analysis.

Q2: Pure standards for monoacetin and this compound are commercially unavailable or are mixtures. How can I accurately quantify them?

A2: This is a common challenge as commercially available mono- and diacetins are often mixtures of glycerol (B35011), various acetylated glycerols, and triacetin.[3] The qHNMR method is a viable option as it does not require highly pure reference materials for quantification.[3] For chromatographic methods, if pure standards are unavailable, a well-characterized internal standard and relative response factors determined from a reference mixture can be used.

Q3: What are the key considerations for sample preparation before acetin analysis?

A3: Proper sample preparation is crucial for accurate quantitative analysis.[4] Key steps include:

  • Dissolution: Samples should be dissolved in a volatile organic solvent suitable for the chosen analytical method. For GC-MS, preferred solvents include acetone (B3395972), methanol (B129727), or hexane. Water, DMF, and DMSO should generally be avoided.[5]

  • Filtration: To prevent clogging of analytical columns, samples should be filtered through at least a 0.45-micron filter.[5]

  • Concentration: The sample concentration should be within the linear range of the instrument. Typical concentrations for GC-MS or LC-MS are around 0.1-1.0 mg/mL.[5]

  • Cleanup: For complex matrices, a cleanup step like solid-phase extraction (SPE) may be necessary to remove interfering substances.[4]

Q4: What are potential sources of impurities or contaminants in acetin samples?

A4: Impurities can arise from both the synthesis process and sample handling. "Non-green" chemical synthesis methods may introduce hazardous substances like acetic anhydride, high temperatures, and toxic intermediates.[6][7] Even with "green" enzymatic synthesis, byproducts such as methanol can be present.[6] The starting material, crude glycerol from biodiesel production, can also contain various impurities.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantitative analysis of acetins.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC Inappropriate mobile phase pH; Column degradation; Sample overload.Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Use a new column or a guard column. Dilute the sample to a lower concentration.
Poor Resolution Between Acetins Mobile phase composition is not optimal; Incorrect column chemistry.Optimize the mobile phase gradient (e.g., acetonitrile/water).[8] Consider a different column, such as a C18 reverse-phase column, which has been shown to be effective.[1]
Low Analyte Recovery Incomplete extraction from the sample matrix; Analyte degradation during preparation.Use a more appropriate extraction solvent. Investigate the stability of acetins under your sample preparation conditions (e.g., temperature, pH). Ensure sample storage conditions are adequate, such as refrigeration.[9]
Baseline Noise or Drift in Chromatogram Contaminated mobile phase or detector; Column bleed.Use high-purity solvents and freshly prepared mobile phase. Flush the system and column. Condition the column according to the manufacturer's instructions.
Inconsistent Retention Times Fluctuation in mobile phase flow rate; Temperature variations.Check the HPLC/GC pump for leaks or bubbles. Use a column oven to maintain a stable temperature.
Out-of-Specification (OOS) Results Sample preparation error; Instrument malfunction; Method variability.Review the sample preparation procedure for any deviations.[10] Perform system suitability tests to ensure the instrument is performing correctly. Analyze control samples to check for method bias or drift.[10]

Experimental Protocols

HPLC Method for Simultaneous Determination of Acetins

This protocol is based on methodologies developed for the separation of acetins and related compounds.[1][11]

  • Chromatographic System: An HPLC system equipped with a UV-VIS diode array detector.

  • Column: C18 reverse-phase column (e.g., Shimadzu VP-ODS C18).[11]

  • Mobile Phase: A mixture of acetonitrile, dichloromethane, and ultrapure water (e.g., 59.6:0.4:40 v/v/v).[1] Isocratic elution is often sufficient.

  • Flow Rate: 0.5 - 1.0 mL/min.[1][11]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 215 nm.[11]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of calibration standards of known concentrations. Generate a calibration curve by plotting peak area against concentration.

Gas Chromatography (GC) Method for Acetin Analysis

GC is also a common method for analyzing acetins, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[2]

  • Chromatographic System: A GC system with an FID or MS detector.

  • Column: A capillary column suitable for separating volatile compounds (e.g., a polar-phase column).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: Typically 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute all compounds.

  • Detector Temperature: Typically 280 °C for FID.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like acetone or ethyl acetate (B1210297).[9]

    • Ensure the sample is free of non-volatile residues.

  • Calibration: Use an internal or external standard method with calibration standards of known concentrations.

Quantitative Data Summary

The following tables summarize typical performance characteristics for HPLC methods used in acetin-related analysis.

Table 1: HPLC Method Parameters for Triacetin Analysis[11]

ParameterValue
Column Shimadzu VP-ODS C18
Mobile Phase Citric acid-HCl-NaOH buffer (pH 3.0), acetonitrile, methanol (32:30:38)
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Analysis Time < 10 minutes

Table 2: Validation Data for Triacetin Quantification by HPLC[11]

ParameterResult
Linearity Range 35.1 - 81.9 µg/mL
Mean Spiked Recovery 99.43 ± 0.42%
Intra-day RSD < 2.0%
Inter-day RSD < 2.0%
Limit of Detection 0.08 - 5.88 ng

Visualizations

Acetylation_Pathway Glycerol Glycerol Monoacetin Monoacetin (1- and 2-isomers) Glycerol->Monoacetin + Acetic Acid This compound This compound (1,2- and 1,3-isomers) Monoacetin->this compound + Acetic Acid Triacetin Triacetin This compound->Triacetin + Acetic Acid

Caption: Acetylation pathway from glycerol to triacetin.

Caption: General workflow for quantitative analysis of acetins.

Troubleshooting_Tree Start Problem with Quantitative Result CheckSystem Is System Suitability OK? Start->CheckSystem CheckSamplePrep Review Sample Preparation Steps CheckSystem->CheckSamplePrep Yes CheckInstrument Troubleshoot Instrument Hardware (Pump, Detector, Column) CheckSystem->CheckInstrument No Reinject Re-inject Sample CheckSamplePrep->Reinject No Errors Found Reprepare Re-prepare Sample and Re-inject CheckSamplePrep->Reprepare Error Identified CheckMethod Review Analytical Method Parameters ResultOK Result is Valid CheckMethod->ResultOK No Issues Reinject->CheckMethod

Caption: Decision tree for troubleshooting analytical issues.

References

Reducing viscosity of Diacetin for industrial processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diacetin. The following information addresses common challenges related to reducing the viscosity of this compound for industrial processing and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound so viscous and difficult to handle at room temperature?

A1: this compound, also known as glycerol (B35011) diacetate, is inherently a viscous liquid due to its molecular structure and intermolecular forces.[1][2] Its viscosity is a key physical property that can present challenges in pumping, pouring, and mixing during industrial processes.

Q2: What are the primary methods for reducing the viscosity of this compound?

A2: The two primary methods for reducing the viscosity of this compound are:

  • Heating: Increasing the temperature of this compound will significantly decrease its viscosity.

  • Solvent Addition: The addition of a compatible, low-viscosity solvent can effectively reduce the overall viscosity of the this compound solution.

Q3: Are there any safety concerns I should be aware of when heating this compound?

A3: Yes, safety is paramount when heating this compound. It is a combustible liquid and appropriate precautions must be taken.

  • Always heat this compound in a well-ventilated area.

  • Keep away from open flames and sources of ignition.

  • Use appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]

  • Ensure that heating equipment is properly maintained and controlled to avoid overheating.

  • Be aware that decomposition at its boiling point can produce corrosive fumes.[1]

Q4: What are some suitable food-grade solvents for reducing this compound viscosity?

A4: For applications in food, pharmaceuticals, and cosmetics, it is crucial to use food-grade or pharmaceutical-grade solvents. Suitable options include:

  • Water: this compound is miscible with water, making it a safe and effective solvent for viscosity reduction.[1]

  • Ethanol (B145695): Ethanol is another compatible solvent that can be used to lower the viscosity of this compound.[1]

  • Propylene Glycol: This is a common food-grade solvent that can be used.

  • Glycerin: While also viscous, glycerin can be used in some formulations.

Q5: How does the addition of a solvent affect the properties of my final product?

A5: The addition of a solvent will not only reduce viscosity but also alter other properties of your formulation, such as concentration, density, and potentially the solubility of other components. It is essential to consider these factors during product development and to choose a solvent that is compatible with all ingredients and the intended application.

Troubleshooting Guides

Issue 1: this compound is too viscous to pump or pour accurately.

Cause: The viscosity of this compound is too high at the current operating temperature.

Solutions:

  • Increase Temperature: Gently heat the this compound to lower its viscosity. Refer to the temperature-viscosity data for a similar glycerol acetate, triacetin, as a guide for the expected reduction.

  • Add a Solvent: Introduce a compatible, low-viscosity solvent such as water or ethanol to the this compound. Start with a small concentration and gradually increase it until the desired viscosity is achieved.

Issue 2: Inconsistent viscosity between batches.

Cause: This can be due to variations in temperature or inaccurate solvent addition.

Solutions:

  • Precise Temperature Control: Implement a reliable heating system with accurate temperature monitoring and control to ensure consistent processing temperatures.

  • Accurate Dosing of Solvents: Use calibrated pumps or measuring equipment to ensure the precise and repeatable addition of solvents.

  • Thorough Mixing: Ensure that the solvent is thoroughly mixed with the this compound to achieve a homogeneous solution with uniform viscosity.

Data Presentation

Table 1: Effect of Temperature on the Viscosity of Triacetin (as a proxy for this compound)

Due to the limited availability of specific viscosity data for this compound, the following table for triacetin, a chemically similar glycerol acetate, is provided to illustrate the significant impact of temperature on viscosity.

Temperature (°C)Dynamic Viscosity (mPa·s)
2023
4010.5
605.8
803.6

Table 2: Viscosity of Ethanol-Water Mixtures at 25°C

This table demonstrates the principle of reducing viscosity by creating a solvent mixture. The viscosity of the mixture can be tailored by adjusting the concentration of the components.

Ethanol Concentration (w/w %)Dynamic Viscosity (mPa·s)
0 (Pure Water)0.89
201.77
402.26
602.09
801.45
100 (Pure Ethanol)1.07

Experimental Protocols

Protocol 1: Determining the Temperature-Viscosity Profile of this compound

Objective: To quantify the relationship between temperature and the viscosity of this compound.

Materials:

  • This compound sample

  • Viscometer (e.g., rotational or capillary viscometer)

  • Controlled temperature water bath or heating mantle

  • Calibrated thermometer

Methodology:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Place a known volume of this compound into the viscometer's sample holder.

  • Immerse the sample holder in the temperature-controlled bath, starting at a low temperature (e.g., 20°C).

  • Allow the sample to thermally equilibrate for at least 15 minutes.

  • Measure the viscosity of the this compound.

  • Increase the temperature in increments of 10°C or 20°C, allowing for thermal equilibration at each step.

  • Record the viscosity at each temperature point.

  • Plot the viscosity as a function of temperature to obtain the temperature-viscosity curve.

Protocol 2: Evaluating the Effect of Solvent Addition on this compound Viscosity

Objective: To determine the effectiveness of a solvent in reducing the viscosity of this compound.

Materials:

  • This compound

  • Selected solvent (e.g., food-grade ethanol or water)

  • Viscometer

  • Analytical balance

  • Beakers and mixing equipment

Methodology:

  • Maintain a constant temperature for all measurements (e.g., 25°C).

  • Prepare a series of this compound-solvent mixtures with varying solvent concentrations (e.g., 5%, 10%, 15%, 20% w/w).

  • Ensure each mixture is thoroughly homogenized.

  • Measure the viscosity of each mixture using the viscometer.

  • Record the viscosity for each solvent concentration.

  • Plot the viscosity as a function of solvent concentration to determine the reduction efficiency.

Visualizations

Viscosity_Reduction_Workflow cluster_problem Problem Identification cluster_solutions Viscosity Reduction Strategies cluster_process Process Control & Verification Problem High this compound Viscosity Heating Apply Heat Problem->Heating Option 1 Solvent Add Solvent Problem->Solvent Option 2 Control Monitor Temperature / Solvent Concentration Heating->Control Solvent->Control Verify Measure Viscosity Control->Verify Verify->Control No, adjust parameters Target Target Viscosity Achieved Verify->Target Yes

Caption: Workflow for reducing this compound viscosity.

Logical_Relationship cluster_factors Influencing Factors cluster_property Physical Property Temperature Temperature Viscosity This compound Viscosity Temperature->Viscosity Increase -> Decrease Solvent_Conc Solvent Concentration Solvent_Conc->Viscosity Increase -> Decrease

Caption: Factors influencing this compound viscosity.

References

Technical Support Center: Efficient Glycerol Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic acetylation of glycerol (B35011). Our aim is to help you overcome common experimental challenges and optimize your catalyst selection for the efficient synthesis of valuable acetins.

Troubleshooting Guide

This section addresses specific issues that may arise during glycerol acetylation experiments.

Problem Potential Causes Recommended Solutions
Low Glycerol Conversion 1. Inactive Catalyst: The chosen catalyst may have low intrinsic activity or may have deactivated. 2. Inadequate Reaction Conditions: Temperature, reaction time, or catalyst loading may be insufficient. 3. Mass Transfer Limitations: Particularly with porous catalysts like zeolites, the reactants may have difficulty accessing the active sites.[1][2] 4. Catalyst Poisoning: Impurities in the glycerol or acetic acid feed can poison the catalyst.1. Catalyst Selection & Activation: - Switch to a more active catalyst. Ion-exchange resins like Amberlyst-15 and sulfated metal oxides often show high activity.[1][2][3] - Ensure proper catalyst activation. For example, zeolites often require calcination at high temperatures to remove adsorbed water and generate acid sites.[4] 2. Optimize Reaction Conditions: - Increase the reaction temperature. Higher temperatures generally favor higher conversion rates.[3][5] - Extend the reaction time.[5] - Increase the catalyst loading.[5] 3. Address Mass Transfer: - If using zeolites, consider catalysts with larger pore sizes or hierarchical pore structures. - Increase agitation speed to improve external mass transfer. 4. Feed Purification: - Use purified glycerol and acetic acid to avoid catalyst deactivation.
Poor Selectivity to Diacetin (DAG) and Triacetin (B1683017) (TAG) 1. Unfavorable Reaction Conditions: Low temperature or a low acetic acid to glycerol molar ratio can favor the formation of monoacetin (MAG).[3] 2. Catalyst Properties: The catalyst's acidity and pore structure play a crucial role. Weaker acid sites or steric hindrance within catalyst pores can limit the formation of bulkier DAG and TAG molecules.[2][3] 3. Reversible Reaction: The acetylation of glycerol is a series of reversible reactions. Water, a byproduct, can hydrolyze the acetins back to glycerol.1. Adjust Reaction Parameters: - Increase the acetic acid to glycerol molar ratio. A higher concentration of acetic acid drives the equilibrium towards the formation of higher acetins.[1][3][5] - Increase the reaction temperature.[3][5] 2. Catalyst Choice: - Employ catalysts with strong Brønsted acid sites, which are known to promote the formation of di- and triacetins.[6] - For porous catalysts, ensure the pore diameter is large enough to accommodate the formation and diffusion of DAG and TAG.[3] 3. Water Removal: - Consider using a Dean-Stark trap or a reactive distillation setup to remove water from the reaction mixture as it is formed, shifting the equilibrium towards the products.
Catalyst Deactivation and Instability 1. Leaching of Active Species: The active catalytic species may leach into the reaction medium, especially for supported catalysts or ion-exchange resins at high temperatures.[3][5][7] 2. Coking: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites. 3. Thermal Degradation: Some catalysts, like ion-exchange resins, have limited thermal stability and can degrade at elevated temperatures.[1][5] 4. Water-Induced Deactivation: The water produced during the reaction can lead to the deactivation of some hydrophilic catalysts.[2][3]1. Catalyst Selection and Modification: - Choose a catalyst with high thermal and chemical stability under the reaction conditions. Sulfated metal oxides and some functionalized carbons have shown good stability.[1][5] - For supported catalysts, ensure strong interaction between the active species and the support to prevent leaching. 2. Regeneration: - If coking is suspected, the catalyst can often be regenerated by calcination in air to burn off the coke. 3. Operating Conditions: - Operate within the recommended temperature range for the specific catalyst to avoid thermal degradation. For instance, many ion-exchange resins are not stable above 150 °C.[5] 4. Hydrophobic Catalysts: - Consider using or developing more hydrophobic catalysts to minimize the negative impact of water.[2]
Difficulty in Catalyst Separation (Homogeneous Catalysts) 1. Nature of Homogeneous Catalysis: Homogeneous catalysts are dissolved in the reaction mixture, making their separation from the products challenging.[4] 2. Corrosion and Waste Generation: Mineral acids used as homogeneous catalysts can be corrosive and generate significant waste during neutralization and separation steps.[4]1. Switch to Heterogeneous Catalysts: - The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture by simple filtration.[8] This simplifies product purification and allows for catalyst recycling. 2. Immobilization: - If the activity of a homogeneous catalyst is highly desirable, consider immobilizing it on a solid support to create a heterogeneous analogue.

Frequently Asked Questions (FAQs)

Catalyst Selection

  • Q1: What are the main types of catalysts used for glycerol acetylation? A1: Catalysts for glycerol acetylation can be broadly classified into two categories: homogeneous and heterogeneous catalysts.[9][10]

    • Homogeneous catalysts include mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA).[1][4] While often exhibiting high activity, they can be corrosive and difficult to separate from the product mixture.[4]

    • Heterogeneous catalysts are solid materials that are insoluble in the reaction medium. This category includes a wide variety of materials such as ion-exchange resins (e.g., Amberlyst-15), zeolites (e.g., H-Y, H-ZSM-5), sulfated metal oxides (e.g., sulfated zirconia, sulfated alumina), supported heteropolyacids, and functionalized carbons.[5][8] They are generally preferred due to their ease of separation and potential for reuse.[8]

  • Q2: How do I choose between a homogeneous and a heterogeneous catalyst? A2: The choice depends on the specific requirements of your process. Homogeneous catalysts may offer higher activity and yields in some cases.[4] However, heterogeneous catalysts are often favored in industrial applications due to their significant advantages in terms of separation, reusability, and reduced corrosion and waste generation.[4][8]

  • Q3: What properties should I look for in a good heterogeneous catalyst for glycerol acetylation? A3: Key properties of an effective heterogeneous catalyst for this reaction include:

    • High acidity: Generally, stronger acid sites favor higher conversion and selectivity to di- and triacetin.[6]

    • Appropriate pore structure: The catalyst's pores must be large enough to allow the diffusion of reactants and the larger product molecules (di- and triacetin).[3]

    • Hydrophobicity: A more hydrophobic catalyst surface can be beneficial to prevent deactivation by the water produced during the reaction.[2]

    • Thermal and chemical stability: The catalyst should be stable under the reaction conditions to ensure a long lifetime and reusability.[1]

Reaction Parameters

  • Q4: What is the effect of the acetic acid to glycerol molar ratio on the reaction? A4: The molar ratio of acetic acid to glycerol is a critical parameter. A higher molar ratio generally leads to higher glycerol conversion and increased selectivity towards the more acetylated products, this compound and triacetin, by shifting the reaction equilibrium forward.[1][3][5]

  • Q5: How does reaction temperature influence the outcome of glycerol acetylation? A5: Increasing the reaction temperature typically increases the rate of reaction and glycerol conversion.[3][5] It also tends to favor the formation of di- and triacetin over monoacetin.[3] However, excessively high temperatures can lead to catalyst degradation (especially for ion-exchange resins) and the formation of unwanted byproducts.[1][5]

  • Q6: What is the typical range for catalyst loading? A6: Catalyst loading can vary depending on the specific catalyst and reaction setup. Generally, increasing the catalyst loading leads to a higher glycerol conversion rate.[5] However, beyond a certain point, the increase in conversion may become less significant, and mass transfer limitations could become more pronounced.[5] A typical starting point for many solid catalysts is in the range of 2-5 wt% relative to the mass of glycerol.[4]

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of various catalysts under different reaction conditions as reported in the literature.

Table 1: Performance of Various Heterogeneous Catalysts in Glycerol Acetylation

CatalystGlycerol:Acetic Acid Molar RatioTemperature (°C)Time (h)Glycerol Conversion (%)Selectivity to Monoacetin (%)Selectivity to this compound (%)Selectivity to Triacetin (%)Reference
Amberlyst-151:9110597--40[1]
Amberlyst-351:91054~100--25.9[5]
20% H₂SO₄/K-101:12120599-59 (Yield)15 (Yield)[5]
2M H₂SO₄/γ-Al₂O₃1:91105972749.923.1[5][8]
Sulphated CeO₂–ZrO₂-100399.1-57.2821.26[5]
H-USY (CBV720) Zeolite1:61054~80~25~55~20[4]
Cesium Phosphotungstate--->98-Combined 99.1Combined 99.1[6]

Note: Selectivity data may be reported for combined di- and triacetin in some studies. Yield refers to the percentage of the initial glycerol that is converted to a specific product.

Experimental Protocols

1. General Procedure for Batch Reactor Glycerol Acetylation

This protocol provides a general methodology for evaluating catalyst performance in a batch reactor.

  • Catalyst Preparation:

    • If using a commercial catalyst like Amberlyst-15, dry it in an oven at the recommended temperature (e.g., 353 K) to remove moisture before use.[4]

    • If using zeolites, calcine them at a high temperature (e.g., 823 K for 5 hours) to activate the acid sites.[4]

    • For synthesized catalysts, follow the specific preparation and activation procedures from the relevant literature.

  • Reaction Setup:

    • Set up a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a temperature probe.

    • Place the flask in a heating mantle or an oil bath to maintain the desired reaction temperature.

  • Reaction Procedure:

    • Add a predetermined amount of glycerol and acetic acid to the flask at the desired molar ratio.

    • Begin stirring to ensure a homogeneous mixture.

    • Once the desired reaction temperature is reached, add the catalyst to the mixture. The amount of catalyst is typically a weight percentage of the glycerol mass (e.g., 2 wt%).[4]

    • Start the timer for the reaction.

  • Sampling and Analysis:

    • At regular intervals, withdraw small samples from the reaction mixture using a syringe.

    • Immediately cool the samples in an ice bath to quench the reaction.

    • If a heterogeneous catalyst is used, filter the sample to remove the catalyst particles.

    • Analyze the composition of the samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of glycerol, monoacetin, this compound, and triacetin.

  • Data Calculation:

    • Calculate the glycerol conversion and the selectivity for each product at different time points using the following formulas:

      • Glycerol Conversion (%) = [(Initial moles of glycerol - Moles of glycerol at time t) / Initial moles of glycerol] x 100

      • Selectivity to Product i (%) = [Moles of product i formed / (Initial moles of glycerol - Moles of glycerol at time t)] x 100

2. Catalyst Reusability Test

  • After the first reaction cycle, separate the heterogeneous catalyst from the product mixture by filtration.

  • Wash the recovered catalyst with a suitable solvent (e.g., acetone (B3395972) or ethanol) to remove any adsorbed species.

  • Dry the catalyst in an oven at an appropriate temperature to remove the solvent.

  • Re-introduce the dried catalyst into the reactor with a fresh batch of reactants and repeat the acetylation reaction under the same conditions.

  • Repeat this cycle for several runs to evaluate the stability and reusability of the catalyst.

Visualizations

Glycerol_Acetylation_Pathway Glycerol Glycerol MAG Monoacetin (MAG) Glycerol->MAG + Acetic Acid - H₂O MAG->Glycerol + H₂O - Acetic Acid DAG This compound (DAG) MAG->DAG + Acetic Acid - H₂O DAG->MAG + H₂O - Acetic Acid TAG Triacetin (TAG) DAG->TAG + Acetic Acid - H₂O TAG->DAG + H₂O - Acetic Acid

Caption: Consecutive reaction pathway for glycerol acetylation.

Troubleshooting_Workflow cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for Poor Selectivity cluster_solutions3 Solutions for Deactivation Start Experiment Start CheckConversion Low Glycerol Conversion? Start->CheckConversion CheckSelectivity Poor Selectivity to DAG/TAG? CheckConversion->CheckSelectivity No Sol_Conversion1 Optimize Conditions (Temp, Time, Loading) CheckConversion->Sol_Conversion1 Yes CheckStability Catalyst Deactivation? CheckSelectivity->CheckStability No Sol_Selectivity1 Increase Molar Ratio CheckSelectivity->Sol_Selectivity1 Yes End Successful Experiment CheckStability->End No Sol_Stability1 Choose Stable Catalyst CheckStability->Sol_Stability1 Yes Sol_Conversion1->Start Sol_Conversion2 Change Catalyst Sol_Conversion2->Start Sol_Conversion3 Purify Reactants Sol_Conversion3->Start Sol_Selectivity1->Start Sol_Selectivity2 Increase Temperature Sol_Selectivity2->Start Sol_Selectivity3 Use Stronger Acid Catalyst Sol_Selectivity3->Start Sol_Stability1->Start Sol_Stability2 Operate at Lower Temp Sol_Stability2->Start Sol_Stability3 Regenerate Catalyst Sol_Stability3->Start

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Diacetin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diacetin. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and byproducts in a typical this compound synthesis reaction?

The synthesis of this compound via the acetylation of glycerol (B35011) is a sequential reaction. The primary products are a mixture of glycerol acetates: monoacetin, this compound, and triacetin (B1683017).[1] In the context of maximizing this compound, monoacetin and triacetin are considered the main byproducts. Water is also a significant byproduct when using acetic acid as the acetylating agent.[2][3] At very high temperatures, decomposition can lead to the formation of corrosive fumes like acrolein.[4][5] In some cases, side reactions can also produce species like diglycerol (B53887) triacetate.[6]

Q2: How does the molar ratio of reactants affect the product distribution?

The molar ratio of the acetylating agent (e.g., acetic acid) to glycerol is a critical parameter influencing the product selectivity. A higher molar ratio of acetic acid to glycerol generally shifts the equilibrium towards the formation of more acetylated products, namely this compound and triacetin.[3][6][7] For instance, increasing the molar ratio can decrease the yield of monoacetin while increasing the selectivity for di- and triacetin.

Q3: What is the role of the catalyst in controlling byproduct formation?

The catalyst plays a crucial role in both the reaction rate and the selectivity towards this compound. Acid catalysts are typically used for this esterification.

  • Homogeneous Catalysts: Mineral acids like sulfuric acid are effective but can be corrosive, difficult to separate from the product mixture, and sensitive to the water produced during the reaction.[2]

  • Heterogeneous (Solid Acid) Catalysts: These are often preferred as they are easier to separate and can be reused, reducing corrosion and separation issues.[2][3] Examples include ion-exchange resins (e.g., Amberlyst-15), zeolites, and various metal oxides.[3][6][8] The catalyst's specific properties, such as its acidity and pore structure, significantly impact its activity and selectivity.[3][6] For example, antimony pentoxide (Sb₂O₅) has been shown to provide good activity and selectivity to this compound.[9]

Q4: How can I analyze the product mixture to quantify this compound and byproducts?

The standard analytical techniques for monitoring the reaction and quantifying the product distribution are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4] GC, in particular, can effectively separate and identify the mixture of glycerol, acetic acid, monoacetin, this compound, and triacetin.[10]

Troubleshooting Guide

Issue 1: Low Glycerol Conversion

Possible Cause Suggested Solution
Insufficient Reaction Time or Temperature Increase the reaction time or temperature. Esterification is an equilibrium-controlled reaction, and higher temperatures generally increase the reaction rate.[3]
Catalyst Deactivation/Insufficient Loading Ensure the catalyst is active and used in the correct amount. Some solid catalysts may need activation before use. If reusing a catalyst, consider potential deactivation and regenerate or replace it if necessary.[6]
Presence of Excess Water The water produced during esterification with acetic acid can inhibit the forward reaction.[2] Consider using a water-carrying agent (entrainer) like n-propyl acetate (B1210297) or performing the reaction under vacuum to remove water as it forms.[11]

Issue 2: High Selectivity Towards Monoacetin

Possible Cause Suggested Solution
Low Acetic Acid to Glycerol Molar Ratio Increase the molar ratio of acetic acid to glycerol. This will favor the further acetylation of monoacetin to this compound.[3][6]
Insufficient Reaction Time The reaction is sequential. A shorter reaction time will naturally result in a higher proportion of the initial product, monoacetin.[1] Increase the reaction duration to allow for the formation of this compound.
Low Reaction Temperature Higher temperatures can favor the formation of more substituted esters.[3] Cautiously increase the reaction temperature while monitoring for potential side reactions.

Issue 3: High Selectivity Towards Triacetin

Possible Cause Suggested Solution
High Acetic Acid to Glycerol Molar Ratio An excessively high molar ratio of acetic acid can drive the reaction past this compound to form triacetin.[7] Reduce the molar ratio.
Prolonged Reaction Time If the reaction is left for too long, the this compound formed will be further acetylated to triacetin.[1] Monitor the reaction progress over time using GC or HPLC and stop the reaction when the this compound concentration is maximized.
Highly Active Catalyst A very active catalyst might accelerate all reaction steps, leading to a higher triacetin yield. Consider using a catalyst with moderate activity or reducing the catalyst loading.

Data on Reaction Parameters

The following tables summarize quantitative data from various studies on the effect of catalysts and reaction conditions on this compound production.

Table 1: Comparison of Various Solid Acid Catalysts for Glycerol Acetylation with Acetic Acid

CatalystTemp. (°C)Glycerol:Acetic Acid (Molar Ratio)Time (h)Glycerol Conversion (%)This compound Selectivity (%)Triacetin Selectivity (%)Reference
20% H₂SO₄/K101201:125995915[6]
Amberlyst-351051:94~100-25.9[6]
Sulphated CeO₂–ZrO₂100-399.157.2821.26[6]
Sb₂O₅1401:6196.854.212.6[9]
Graphene Oxide (GO)120-298.84--[12]

Note: Selectivity data for some catalysts were not fully reported in the cited sources.

Experimental Protocols

Protocol 1: General Procedure for Laboratory-Scale this compound Synthesis

This protocol describes a typical batch reaction for synthesizing this compound using a solid acid catalyst.

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add glycerol and acetic acid in the desired molar ratio (e.g., 1:4).[6]

  • Catalyst Addition: Add the solid acid catalyst (e.g., 3 wt% of the total reactant mass).

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 110-140 °C) with continuous stirring.[6][9][11]

  • Monitoring: Collect small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes) for analysis.

  • Product Recovery: After the reaction reaches the desired conversion/selectivity, cool the mixture to room temperature. Separate the solid catalyst by filtration.

  • Purification: Remove the excess acetic acid and the water byproduct from the filtrate by distillation under reduced pressure. The final product mixture containing monoacetin, this compound, and triacetin can be further purified by fractional distillation if required.

Protocol 2: Product Analysis by Gas Chromatography (GC)

  • Sample Preparation: Dilute the collected aliquots from the reaction mixture in a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • GC Instrument Setup: Use a GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5ms).[10]

  • Operating Conditions (Example):

    • Injector Temperature: 275 °C[10]

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. Identify and quantify the peaks corresponding to glycerol, monoacetin, this compound, and triacetin by comparing their retention times and peak areas with those of known standards.

Visualizations

ReactionPathway cluster_legend Product Legend Glycerol Glycerol Monoacetin Monoacetin Glycerol->Monoacetin + Acetic Acid - H₂O This compound This compound Monoacetin->this compound + Acetic Acid - H₂O Triacetin Triacetin This compound->Triacetin + Acetic Acid - H₂O G Glycerol M Monoacetin D This compound (Target) T Triacetin

Caption: Sequential acetylation of glycerol to produce mono-, di-, and triacetin.

TroubleshootingWorkflow Start Low this compound Yield CheckConversion Is Glycerol Conversion Low? Start->CheckConversion CheckSelectivity Is Selectivity to Monoacetin High? CheckConversion->CheckSelectivity No IncreaseTempTime Increase Temperature or Reaction Time CheckConversion->IncreaseTempTime Yes IncreaseMolarRatio Increase Acetic Acid to Glycerol Ratio CheckSelectivity->IncreaseMolarRatio Yes HighTriacetin High Selectivity to Triacetin CheckSelectivity->HighTriacetin No CheckCatalyst Check Catalyst Activity & Loading IncreaseTempTime->CheckCatalyst RemoveWater Improve Water Removal CheckCatalyst->RemoveWater IncreaseTimeTemp2 Increase Reaction Time or Temperature IncreaseMolarRatio->IncreaseTimeTemp2 DecreaseMolarRatio Decrease Molar Ratio HighTriacetin->DecreaseMolarRatio DecreaseTime Decrease Reaction Time DecreaseMolarRatio->DecreaseTime ExperimentalWorkflow cluster_reaction Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Setup 1. Reaction Setup (Glycerol, Acetic Acid, Catalyst) Reaction 2. Heat & Stir (Controlled Temp & Time) Setup->Reaction Monitoring 3. Sample Collection Reaction->Monitoring Filtration 4. Catalyst Filtration Monitoring->Filtration GC_Prep 6. Sample Prep for GC Monitoring->GC_Prep Distillation 5. Solvent/Water Removal (Distillation) Filtration->Distillation Distillation->GC_Prep GC_Analysis 7. GC Analysis GC_Prep->GC_Analysis Data 8. Data Interpretation GC_Analysis->Data

References

Technical Support Center: Process Optimization for Continuous Diacetin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the continuous synthesis of diacetin. It includes frequently asked questions and troubleshooting advice to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactants for this compound synthesis? A1: this compound is synthesized through the acetylation of glycerol (B35011). The most common acetylating agents are acetic acid and acetic anhydride (B1165640).[1][2] While acetic anhydride can lead to higher yields and faster reaction rates, acetic acid is often preferred due to lower cost and safety considerations, especially for industrial-scale processes.[3][4]

Q2: What type of catalyst is most effective for continuous this compound synthesis? A2: Acidic catalysts are typically used to facilitate the reaction.[1] For continuous flow systems, heterogeneous (solid acid) catalysts are highly advantageous because they are easily retained in the reactor, simplifying product purification. Common examples include ion-exchange resins (e.g., Amberlyst-15, Amberlyst-36), zeolites, sulfated metal oxides, and various supported acids.[2][3][5][6] The choice of catalyst influences not only the reaction rate but also the selectivity towards this compound over monoacetin and triacetin (B1683017).[2][6]

Q3: What is the difference between 1,2-diacetin and 1,3-diacetin, and does it matter for my application? A3: this compound is typically a mixture of two structural isomers: 1,2-glyceryl diacetate and 1,3-glyceryl diacetate.[7][8] The specific ratio of these isomers in the final product can depend on reaction conditions. For most applications as a solvent, plasticizer, or excipient, the isomeric mixture is used directly.[7][8] However, for specific chemical syntheses, the properties of the individual isomers might be relevant, requiring further separation or selective synthesis strategies.

Q4: How do reaction parameters influence the selectivity towards this compound? A4: The selectivity towards mono-, di-, or triacetin is a key challenge and is primarily controlled by three factors:

  • Molar Ratio (Acetic Acid:Glycerol): Higher molar ratios of acetic acid to glycerol generally favor the formation of more highly acetylated products (this compound and triacetin).[2][6]

  • Temperature: Increasing the reaction temperature typically increases the overall reaction rate but can also favor the formation of di- and triacetin over monoacetin.[2][9] However, excessively high temperatures can lead to side reactions and catalyst degradation.

  • Residence Time (Flow Rate): In a continuous reactor, a longer residence time (lower flow rate) allows the reaction to proceed further, increasing the yield of di- and triacetin.[9] Conversely, a shorter residence time favors monoacetin.

Q5: Can crude glycerol from biodiesel production be used for this compound synthesis? A5: Yes, using crude glycerol is a key area of research, as it represents a low-cost, renewable feedstock.[10][11] However, impurities in crude glycerol (water, salts, methanol, soaps) can deactivate catalysts and affect the reaction. Pre-treatment or purification of the crude glycerol is often necessary, or a robust catalyst that can tolerate these impurities must be used.[3]

Troubleshooting Guide

Q1: My glycerol conversion is low. How can I improve it? A1: Low glycerol conversion can be caused by several factors. Consider the following solutions:

  • Increase Temperature: Gently increasing the reaction temperature can significantly boost the reaction rate.[2] Monitor for side product formation.

  • Increase Catalyst Loading: Ensure a sufficient amount of catalyst is present in the reactor. For packed-bed reactors, this means ensuring the bed is properly packed and sized for the desired flow rate.[2][5]

  • Lengthen Residence Time: Decrease the flow rate of the reactants to allow for a longer contact time with the catalyst.[9]

  • Check Catalyst Activity: The catalyst may be deactivated. See the troubleshooting point on catalyst deactivation below.

Q2: The selectivity to this compound is poor, and I am getting too much monoacetin or triacetin. What should I do? A2: Adjusting product selectivity is a matter of balancing reaction conditions.

  • To Reduce Monoacetin and Increase this compound: Increase the acetic acid to glycerol molar ratio, raise the temperature moderately, or increase the residence time.[2][6][12] This pushes the equilibrium towards the di-substituted product.

  • To Reduce Triacetin and Increase this compound: Decrease the acetic acid to glycerol molar ratio or shorten the residence time.[13] This prevents the reaction from proceeding to the fully acetylated product. Fine-tuning these parameters is key to maximizing this compound yield.

Q3: The pressure in my continuous flow reactor is increasing unexpectedly. What is the cause? A3: An increase in back-pressure often indicates a blockage or clogging in the system.[14]

  • Precipitation of Solids: Impurities in the feedstock or byproducts from the reaction could be precipitating. Ensure your glycerol and acetic acid are properly filtered before entering the pump.

  • Catalyst Bed Compaction/Degradation: The solid catalyst may be breaking down into finer particles, leading to compaction and reduced flow. This can happen if the catalyst is not mechanically stable under the reaction conditions.

  • Phase Separation: Water is a byproduct of the esterification reaction. If it is not miscible with the reaction medium at the operating temperature, it could form a separate phase and obstruct flow, especially in narrow tubing.

Q4: My catalyst seems to be deactivating quickly. Why is this happening and how can I prevent it? A4: Catalyst deactivation is a common issue in continuous processes.

  • Feedstock Impurities: Water and other impurities in crude glycerol are a primary cause of deactivation for many acid catalysts.[3] Implementing a feedstock purification step is crucial.

  • Leaching of Active Sites: For some supported catalysts, the active species (e.g., sulfonic acid groups) can leach from the support into the reaction mixture, especially at high temperatures.

  • Fouling: High molecular weight byproducts or "humins" can form and deposit on the catalyst surface, blocking active sites.[15]

  • Regeneration: Many solid catalysts can be regenerated. The protocol depends on the catalyst type but often involves washing with a solvent to remove adsorbed species followed by drying or calcination. Check the manufacturer's recommendations. Some catalysts have shown good reusability for several cycles.[2][5]

Data Presentation: Reaction Parameters for Glycerol Acetylation

The following tables summarize quantitative data from various studies on glycerol acetylation, highlighting the influence of different catalysts and reaction conditions on product distribution.

Table 1: Performance of Various Heterogeneous Catalysts

CatalystTemp (°C)AA:Gly Molar RatioTime (h)Glycerol Conv. (%)This compound Sel. (%)Triacetin Sel. (%)Monoacetin Sel. (%)Reference
Amberlyst-3595-1156:1-----[2]
20% H₂SO₄/K-1012012:1599591523[2]
Sb₂O₅1206:1196.854.212.633.2[2]
SO₄²⁻/CeO₂-ZrO₂10010:1399.1257.2821.26-[5]
2M SO₄²⁻/γ-Al₂O₃9512:15100\multicolumn{2}{c}{77.4 (Combined DAG+TAG)}-[16]
Sodium Bisulfate120-1452.5:1 - 3.0:18-14-45-60 (Yield %)--[17]

Note: Selectivity (Sel.) refers to the percentage of converted glycerol that forms a specific product. DAG = Diacetylglycerol (this compound), TAG = Triacetylglycerol (Triacetin).

Table 2: Continuous Flow Synthesis Parameters for Monoacetin (as a precursor)

CatalystTemp (°C)AA:Gly Molar RatioFlow Rate (mL/min)Pressure (bar)Monoacetin Yield (%)This compound Yield (%)Reference
Amberlyst 36793.7:10.91628[18],[9]

Note: This study optimized for monoacetin, but provides valuable data on how parameters in a continuous system affect this compound formation as a byproduct.

Experimental Protocols

Generalized Protocol for Continuous Synthesis of this compound using a Packed-Bed Reactor

This protocol describes a general methodology for the continuous acetylation of glycerol. Specific parameters should be optimized based on the chosen catalyst and desired product selectivity.

1. Materials and Equipment:

  • Reactants: Glycerol (purified or crude), Acetic Acid (glacial).

  • Catalyst: Solid acid catalyst (e.g., Amberlyst-15, dried before use).

  • System: HPLC pumps, reactant reservoirs, static mixer (optional), packed-bed reactor column, heating system (e.g., column heater or oil bath), back-pressure regulator, collection vessel.

  • Analytical Equipment: Gas Chromatograph (GC) or HPLC for sample analysis.

2. System Assembly:

  • Pack the reactor column uniformly with the chosen solid acid catalyst. Ensure there are frits at both ends to retain the catalyst.

  • Assemble the continuous flow system: Connect the reactant reservoirs to the HPLC pumps. Feed the outputs of the pumps into a T-mixer or static mixer to ensure good mixing before the reactor.

  • Connect the mixer outlet to the inlet of the packed-bed reactor.

  • Place the reactor inside the heating system.

  • Connect the reactor outlet to the back-pressure regulator and then to the product collection vessel.

3. Experimental Procedure:

  • Prepare the reactant feed solution by mixing glycerol and acetic acid to the desired molar ratio (e.g., 6:1 or 9:1 of Acetic Acid:Glycerol).

  • Prime the pumps with the reactant solution.

  • Set the heating system to the desired reaction temperature (e.g., 100-120 °C).

  • Set the back-pressure regulator to the desired system pressure (e.g., atmospheric or slightly elevated to prevent boiling).[18]

  • Start the pumps at the desired total flow rate to achieve the target residence time.

  • Allow the system to reach a steady state (typically requires running for a period equivalent to 3-5 times the reactor volume).

  • Once at steady state, collect samples from the reactor outlet at regular intervals.

  • Quench the reaction in the collected samples (e.g., by cooling rapidly) and prepare them for analysis.

4. Sample Analysis:

  • Analyze the composition of the product mixture using GC or HPLC to determine the conversion of glycerol and the selectivity towards monoacetin, this compound, and triacetin.

Visualizations

Diagram 1: Glycerol Acetylation Reaction Pathway

ReactionPathway cluster_products Products cluster_reactants Reactants Glycerol Glycerol Monoacetin Monoacetin Glycerol->Monoacetin + Acetic Acid This compound This compound Monoacetin->this compound + Acetic Acid Triacetin Triacetin This compound->Triacetin + Acetic Acid AceticAcid AceticAcid Water Water

Caption: Consecutive reaction pathway for the synthesis of acetins.

Diagram 2: Experimental Workflow for Continuous Synthesis

Workflow cluster_prep Preparation cluster_process Continuous Process cluster_analysis Analysis ReactantPrep Reactant Prep Glycerol + Acetic Acid Pumping Pumping & Mixing ReactantPrep->Pumping CatalystPrep Catalyst Prep Dry & Pack Column Heating Heated Reactor CatalystPrep->Heating Pumping->Heating Pressure Pressure Control Heating->Pressure Collection Product Collection Pressure->Collection Analysis Sample Analysis GC / HPLC Collection->Analysis Results Data Interpretation Conversion & Selectivity Analysis->Results

Caption: Workflow for a continuous this compound synthesis experiment.

Diagram 3: Troubleshooting Logic for Low this compound Yield

Troubleshooting Start Low this compound Yield CheckConversion Is Glycerol Conversion Low? Start->CheckConversion IncreaseTemp Increase Temp. or Residence Time CheckConversion->IncreaseTemp Yes CheckSelectivity High Conversion but Wrong Product Mix? CheckConversion->CheckSelectivity No CheckCatalyst Check Catalyst Activity IncreaseTemp->CheckCatalyst HighMA Too Much Monoacetin? CheckSelectivity->HighMA Yes HighTA Too Much Triacetin? HighMA->HighTA No AdjustForMA Increase Temp./Ratio or Residence Time HighMA->AdjustForMA Yes AdjustForTA Decrease Temp./Ratio or Residence Time HighTA->AdjustForTA Yes

Caption: Decision tree for troubleshooting low this compound yield.

References

Validation & Comparative

A Comparative Guide to Diacetin Structural Elucidation Using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1H NMR spectroscopic data for the structural elucidation of diacetin, also known as glycerol (B35011) diacetate. This compound is a common food additive, plasticizer, and solvent, and is often found as a mixture of its 1,2- and 1,3-isomers. Understanding its precise chemical structure and composition is crucial for quality control and formulation development. This document presents a comparative analysis of 1H NMR data in different deuterated solvents and contrasts this compound's spectral features with those of its common impurities and related compounds, such as monoacetin and triacetin.

Performance Comparison: 1H NMR of this compound and Related Compounds

The 1H NMR spectrum of this compound provides a wealth of information for its structural confirmation and for the identification of related substances. The chemical shifts (δ) and coupling constants (J) of the protons are highly sensitive to their chemical environment, allowing for the differentiation between the 1,2- and 1,3-diacetin isomers and other acetylated glycerols.

Commercially available this compound is often a mixture of 1,2-diacetylglycerol and 1,3-diacetylglycerol, along with potential impurities such as glycerol, 1-monoacetylglycerol, 2-monoacetylglycerol, and triacetylglycerol (triacetin).[1] A thorough analysis of the 1H NMR spectrum is essential for the qualitative and quantitative assessment of these mixtures.

Data Presentation: 1H NMR Chemical Shifts and Coupling Constants

The choice of deuterated solvent significantly influences the chemical shifts of protons, particularly those involved in hydrogen bonding (e.g., hydroxyl groups). Below is a comparison of the 1H NMR data for this compound isomers and related compounds in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), a solvent capable of solubilizing all components of a typical acetylglycerol mixture and providing a clear view of the hydroxyl proton signals.[1]

Table 1: 1H NMR Data for this compound Isomers and Related Compounds in DMSO-d6

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1,2-Diacetin CH(OH)3.73m
CH2(OAc)4.18dd12.0, 4.5
CH2(OAc)4.03dd12.0, 6.0
CH(OAc)4.88m
OH4.95d5.5
CH3(Ac)2.03, 2.01s
1,3-Diacetin CH2(OH)3.48d5.5
CH(OAc)4.08m
CH2(OAc)4.08m
OH4.65t5.5
CH3(Ac)2.02s
1-Monoacetin CH(OH)3.60m
CH2(OH)3.35t5.5
CH2(OAc)3.95d5.5
OH (C2)4.75d5.0
OH (C3)4.45t5.5
CH3(Ac)2.00s
2-Monoacetin CH2(OH)3.40d5.5
CH(OAc)4.55p5.5
OH4.60t5.5
CH3(Ac)2.05s
Triacetin CH2(OAc)4.28, 4.10dd, dd12.0, 4.5; 12.0, 6.0
CH(OAc)5.20p5.0
CH3(Ac)2.05, 2.02s
Glycerol CH2(OH)3.30d5.0
CH(OH)3.45p5.0
OH4.35t5.5

Note: Data is compiled from Nebel, B., Mittelbach, M., & Uray, G. (2008). Determination of the Composition of Acetylglycerol Mixtures by 1H NMR Followed by GC Investigation. Analytical Chemistry, 80(21), 8191–8196.[1] The multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), p (pentet), m (multiplet), and dd (doublet of doublets).

Experimental Protocols

Accurate and reproducible 1H NMR data are contingent on standardized experimental procedures. The following is a general protocol for the preparation and analysis of this compound samples.

Sample Preparation for 1H NMR Analysis
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) to the vial. For quantitative analysis, a known amount of an internal standard can be added to the solvent.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[2][3] The final sample height in the tube should be approximately 4-5 cm.[2]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

1H NMR Spectrometer Parameters

A standard 1H NMR experiment can be performed on a 300 MHz or higher field spectrometer. Typical acquisition parameters include:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 8 to 16 scans are typically sufficient for a concentrated sample.

  • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is necessary to ensure full relaxation of all protons.

  • Acquisition Time (aq): Typically 2-4 seconds.

  • Spectral Width (sw): A spectral width of 10-15 ppm is usually sufficient to cover the entire proton chemical shift range.

Mandatory Visualization

The following diagrams illustrate the molecular structures of the compounds discussed and the logical workflow for structural elucidation using 1H NMR.

G cluster_12 1,2-Diacetin cluster_13 1,3-Diacetin 12_this compound 12_this compound 13_this compound 13_this compound

Figure 1. Chemical structures of 1,2-diacetin and 1,3-diacetin.

G Workflow for this compound Structural Elucidation by 1H NMR Sample This compound Sample (Unknown Composition) Preparation Sample Preparation (Dissolution in Deuterated Solvent) Sample->Preparation Acquisition 1H NMR Data Acquisition Preparation->Acquisition Processing Spectral Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis Integration Peak Integration Analysis->Integration Multiplicity Multiplicity Analysis Analysis->Multiplicity Shifts Chemical Shift Assignment Analysis->Shifts Comparison Comparison with Reference Data Integration->Comparison Multiplicity->Comparison Shifts->Comparison Quantification Quantification of Components Comparison->Quantification Structure Structural Elucidation and Purity Assessment Quantification->Structure

Figure 2. Logical workflow for the structural elucidation of this compound using 1H NMR.

Interpretation of 1H NMR Spectra for Structural Elucidation

The structural elucidation of this compound and the identification of its isomers and related compounds from a 1H NMR spectrum rely on a systematic analysis of chemical shifts, peak integrations, and splitting patterns (multiplicities).

  • Chemical Shift: The position of a signal on the x-axis (in ppm) is indicative of the electronic environment of the proton. Protons attached to carbons bearing electronegative oxygen atoms, such as in the glycerol backbone and the acetyl groups, are deshielded and appear at higher chemical shifts. The protons of the methyl groups of the acetate (B1210297) moieties typically appear as sharp singlets around 2.0-2.1 ppm. The protons on the glycerol backbone resonate between 3.4 and 5.3 ppm.

  • Integration: The area under each peak is proportional to the number of protons giving rise to that signal.[4] For example, the ratio of the integrals of the methyl protons to the glycerol backbone protons can confirm the degree of acetylation.

  • Multiplicity: The splitting of a proton signal into multiple lines is caused by the magnetic influence of neighboring protons. This is described by the n+1 rule, where n is the number of equivalent neighboring protons.[4] The coupling constants (J), measured in Hertz (Hz), provide information about the dihedral angles between coupled protons and can be used to confirm stereochemistry and connectivity.

By carefully analyzing these three aspects of the 1H NMR spectrum and comparing the data to reference values such as those provided in Table 1, one can confidently determine the identity and relative concentrations of the components in a this compound sample. The distinct patterns of the glycerol backbone protons are particularly useful in distinguishing between the 1,2- and 1,3-diacetin isomers. For instance, the symmetry of 1,3-diacetin results in a simpler spectrum compared to the asymmetric 1,2-diacetin.

References

Validating Diacetin Concentration: A Comparative Guide to HPLC-UV and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of diacetin, a key excipient and solvent, is critical for ensuring product quality and consistency. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) against alternative analytical methods for validating this compound concentration. The information presented herein is supported by experimental data to facilitate an informed selection of the most suitable methodology for specific research and development needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV stands as a robust and widely adopted method for the quantitative analysis of this compound. Its specificity, sensitivity, and reproducibility make it a reliable choice for quality control and formulation development.

Experimental Protocol: HPLC-UV Method for this compound

A validated method for the simultaneous determination of monoacetin, this compound, and triacetin (B1683017) has been established using a Reverse-Phase HPLC system with UV detection.[1]

Chromatographic Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A mixture of acetonitrile, dichloromethane, and ultrapure water in a volumetric ratio of 59.6:0.4:40.[1]

  • Flow Rate: 0.5 mL/min[1]

  • Column Temperature: 30°C[1]

  • Detection Wavelength: 245 nm[1]

  • Injection Volume: 20 µL

Performance Data

A key performance characteristic of this HPLC-UV method is its excellent linearity, with a correlation coefficient (R²) of ≥ 0.99 for this compound.[1] While specific data on accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ) for this compound were not detailed in the primary source, typical performance for similar HPLC-UV methods suggests high accuracy (recovery rates between 98-102%) and precision (RSD < 2%).

Alternative Analytical Methods

While HPLC-UV is a powerful technique, alternative methods such as Gas Chromatography with Flame Ionization Detection (GC-FID) and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct advantages in specific contexts.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a highly sensitive technique suitable for the analysis of volatile and semi-volatile compounds like this compound. It is a well-established method for the quality control of related compounds like triacetin.[2]

Anticipated Experimental Protocol for this compound by GC-FID:

  • Column: A capillary column suitable for the analysis of glyceryl acetates.

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperature: Optimized for the volatility of this compound.

  • Oven Temperature Program: A programmed temperature ramp to ensure separation from other components like monoacetin and triacetin.

  • Detection: Flame Ionization Detector (FID).

Expected Performance:

Based on validated methods for similar compounds, a GC-FID method for this compound would be expected to demonstrate high sensitivity with low LOD and LOQ values, excellent linearity (R² > 0.99), and high precision.[2]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR), particularly proton (¹H) NMR, offers a rapid and non-destructive method for the quantification of this compound. A key advantage of qNMR is its ability to provide structural information alongside quantitative data, and it often does not require a reference standard for every analyte.[3][4][5]

Conceptual Experimental Protocol for this compound by ¹H-qNMR:

  • Solvent: A deuterated solvent in which this compound is fully soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known concentration and a signal that does not overlap with the this compound signals.

  • Acquisition Parameters: Optimized pulse sequence and relaxation delay to ensure accurate integration of signals.

  • Data Analysis: Integration of specific proton signals of this compound relative to the internal standard.

Expected Performance:

qNMR methods are known for their high accuracy and precision, with reported measurement uncertainties as low as 1.5%.[3][6] The linearity is inherently excellent due to the direct proportionality between signal intensity and the number of nuclei.

Comparative Summary of Analytical Methods

The following table summarizes the key performance parameters of the discussed analytical methods for the quantification of this compound.

ParameterHPLC-UVGC-FID (Expected)¹H-qNMR (Expected)
Linearity (R²) ≥ 0.99[1]> 0.99Excellent (Inherent)
Accuracy (% Recovery) High (Typically 98-102%)HighHigh (Uncertainty < 1.5%)[3]
Precision (%RSD) High (Typically < 2%)High (< 2%)High (< 2%)
Limit of Detection (LOD) LowVery LowModerate
Limit of Quantification (LOQ) LowVery LowModerate
Sample Throughput HighHighModerate to High
Specificity HighVery HighHigh
Cost per Sample Low to ModerateLow to ModerateHigh

Experimental Workflows

To visualize the procedural steps of each analytical technique, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh this compound Standard/Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter through 0.45 µm filter s2->s3 a1 Inject into HPLC System s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at 245 nm a2->a3 d1 Integrate Peak Area a3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify this compound Concentration d2->d3

HPLC-UV Experimental Workflow

Method_Comparison cluster_hplc HPLC-UV cluster_gc GC-FID cluster_nmr ¹H-qNMR start Select Analytical Method hplc_prep Liquid Sample Preparation start->hplc_prep gc_prep Volatilization of Sample start->gc_prep nmr_prep Dissolution in Deuterated Solvent start->nmr_prep hplc_run Chromatographic Separation hplc_prep->hplc_run hplc_detect UV Detection hplc_run->hplc_detect gc_run Gas Chromatographic Separation gc_prep->gc_run gc_detect Flame Ionization Detection gc_run->gc_detect nmr_run NMR Signal Acquisition nmr_prep->nmr_run nmr_detect Signal Integration & Quantification nmr_run->nmr_detect

Comparison of Analytical Method Workflows

Conclusion

The choice of the optimal analytical method for validating this compound concentration depends on the specific requirements of the application.

  • HPLC-UV is a versatile and reliable method for routine quality control, offering a good balance of performance, cost, and throughput.

  • GC-FID is an excellent alternative, particularly when high sensitivity is required for trace-level analysis.

  • ¹H-qNMR provides a powerful, non-destructive tool for both quantification and structural confirmation, which is especially valuable in research and development settings where detailed characterization is paramount.

By considering the comparative data and workflows presented in this guide, researchers, scientists, and drug development professionals can make a well-informed decision to ensure the quality and reliability of their work.

References

A Comparative Analysis of Diacetin and Triacetin as Plasticizers for Pharmaceutical and Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Experimental Insights

The selection of an appropriate plasticizer is a critical determinant of the final properties and performance of polymer-based formulations, particularly in the pharmaceutical industry where flexibility, stability, and drug delivery are paramount. Diacetin (glycerol diacetate) and triacetin (B1683017) (glycerol triacetate) are two commonly utilized plasticizers, both derived from glycerol (B35011) and acetic acid. This guide provides a comparative study of their efficacy, supported by experimental data, to aid in the selection process for specific research and development applications.

Executive Summary

This compound and triacetin are effective plasticizers for a range of polymers, most notably cellulose (B213188) derivatives. Their primary function is to increase the flexibility and workability of the polymer by reducing the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg). While both are structurally similar, the presence of an additional acetyl group in triacetin results in a higher molecular weight, which can influence properties such as plasticizing efficiency, mechanical characteristics of the final product, and migration resistance.

This comparison guide will delve into the available experimental data to quantify the differences in their performance, provide detailed experimental protocols for key evaluation methods, and offer visual representations of their chemical structures and a typical experimental workflow.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators of this compound and triacetin, primarily focusing on their effects on cellulose diacetate (CDA), a commonly used polymer in pharmaceutical coatings and other applications.[1][2]

PropertyThis compoundTriacetinPolymer SystemKey Observations
Chemical Formula C₇H₁₂O₅C₉H₁₄O₆N/ATriacetin has one more acetyl group than this compound.
Molecular Weight ( g/mol ) 176.17218.20N/ATriacetin has a higher molecular weight.
Glass Transition Temp. (Tg) of Plasticized Polymer Lower Tg compared to unplasticized polymer.Lower Tg compared to unplasticized polymer; may have a slightly less pronounced effect than this compound at the same weight percentage due to higher molecular weight.Cellulose Diacetate (CDA)Both effectively reduce the Tg of CDA, indicating good plasticizing action.[3]
Tensile Strength (MPa) 30.2 (at 30 wt%)30.2 (at 30 wt%)Cellulose Diacetate (CDA)At the same concentration, both can yield similar tensile strengths.[1][2]
Elastic Modulus (GPa) 1.92.1Cellulose Diacetate (CDA)This compound may result in a slightly lower modulus, indicating greater flexibility.[1][2]
Elongation at Break (%) 12.511.6Cellulose Diacetate (CDA)This compound can lead to a slightly higher elongation at break, suggesting better ductility.[1][2]
Migration Potential Higher (inferred)Lower (inferred)GeneralDue to its lower molecular weight, this compound is generally expected to have a higher migration potential than triacetin.[4]
Thermal Stability Data not available for direct comparison.Data not available for direct comparison.GeneralThe thermal stability of the plasticized polymer would need to be evaluated for specific formulations.

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison guide are provided below, offering a framework for researchers to conduct their own evaluations.

Preparation of Plasticized Polymer Films (Solvent Casting Method)

This protocol describes a common method for preparing polymer films with varying plasticizer concentrations for subsequent testing.

Materials and Equipment:

  • Polymer (e.g., Cellulose Diacetate)

  • Plasticizer (this compound or Triacetin)

  • Solvent (e.g., Acetone)

  • Glass petri dishes or a flat glass surface

  • Magnetic stirrer and hot plate

  • Drying oven or vacuum oven

Procedure:

  • A solution of the polymer is prepared by dissolving a known weight of the polymer in a suitable solvent with continuous stirring until a homogenous solution is obtained.

  • The desired amount of plasticizer (as a weight percentage of the polymer) is added to the polymer solution.

  • The mixture is stirred until the plasticizer is completely dissolved and evenly distributed.

  • The resulting solution is poured into a level glass petri dish.

  • The solvent is allowed to evaporate slowly in a controlled environment (e.g., a fume hood at room temperature) for 24-48 hours.

  • The resulting film is then carefully peeled from the glass surface.

  • To ensure complete removal of the solvent, the film is further dried in an oven at a temperature below the boiling point of the solvent and the glass transition temperature of the plasticized polymer until a constant weight is achieved.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the plasticized polymer, which is a key indicator of plasticizer efficiency.[5][6]

Apparatus:

  • Differential Scanning Calorimeter

Procedure:

  • A small sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • An empty sealed pan is used as a reference.

  • The sample is placed in the DSC cell and the temperature is equilibrated at a temperature below the expected Tg.

  • The sample is then heated at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • The heat flow to the sample is measured as a function of temperature.

  • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.

Mechanical Properties: Tensile Testing

Tensile testing is performed to evaluate the mechanical properties of the plasticized films, such as tensile strength, elastic modulus, and elongation at break.[7][8][9][10]

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film grips

  • Extensometer (optional, for precise strain measurement)

Procedure:

  • The prepared polymer films are cut into standardized dumbbell or rectangular shapes according to standards such as ASTM D882 or ISO 527-3.[11]

  • The thickness and width of the gauge section of each specimen are measured accurately.

  • The specimen is mounted securely in the grips of the universal testing machine.

  • The test is initiated by pulling the specimen at a constant crosshead speed until it fractures.

  • The force and displacement are recorded throughout the test.

  • From the resulting stress-strain curve, the following properties are calculated:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elastic Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Plasticizer Migration/Leaching Study

This protocol provides a general framework for assessing the migration of the plasticizer from the polymer film into a surrounding medium.[12][13][14]

Materials and Equipment:

  • Plasticized polymer films of known weight and surface area

  • Extraction medium (e.g., distilled water, buffer solution, or a food simulant)

  • Incubator or water bath with controlled temperature

  • Analytical instrument for quantifying the plasticizer in the extraction medium (e.g., High-Performance Liquid Chromatography - HPLC or Gas Chromatography - GC)

Procedure:

  • A pre-weighed sample of the plasticized film is immersed in a known volume of the extraction medium in a sealed container.

  • The container is placed in an incubator or water bath at a specific temperature for a defined period.

  • At predetermined time intervals, aliquots of the extraction medium are withdrawn.

  • The concentration of the migrated plasticizer in the aliquots is quantified using a validated analytical method (e.g., HPLC).

  • The cumulative amount of plasticizer migrated per unit area of the film is calculated over time.

Mandatory Visualization

G cluster_this compound This compound (Glycerol Diacetate) cluster_triacetin Triacetin (Glycerol Triacetate) D_glycerol Glycerol Backbone D_acetyl1 Acetyl Group 1 D_glycerol->D_acetyl1 Ester Bond D_acetyl2 Acetyl Group 2 D_glycerol->D_acetyl2 Ester Bond D_hydroxyl Hydroxyl Group D_glycerol->D_hydroxyl T_glycerol Glycerol Backbone T_acetyl1 Acetyl Group 1 T_glycerol->T_acetyl1 Ester Bond T_acetyl2 Acetyl Group 2 T_glycerol->T_acetyl2 Ester Bond T_acetyl3 Acetyl Group 3 T_glycerol->T_acetyl3 Ester Bond

Caption: Chemical structures of this compound and Triacetin.

G start Start: Polymer and Plasticizer Selection prep Film Preparation (Solvent Casting) start->prep thermal Thermal Analysis (DSC) - Determine Glass Transition Temp. (Tg) prep->thermal Characterize Thermal Properties mech Mechanical Testing (Tensile Test) - Tensile Strength - Elastic Modulus - Elongation at Break prep->mech Evaluate Mechanical Performance mig Migration Study - Quantify Leaching over Time prep->mig Assess Stability data Data Analysis and Comparison thermal->data mech->data mig->data end Conclusion: Optimal Plasticizer Selection data->end

Caption: Experimental workflow for plasticizer evaluation.

Conclusion

Both this compound and triacetin are effective plasticizers, with the choice between them being highly dependent on the specific requirements of the application. The available data on cellulose diacetate suggests that this compound may offer slightly greater flexibility and ductility, as indicated by a lower elastic modulus and higher elongation at break. However, the higher molecular weight of triacetin may be advantageous in applications where low plasticizer migration is a critical concern, although more direct comparative migration studies are needed to confirm this.

For drug development professionals, the potential for plasticizer leaching and its impact on the stability and release profile of the active pharmaceutical ingredient are crucial considerations.[15] Therefore, the selection between this compound and triacetin should be based on a thorough experimental evaluation of the final formulation, taking into account the desired mechanical properties, thermal stability, and migration characteristics. The experimental protocols provided in this guide offer a starting point for such evaluations.

References

Diacetin in Drug Delivery: A Comparative Guide to Glycerol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical formulation, the choice of excipients is paramount to achieving optimal drug delivery. Among the various classes of excipients, glycerol (B35011) esters, particularly diacetin, have garnered significant attention for their versatility as solvents, plasticizers, and penetration enhancers. This guide provides an objective comparison of this compound with other common glycerol esters—monoacetin and triacetin (B1683017)—supported by experimental data to aid in the selection of the most suitable vehicle for your drug delivery system.

Performance Comparison of Glycerol Esters

Glycerol esters, or acetins, are synthesized by the esterification of glycerol with acetic acid, resulting in mono-, di-, and triglycerides of acetate (B1210297).[1] Their utility in pharmaceutical formulations stems from their varying physicochemical properties, which influence drug solubility, stability, and release characteristics.[1][2]

Drug Solubility

The primary role of glycerol esters in many formulations is to act as a solvent for poorly water-soluble active pharmaceutical ingredients (APIs). The solvation capacity of these esters is influenced by the degree of acetylation. While specific solubility data can be drug-dependent, a general trend can be observed.

To illustrate this, comparative solubility data for a model drug, celecoxib (B62257), has been compiled from various sources. Celecoxib, a BCS Class II drug, is known for its poor aqueous solubility.

Table 1: Comparative Solubility of Celecoxib in Various Solvents

SolventDrug Solubility (mg/mL)Reference(s)
This compound Data not available-
Triacetin Data not available-
Monoacetin Data not available-
Ethanol~25[3]
Dimethyl Sulfoxide (DMSO)~16.6[3]
Polyethylene Glycol 400 (PEG 400)Good solvent[4]
WaterPractically insoluble[5]

Key Observations:

  • Glycerol esters are generally effective solvents for lipophilic drugs.[1]

  • The polarity of the glycerol ester decreases with an increasing number of acetate groups (monoacetin being the most polar and triacetin the least). This polarity difference can influence their interaction with different APIs.

Experimental Protocols

To facilitate the evaluation of glycerol esters in your research, detailed methodologies for key experiments are provided below.

Determination of Drug Solubility in Liquid Glycerol Esters

This protocol outlines the steps to determine the saturation solubility of an API in liquid glycerol esters like this compound and triacetin.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • Glycerol esters (this compound, Triacetin, Monoacetin)

  • High-Performance Liquid Chromatography (HPLC) system

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

Procedure:

  • Add an excess amount of the API to a known volume of the glycerol ester in a vial.

  • Seal the vial and place it on a magnetic stirrer.

  • Stir the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After stirring, centrifuge the suspension to separate the undissolved API.

  • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Accurately dilute the filtered solution with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the calibration range of the HPLC method.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved API.

  • Calculate the saturation solubility of the API in the glycerol ester in mg/mL.

Visualization of the Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Add excess API to glycerol ester prep2 Stir to equilibrium (24-48h) prep1->prep2 prep3 Centrifuge to separate undissolved API prep2->prep3 prep4 Filter supernatant prep3->prep4 analysis1 Dilute filtered solution prep4->analysis1 analysis2 HPLC analysis analysis1->analysis2 result1 Calculate saturation solubility analysis2->result1

Workflow for determining drug solubility in liquid glycerol esters.
In Vitro Drug Release Study using Franz Diffusion Cell

This protocol is suitable for evaluating the release of a drug from a semi-solid or liquid formulation containing a glycerol ester, particularly for topical or transdermal applications.[6][7]

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate) or excised animal/human skin

  • Receptor medium (e.g., phosphate-buffered saline, PBS)

  • Formulation containing the API and glycerol ester

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

  • Syringes for sampling

  • HPLC system for analysis

Procedure:

  • Mount the membrane or skin sample onto the Franz diffusion cell, with the stratum corneum (for skin) facing the donor compartment.

  • Fill the receptor compartment with a known volume of pre-warmed (32°C or 37°C) receptor medium and ensure no air bubbles are trapped beneath the membrane.

  • Place a small magnetic stir bar in the receptor compartment and place the cell in a water bath set to the desired temperature, with continuous stirring.

  • Apply a precise amount of the formulation to the surface of the membrane in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling arm.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analyze the collected samples using a validated HPLC method to determine the drug concentration.

  • Calculate the cumulative amount of drug released per unit area over time and plot the release profile.

Visualization of the Experimental Setup:

G cluster_cell Franz Diffusion Cell cluster_bath External Environment donor Donor Compartment (Formulation) membrane Membrane / Skin donor->membrane receptor Receptor Compartment (Receptor Medium) membrane->receptor sampling Sampling Port receptor->sampling stirrer Magnetic Stirrer water_bath Water Bath (32/37°C)

Schematic of a Franz diffusion cell setup for in vitro release studies.

Signaling Pathways and Logical Relationships

Glycerol esters are generally considered to be simple, inert pharmaceutical excipients. Their primary mechanism of action in drug delivery is to enhance the solubility and/or permeability of the API through physical means. There is currently no substantial evidence to suggest that they directly and specifically modulate intracellular signaling pathways in the manner of a pharmacologically active substance.

The logical relationship in their function can be visualized as a straightforward progression from formulation to drug absorption.

G cluster_formulation Formulation Stage cluster_delivery Drug Delivery Stage cluster_outcome Therapeutic Outcome API Poorly Soluble API Formulation Lipid-Based Formulation API->Formulation GlycerolEster Glycerol Ester (e.g., this compound) GlycerolEster->Formulation Solubilization Enhanced Drug Solubilization Formulation->Solubilization Dissolution Permeation Increased Membrane Permeation Formulation->Permeation Application Absorption Improved Drug Absorption Solubilization->Absorption Permeation->Absorption Bioavailability Enhanced Bioavailability Absorption->Bioavailability

Logical pathway of glycerol esters in enhancing drug bioavailability.

Conclusion

This compound, along with other glycerol esters like monoacetin and triacetin, offers valuable properties for the formulation of poorly soluble drugs. The choice between these esters will depend on the specific physicochemical properties of the API and the desired characteristics of the final dosage form. While this compound presents a balance of polarity and solvent capacity, empirical testing of drug solubility and release profiles in each of these excipients is crucial for optimal formulation development. The provided experimental protocols and visualizations serve as a foundation for researchers to conduct their comparative evaluations and make informed decisions in the drug development process.

References

A Comparative Guide to Analytical Method Validation for Acetylglycerol Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

The accurate qualitative and quantitative analysis of acetylglycerol mixtures is crucial for researchers, scientists, and professionals in drug development and quality control. These mixtures, typically comprising glycerol, monoacetylglycerols (1- and 2-isomers), diacetylglycerols (1,2- and 1,3-isomers), and triacetin, require robust analytical methods for their characterization.[1][2] This guide provides an objective comparison of the primary chromatographic techniques used for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with supporting experimental data and validation parameters. Additionally, it touches upon Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful alternative.

A significant challenge in the analysis of acetylglycerol mixtures is the thermal instability of certain isomers. Specifically, 2-acetylglycerol is prone to disproportionation at elevated temperatures, which can complicate quantification by both GC and LC methods.[1][2][3]

Comparison of Analytical Methods

The choice between HPLC and GC depends on several factors, including the volatility of the analytes, their thermal stability, and the desired sensitivity and resolution.[4][5]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for non-volatile and thermally sensitive compounds.[6]Requires volatile and thermally stable compounds; derivatization may be needed for non-volatile analytes.[5]
Temperature Typically operates at or near room temperature.[7][8]Requires high temperatures to volatilize the sample.[7][8]
Analysis Time Generally longer run times, often in the range of 10-60 minutes.[7][8]Faster analysis times, typically a few minutes.[7][8]
Cost Higher operational cost due to solvent consumption.[8]Generally more cost-effective.[8]
Sample Preparation May involve dissolution and filtration.Often requires derivatization to increase volatility and thermal stability.[9]
Detection Versatile detection methods (UV, RI, ELSD, MS).[7]Common detectors include FID and MS.[5]

Quantitative Performance Data

The following table summarizes typical validation parameters for HPLC and GC methods. The specific values can vary based on the exact experimental conditions, instrumentation, and the complexity of the acetylglycerol mixture.

Validation ParameterHPLCGC
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 10%
Limit of Detection (LOD) Dependent on detector (e.g., ng/mL with MS)Dependent on detector (e.g., pg/mL with FID)
Limit of Quantification (LOQ) Dependent on detector (e.g., ng/mL with MS)Dependent on detector (e.g., pg/mL with FID)

Experimental Protocols

Detailed experimental protocols are essential for reproducible analytical results. Below are representative methodologies for HPLC and GC analysis of acetylglycerol mixtures, synthesized from published research.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is suitable for the separation of acetylglycerol components at ambient temperature, minimizing the risk of isomerization.

  • Instrumentation: HPLC system with a pump, autosampler, and a suitable detector (e.g., Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD), as acetylglycerols lack a strong UV chromophore).

  • Column: A reverse-phase C18 column (e.g., Nucleosil 100 RP18, 4 mm x 150 mm) is commonly used.[10]

  • Mobile Phase: An isocratic mobile phase of n-heptane/2-propanol (90:10) can be effective.[10]

  • Flow Rate: 1 mL/min.[10]

  • Column Temperature: 25°C.[10]

  • Injection Volume: 10 µL.

  • Detection: UV detection at 215 nm can be used, though sensitivity may be limited.[10] RI or ELSD are often preferred for better sensitivity for all components.

Gas Chromatography (GC) Protocol

This protocol requires careful temperature programming to ensure the elution of all components without causing degradation of thermally labile isomers.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.

  • Column: A polar capillary column, such as one with a wax stationary phase (e.g., Innowax), is suitable.[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 0.5 mL/min).[3]

  • Injector Temperature: 220°C.[3]

  • Detector Temperature: 250°C.[3]

  • Oven Temperature Program:

    • Initial temperature: 125°C, hold for 5 minutes.

    • Ramp: Increase to 200°C at a rate of 5°C/min.[3]

  • Injection Volume: 1 µL (split injection).

  • Sample Preparation: Derivatization with a silylating agent (e.g., MSTFA) may be necessary to improve the volatility and thermal stability of the analytes.[9]

Alternative Method: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers a powerful and direct method for the identification and quantification of all components in an acetylglycerol mixture, including glycerol, 1- and 2-acetylglycerol, 1,2- and 1,3-diacetylglycerol, and triacetin.[1][2]

Advantages of ¹H NMR:

  • Non-destructive: The sample can be recovered after analysis.

  • Direct Quantification: Provides direct quantitative information without the need for individual calibration standards for each component.

  • Avoids Isomerization: The analysis is performed at room temperature, thus avoiding the degradation of unstable isomers like 2-acetylglycerol.[1][2][3]

  • Informative Spectra: The use of solvents like DMSO-d6 provides a highly informative OH signal pattern that allows for the clear distinction of different components.[1]

Method Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

Analytical_Method_Validation_Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Define Validation Protocol & Acceptance Criteria MethodDevelopment->ValidationProtocol Specificity Specificity/ Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy (% Recovery) ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability ValidationProtocol->SystemSuitability FinalReport Validation Report Specificity->FinalReport Linearity->FinalReport Accuracy->FinalReport Precision->FinalReport LOD_LOQ->FinalReport Robustness->FinalReport SystemSuitability->FinalReport

Caption: A typical workflow for analytical method validation.

Signaling Pathway of Method Selection

The choice of an analytical method depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.

Method_Selection_Pathway Start Start: Analyze Acylglycerol Mixture CheckVolatility Are all components volatile & thermally stable? Start->CheckVolatility ChooseGC Gas Chromatography (GC) CheckVolatility->ChooseGC Yes ConsiderNMR Need to avoid isomerization & have access to NMR? CheckVolatility->ConsiderNMR No End End: Method Selected ChooseGC->End ChooseHPLC High-Performance Liquid Chromatography (HPLC) ChooseHPLC->End ConsiderNMR->ChooseHPLC No ChooseNMR ¹H NMR Spectroscopy ConsiderNMR->ChooseNMR Yes ChooseNMR->End

Caption: Decision pathway for selecting an analytical method.

References

A Comparative Guide to Identifying Functional Groups in Diacetin: FTIR Analysis and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification of functional groups is a critical step in the characterization of pharmaceutical ingredients and intermediates like diacetin (glyceryl diacetate). This guide provides a detailed comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other key analytical techniques for this purpose, supported by experimental data and protocols.

Overview of Analytical Techniques

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides a molecular "fingerprint" by measuring the absorption of infrared radiation by a sample's chemical bonds. This allows for the identification of characteristic functional groups. While highly effective, it is often complemented by other methods for a comprehensive structural elucidation. This guide compares FTIR with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful techniques that provide detailed structural and molecular weight information.

Comparison of Analytical Methods for this compound Analysis

The choice of analytical technique depends on the specific information required, sample properties, and available instrumentation. The following table summarizes the key quantitative data obtained from FTIR, NMR, and MS for the analysis of this compound.

Analytical TechniqueParameterThis compound (C7H12O5)Information Provided
FTIR Spectroscopy Wavenumber (cm⁻¹)~2959 (C-H stretch, CH₃)[1] ~1738 (C=O stretch, ester)[1] ~1369 (C-H bend, CH₃)[1] ~1232 (C-O stretch, ester)[2] ~1024-1117 (C-O stretch)[2][3]Identification of key functional groups (ester, alkyl, hydroxyl).
¹H NMR Spectroscopy Chemical Shift (δ, ppm)Signals corresponding to -CH₂, -CH, and -CH₃ protons in the glycerol (B35011) backbone and acetate (B1210297) groups.[4][5][6]Provides detailed information on the proton environment and connectivity of atoms.
¹³C NMR Spectroscopy Chemical Shift (δ, ppm)Signals for carbonyl carbons (C=O) and carbons in the glycerol backbone (-CH₂, -CH).[4][7]Determines the number and type of carbon atoms in the molecule.
Mass Spectrometry (GC-MS) Mass-to-charge ratio (m/z)Molecular Ion Peak [M]⁺ and characteristic fragment ions (e.g., loss of acetoxy group). Key fragments at m/z 103 and 145.[8]Provides the molecular weight and fragmentation pattern, confirming molecular identity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results.

FTIR Spectroscopy Analysis of this compound (Liquid Sample)

This protocol is suitable for analyzing neat (undiluted) liquid this compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

a. Instrument Setup:

  • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Select the appropriate spectral range, typically 4000 to 400 cm⁻¹.[9]

  • Set the desired resolution (e.g., 4 cm⁻¹) and the number of scans to be averaged (e.g., 16-32 scans) to improve the signal-to-noise ratio.[9]

b. Sample Preparation and Analysis:

  • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[10][11]

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[11]

  • Place a small drop of the this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[10][11]

  • Acquire the sample spectrum.

  • After analysis, clean the ATR crystal thoroughly to prevent cross-contamination.[9]

c. Data Interpretation:

  • Process the acquired spectrum (e.g., baseline correction, smoothing).

  • Identify the characteristic absorption peaks and compare them to known literature values for this compound to identify the functional groups.[9]

Alternative Method: ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

a. Sample Preparation:

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in an NMR tube.[4][5][6] The use of DMSO-d₆ is advantageous as it dissolves glycerol and all acylglycerols, which may be present in commercial this compound mixtures.[4][5][6]

b. Data Acquisition:

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

c. Spectral Interpretation:

  • Process the spectra (e.g., Fourier transform, phase correction, baseline correction).

  • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure of this compound.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

a. Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).[12]

b. GC-MS Analysis:

  • Inject a small volume of the prepared sample into the GC-MS system.

  • The sample is vaporized and separated based on its components' boiling points and interactions with the GC column.

  • The separated components then enter the mass spectrometer, where they are ionized and fragmented.

c. Data Analysis:

  • The mass spectrum of each component is recorded, showing the mass-to-charge ratio of the parent ion and its fragments.

  • Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the identity of this compound.[13]

Workflow for FTIR Analysis of this compound

The following diagram illustrates the logical workflow for identifying functional groups in this compound using FTIR spectroscopy.

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Interpretation cluster_conclusion Conclusion instrument_setup Instrument Setup (Set parameters: 4000-400 cm⁻¹, 4 cm⁻¹ resolution) sample_prep Sample Preparation (Clean ATR crystal, acquire background) instrument_setup->sample_prep data_acquisition Data Acquisition (Apply sample to ATR, run scan) sample_prep->data_acquisition spectral_processing Spectral Processing (Baseline correction, normalization) data_acquisition->spectral_processing peak_identification Peak Identification (Identify wavenumbers of key peaks) spectral_processing->peak_identification functional_group_assignment Functional Group Assignment (e.g., C=O stretch at ~1738 cm⁻¹) peak_identification->functional_group_assignment report Final Report Generation functional_group_assignment->report

Caption: Workflow for identifying functional groups in this compound using FTIR-ATR.

References

A Comparative Analysis of Diacetin and Triacetin as Biodiesel Additives

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of the effects of diacetin and triacetin (B1683017) on the quality and performance of biodiesel, supported by experimental data for researchers and scientists in the field of renewable energy and fuel technology.

The quest for sustainable and efficient biofuels has led to extensive research into additives that can enhance the properties of biodiesel. Among these, glycerin acetates, particularly this compound and triacetin, have emerged as promising candidates. Both are byproducts of glycerol, a major co-product of biodiesel production, and their use as additives presents an opportunity for a more integrated and economically viable biorefinery process. This guide provides a detailed comparison of the effects of this compound and triacetin on key biodiesel quality parameters, supported by experimental findings and standardized testing protocols.

Executive Summary

Both this compound and triacetin can influence several critical properties of biodiesel. Triacetin has been more extensively studied and is known to moderately improve cold flow properties, increase density and viscosity, and have mixed effects on engine performance and emissions. This compound, an intermediate in the production of triacetin, has been studied less, but recent research indicates it also impacts biodiesel quality, particularly its density and viscosity. The choice between these additives may depend on the desired final fuel specifications and the economic feasibility of their production and blending.

Impact on Biodiesel Properties: A Tabular Comparison

The following tables summarize the quantitative effects of this compound and triacetin on various biodiesel properties as reported in scientific literature. The data is compiled from studies using different biodiesel feedstocks and additive concentrations.

Table 1: Effect on Density and Viscosity

AdditiveBiodiesel TypeAdditive Concentration (wt%)Density at 15°C ( kg/m ³)Kinematic Viscosity at 40°C (mm²/s)
This compound Palm, Soybean, Sunflower, Rapeseed3-4IncreaseSignificant Increase
Triacetin Palm, Soybean, Sunflower, Rapeseed5-10Slight IncreaseIncrease
Triacetin Palm Oil5-1% reduction
Triacetin Palm Oil10-1% reduction

Note: The addition of both this compound and triacetin tends to increase the density and viscosity of biodiesel. European standard EN 14214 imposes limits on these properties, which in turn restricts the allowable content of these additives.[1][2][3]

Table 2: Effect on Cold Flow Properties

AdditiveBiodiesel TypeAdditive Concentration (wt%)Cloud Point (CP)Pour Point (PP)Cold Filter Plugging Point (CFPP)
This compound Palm, Soybean, Sunflower, RapeseedNot specifiedNo adverse effectsNo adverse effectsNo adverse effects
Triacetin Fatty Acid Methyl Esters (FAME)up to 20Depression up to 2.7 K--
Triacetin Not specifiedNot specifiedEnhancedEnhancedNo adverse effects

Note: Triacetin has been shown to act as a diluent, moderately improving the cold flow behavior of biodiesel.[4] Diacetinmonoglycerides have been found to not have adverse effects on the cold performance of biodiesel.[1][3]

Table 3: Effect on Engine Performance and Emissions

AdditiveBiodiesel TypeAdditive Concentration (v/v%)Engine PerformanceEmissions (CO, NOx, Opacity)
Triacetin Palm Oil5 & 10No significant change in consumptionSmall reductions in CO, O2, and opacity; no change in NOx and CO2
Triacetin Coconut Oil Methyl Ester (COME)10Better performance, reduced knockingReduced HC, CO, CO2, NOx, and smoke
Triacetin Coconut Oil Methyl Ester (COME)10Smoother combustion, less detonationReduced smoke and NO emissions

Note: The impact of triacetin on engine performance and emissions can vary depending on the biodiesel feedstock and engine conditions.[5][6][7][8]

Experimental Protocols

The evaluation of biodiesel quality with this compound and triacetin additives is conducted using standardized test methods. Below are the detailed methodologies for the key experiments cited in the comparative data.

Density Measurement
  • Standard: ASTM D1298 / EN ISO 3675

  • Apparatus: Hydrometer, thermometer, and a clear, cylindrical container.

  • Procedure:

    • The biodiesel blend sample is brought to a specified temperature.

    • The sample is poured into the hydrometer cylinder.

    • The hydrometer is gently lowered into the sample until it floats freely.

    • Once the hydrometer has settled, the reading on the hydrometer scale at the principal surface of the liquid is recorded.

    • The temperature of the sample is recorded simultaneously.

    • The observed density is corrected to the reference temperature of 15°C using standard tables.

Kinematic Viscosity Measurement
  • Standard: ASTM D445 / EN ISO 3104

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

  • Procedure:

    • The viscometer is cleaned and dried thoroughly.

    • The biodiesel blend is filtered to remove any particulate matter.

    • The sample is introduced into the viscometer.

    • The viscometer is placed in a constant temperature bath set at 40°C and allowed to equilibrate for at least 30 minutes.

    • The sample is drawn up through the capillary to a point above the upper timing mark.

    • The time taken for the liquid to flow between the upper and lower timing marks is measured using a stopwatch.

    • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

Cold Flow Properties Measurement
  • Cloud Point (CP):

    • Standard: ASTM D2500 / EN 23015

    • Procedure: The sample is cooled under controlled conditions, and the temperature at which a cloud of wax crystals first appears is recorded as the cloud point.

  • Pour Point (PP):

    • Standard: ASTM D97 / ISO 3016

    • Procedure: The sample is cooled and examined at intervals of 3°C. The pour point is the lowest temperature at which the oil is observed to flow.

  • Cold Filter Plugging Point (CFPP):

    • Standard: ASTM D6371 / EN 116

    • Procedure: A specified volume of the sample is cooled and drawn through a standardized filter device under a controlled vacuum. The CFPP is the highest temperature at which the sample fails to pass through the filter in a specified time.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of experiments conducted to assess the quality of biodiesel blended with this compound or triacetin.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Property Testing cluster_analysis Data Analysis & Comparison Biodiesel Biodiesel Feedstock Blending Blending at various concentrations Biodiesel->Blending Additive This compound or Triacetin Additive->Blending Density Density Test (ASTM D1298) Blending->Density Viscosity Viscosity Test (ASTM D445) Blending->Viscosity ColdFlow Cold Flow Properties (CP, PP, CFPP) Blending->ColdFlow EngineTest Engine Performance & Emissions Test Blending->EngineTest Data Quantitative Data Collection Density->Data Viscosity->Data ColdFlow->Data EngineTest->Data Comparison Comparison of this compound vs. Triacetin Effects Data->Comparison

Caption: Workflow for evaluating the effects of this compound and triacetin on biodiesel quality.

Conclusion

The addition of this compound and triacetin to biodiesel presents a viable strategy for utilizing glycerol, a biodiesel byproduct, and for potentially improving fuel properties. Triacetin has demonstrated a moderate ability to improve cold flow properties, a critical aspect for biodiesel use in colder climates.[4] However, both additives lead to an increase in density and viscosity, which must be carefully managed to meet fuel standards.[1][2][3] The impact on engine performance and emissions is complex and appears to be dependent on the specific biodiesel composition and engine operating conditions.

For researchers and drug development professionals exploring novel fuel formulations, it is crucial to consider that the chromatographic techniques used to determine monoglyceride content in biodiesel may not differentiate between monoglycerides (B3428702) and diacetinmonoglycerides.[1][3] This can lead to compliance issues with standards like EN 14214 and ASTM D6751.[1][2][3] Therefore, the development of new analytical methods is necessary to accurately assess the composition of these blended fuels. Further research is warranted to fully elucidate the comparative effects of this compound and triacetin across a wider range of biodiesel feedstocks and to optimize their application as valuable biodiesel additives.

References

A Comparative Guide to Diacetin Compositional Analysis: Cross-Validation of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical and chemical manufacturing, accurate determination of a compound's composition is paramount. Diacetin (glycerol diacetate), a common excipient in drug formulations and a component in various industrial applications, often exists as a mixture of its isomers (1,2-diacetin and 1,3-diacetin) along with monoacetin, triacetin, and glycerol (B35011). This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quantitative analysis of this compound composition. We present detailed experimental protocols, comparative data, and a cross-validation workflow to assist researchers in selecting the optimal method for their specific needs.

Introduction to the Techniques

Gas Chromatography is a well-established separation technique ideal for volatile and semi-volatile compounds.[1] When coupled with a Flame Ionization Detector (GC-FID), it offers high sensitivity and is a robust tool for quantitative analysis. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.

Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, is a powerful technique for structural elucidation and quantification.[2] Quantitative NMR (qNMR) relies on the principle that the integrated signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.[2][3] ¹H NMR is most commonly used for this purpose due to its high sensitivity and the ubiquitous nature of hydrogen atoms in organic molecules.

Experimental Protocols

Detailed methodologies for both GC-FID and ¹H NMR are provided below to ensure reproducibility and facilitate method implementation.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

This protocol outlines the steps for the quantitative analysis of this compound using GC-FID.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in and dilute to the mark with methanol (B129727) (HPLC grade).[1]

  • Prepare a stock solution of an internal standard (e.g., diethyl phthalate) of known concentration (e.g., 5 mg/mL) in methanol.

  • Transfer 1 mL of the this compound sample solution and 1 mL of the internal standard stock solution into a 2 mL GC vial and mix thoroughly.

  • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

2. GC-FID Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar to mid-polarity capillary column.[4]
Injector Split/Splitless, 250°C, Split ratio 50:1
Oven Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 240°C, Hold: 5 min
Carrier Gas Helium, Constant flow rate of 1.0 mL/min
Detector Flame Ionization Detector (FID), 280°C
Injection Volume 1 µL

3. Data Analysis:

  • Identify the peaks corresponding to this compound isomers and the internal standard based on their retention times, confirmed by running individual standards.

  • Integrate the peak areas of the this compound isomers and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.

  • Determine the concentration of this compound in the sample using the calibration curve.

Quantitative ¹H Nuclear Magnetic Resonance (q¹H-NMR) Protocol

This protocol details the quantitative analysis of this compound using ¹H NMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample and 10 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into a clean, dry vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or solvent.[2][5]

  • Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ can be advantageous for acetylated glycerols as it solubilizes all components well.[6]

  • Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition Parameters:

ParameterRecommended Setting
Spectrometer Bruker Avance III 400 MHz or equivalent
Solvent DMSO-d₆ or CDCl₃
Pulse Program A standard 1D proton experiment (e.g., zg30)
Number of Scans (NS) 16 (or sufficient to achieve a signal-to-noise ratio >150 for the peaks of interest)
Relaxation Delay (D1) ≥ 5 times the longest T₁ of the signals of interest (a conservative value of 30 seconds is recommended to ensure full relaxation for accurate quantification).[7][8][9]
Acquisition Time (AQ) ≥ 3 seconds
Spectral Width (SW) 12-16 ppm
Temperature 298 K

3. Data Processing and Analysis:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Identify the characteristic signals for this compound (e.g., methine and methylene (B1212753) protons of the glycerol backbone) and the internal standard.

  • Integrate a well-resolved signal for this compound and a signal for the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS

    Where:

    • Canalyte = Concentration of this compound

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • PurityIS = Purity of the internal standard

Data Presentation: A Comparative Summary

The following tables present hypothetical but realistic quantitative data for the analysis of a this compound sample using both GC-FID and q¹H-NMR. This allows for a direct comparison of the results obtained from the two methods.

Table 1: GC-FID Quantitative Analysis of this compound Composition

ComponentRetention Time (min)Peak AreaConcentration (w/w %)
Glycerol5.215,4321.5
Monoacetin8.985,6788.2
1,3-Diacetin12.1654,32163.5
1,2-Diacetin12.5210,98720.5
Triacetin15.364,3216.3
Total 100.0

Table 2: q¹H-NMR Quantitative Analysis of this compound Composition

ComponentChemical Shift (ppm)IntegralConcentration (w/w %)
Glycerol3.4 - 3.70.161.6
Monoacetin3.8 - 4.20.858.5
1,3-Diacetin4.1 - 4.36.3063.0
1,2-Diacetin4.9 - 5.12.0820.8
Triacetin5.2 - 5.30.616.1
Total 100.0

Cross-Validation Workflow

Cross-validation is a critical process to ensure the reliability and comparability of results obtained from different analytical methods.[4] The following diagram illustrates a logical workflow for the cross-validation of GC and NMR methods for this compound analysis.

CrossValidationWorkflow Cross-Validation Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Quantification cluster_comparison Results Comparison & Validation Sample This compound Sample Prep_GC Prepare for GC (Dilution, Internal Standard) Sample->Prep_GC Prep_NMR Prepare for NMR (Weighing, Internal Standard, Solvent) Sample->Prep_NMR GC_Analysis GC-FID Analysis Prep_GC->GC_Analysis NMR_Analysis q¹H-NMR Analysis Prep_NMR->NMR_Analysis GC_Data GC Data Processing (Integration, Calibration) GC_Analysis->GC_Data NMR_Data NMR Data Processing (Integration, Calculation) NMR_Analysis->NMR_Data Compare Compare Quantitative Results (% Composition) GC_Data->Compare NMR_Data->Compare Validation Method Validation (Accuracy, Precision, Linearity) Compare->Validation Report Final Report Validation->Report

Caption: A logical workflow for the cross-validation of GC and NMR methods.

Discussion: A Comparative Perspective

Both GC-FID and q¹H-NMR are powerful techniques for the quantitative analysis of this compound, each with its own set of advantages and limitations.

Gas Chromatography (GC):

  • Strengths: GC offers excellent separation efficiency, allowing for the resolution of closely related compounds like the isomers of this compound. It is also a highly sensitive technique, capable of detecting and quantifying minor components in the mixture. The instrumentation is widely available in analytical laboratories.

  • Limitations: GC analysis requires the analytes to be volatile and thermally stable. While this compound and related compounds are amenable to GC, very high molecular weight impurities might not be detected. The need for calibration with certified reference standards for each component can be time-consuming and costly.

Nuclear Magnetic Resonance (NMR):

  • Strengths: q¹H-NMR is a primary analytical method, meaning it can provide accurate quantification without the need for a specific reference standard of the analyte itself; a single internal standard of known purity is sufficient.[9] This simplifies the workflow and can be more cost-effective. NMR also provides structural information, which can be valuable for confirming the identity of the components. The analysis is non-destructive, allowing for the recovery of the sample if needed.

  • Limitations: NMR is generally less sensitive than GC, which might be a drawback for the quantification of trace impurities. Signal overlap in complex mixtures can complicate accurate integration and quantification, although higher field magnets can often resolve these issues. The initial investment for NMR instrumentation is significantly higher than for a GC system.

Cross-Validation Insights: The data presented in Tables 1 and 2 show a high degree of correlation between the results obtained by GC-FID and q¹H-NMR. This agreement between two fundamentally different analytical techniques provides a high level of confidence in the accuracy of the compositional analysis. Any significant discrepancies between the two methods would warrant further investigation into potential issues such as co-elution in GC, signal overlap in NMR, or inaccuracies in standard preparation.

Conclusion

Both GC-FID and q¹H-NMR are suitable and reliable methods for the quantitative analysis of this compound composition. The choice between the two techniques will depend on the specific requirements of the analysis, including the need for sensitivity, the availability of reference standards, sample throughput, and budget constraints. For routine quality control where high throughput and sensitivity are key, GC-FID is an excellent choice. For applications requiring high accuracy, structural confirmation, and where the use of multiple specific reference standards is undesirable, q¹H-NMR offers a powerful alternative. Ultimately, the cross-validation of results from both techniques provides the highest level of analytical confidence, which is crucial in the rigorous environment of research and drug development.

References

Evaluating Diacetin's Antifungal Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetin, or glycerol (B35011) diacetate, is a compound with a history of use in various industrial and commercial applications, including as a solvent and plasticizer.[1] While some sources suggest its utility as an antifungal agent for topical applications, a thorough evaluation of its efficacy, particularly when compared with established antifungal drugs, requires a review of quantitative experimental data.[1][2] This guide aims to provide a comparative analysis of this compound's antifungal properties against common fungal pathogens, alongside established antifungal agents. However, a comprehensive search of publicly available scientific literature reveals a significant lack of specific quantitative data on the antifungal efficacy of this compound, such as Minimum Inhibitory Concentration (MIC) values.

This guide will, therefore, summarize the available information on related glycerol esters, outline standard experimental protocols for assessing antifungal activity, and present comparative data for well-established antifungal drugs to provide a framework for evaluating any future experimental results for this compound.

Comparative Antifungal Efficacy

There is a notable absence of published studies detailing the MIC values of this compound against common fungal pathogens. In contrast, extensive data is available for other antifungal agents. For context, the following table summarizes the typical MIC ranges for two widely used antifungal drugs, Fluconazole and Amphotericin B, against Candida albicans.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Fungistatic/Fungicidal
This compound Candida albicansNo data available No data available
FluconazoleCandida albicans0.25 - 16Fungistatic
Amphotericin BCandida albicans0.016 - 1.0Fungicidal

Note: MIC values can vary depending on the specific strain and testing methodology.

While direct data for this compound is unavailable, research on other glycerol esters, such as glycerol monolaurate (GML), has shown antifungal activity. For instance, a derivative of GML, glycerol dithionomonolaurate, exhibited MICs of 50-100 µg/mL against Candida species.[3][4][5][6] Another study on a dimeric ester derived from 1,2-diacetin demonstrated a reduction in the growth of C. albicans and C. parapsilosis by 49% and 68%, respectively, at a concentration of 100 ppm.[7] These findings suggest that glycerol esters as a class may possess antifungal properties, but specific data for this compound is needed for a direct comparison.

Experimental Protocols for Antifungal Susceptibility Testing

To evaluate the antifungal efficacy of a compound like this compound, standardized experimental protocols are crucial. The following outlines a typical broth microdilution method, a commonly used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Fungal isolate (e.g., Candida albicans ATCC 10231)

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Antifungal Agent Dilution:

    • Prepare a stock solution of the test compound.

    • Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium directly in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted antifungal agent.

    • Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the antifungal agent at which there is no visible growth.

    • Alternatively, the growth can be assessed spectrophotometrically by measuring the optical density at a specific wavelength.

Below is a Graphviz diagram illustrating the general workflow for this experimental protocol.

Antifungal_Susceptibility_Testing_Workflow Workflow for Broth Microdilution Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Agent Antifungal Agent Serial Dilution Agent->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC MIC Determination (Visual/Spectrophotometric) Incubation->MIC

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Potential Mechanism of Action

The precise mechanism by which this compound may exert antifungal effects is not well-documented in the scientific literature. However, based on the known mechanisms of other antifungal agents and the chemical nature of glycerol esters, some potential pathways can be hypothesized.

Many antifungal agents target the fungal cell membrane or cell wall.[8][9] For instance, azoles inhibit the synthesis of ergosterol, a key component of the fungal cell membrane, while polyenes like Amphotericin B bind to ergosterol, creating pores that lead to cell death. It is plausible that glycerol esters like this compound could disrupt the fungal cell membrane through non-specific interactions, leading to increased permeability and cell lysis.

Another potential mechanism could involve the intracellular hydrolysis of this compound, releasing acetic acid and glycerol. An acidic intracellular environment can disrupt various cellular processes. For example, studies have shown that acetic acid can increase the susceptibility of Candida glabrata to fluconazole.[10]

The following diagram illustrates a hypothetical mechanism of action for a generic glycerol ester, which could be a starting point for investigating this compound's specific pathway.

Hypothetical_Antifungal_Mechanism Hypothetical Antifungal Mechanism of a Glycerol Ester cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Effects Membrane Cell Membrane Disruption Disruption Disruption of Cellular Processes Membrane->Disruption Hydrolysis Intracellular Hydrolysis Acidification Acidification Hydrolysis->Acidification Release of Acetic Acid Acidification->Disruption Ester Glycerol Ester (e.g., this compound) Ester->Membrane Direct Interaction Ester->Hydrolysis Cellular Uptake

Caption: A hypothetical mechanism for the antifungal action of a glycerol ester like this compound.

Conclusion and Future Directions

While this compound is cited in some literature as having antifungal properties, there is a clear and significant gap in the publicly available scientific data to substantiate these claims quantitatively. To properly evaluate the efficacy of this compound as an antifungal agent, rigorous in vitro and in vivo studies are necessary to determine its MIC against a panel of clinically relevant fungal species.

Future research should focus on:

  • Determining the MIC and Minimum Fungicidal Concentration (MFC) of this compound against a broad range of yeasts and molds.

  • Conducting comparative studies with established antifungal drugs under standardized conditions.

  • Investigating the specific mechanism of action of this compound to understand its cellular targets.

  • Evaluating the safety and toxicity profile of this compound in relevant models.

Without such data, the potential of this compound as a viable antifungal agent remains speculative. The information and protocols provided in this guide offer a framework for conducting the necessary research to fill this knowledge gap.

References

Assessing the environmental impact of Diacetin vs. phthalate plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The selection of plasticizers in polymer formulations, particularly for sensitive applications in the pharmaceutical and medical device industries, necessitates a thorough evaluation of their environmental and toxicological profiles. Phthalate (B1215562) esters, long the industry standard for imparting flexibility to polymers like polyvinyl chloride (PVC), have come under increasing scrutiny due to their adverse health effects and environmental persistence.[1] This has led to a growing interest in alternative plasticizers, such as diacetin (glycerol diacetate), which is often positioned as a "green" or "eco-friendly" alternative.[2] This guide provides a data-driven, objective comparison of the environmental impact of this compound versus common phthalate plasticizers, focusing on biodegradability, toxicity, and leaching.

Executive Summary

This compound generally exhibits a more favorable environmental profile compared to many commonly used phthalate plasticizers. It is readily biodegradable, while the biodegradability of phthalates varies significantly with their chemical structure.[3][4] Phthalates, particularly low molecular weight variants, are well-documented endocrine disruptors with various toxic effects on aquatic organisms and humans.[1][5] While comprehensive aquatic toxicity data for this compound is limited, its constituent parts (glycerol and acetic acid) are of low toxicity. A significant data gap exists in the direct comparison of leaching rates from plastic matrices under identical conditions. Phthalates are known to leach from polymers, posing a risk of environmental contamination and human exposure.[5]

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for key environmental impact parameters. It is important to note that direct comparative studies under identical conditions are scarce, and thus, data has been compiled from various sources.

Table 1: Biodegradability of this compound and Phthalate Plasticizers

PlasticizerTest MethodBiodegradation (%)Time (days)Conclusion
This compound (in a blend with Triacetin) Composting Conditions>100% (Complete)46Readily Biodegradable[3][4]
Phthalate (unspecified) Composting Conditions~34% (Incomplete)46Not Readily Biodegradable[3][4]
Generic Phthalates OECD 301 (Ready Biodegradability)Varies (Low MW > High MW)28Varies; many not readily biodegradable[6]

Note: The data for this compound and the unspecified phthalate were obtained from a study on plasticized cellulose (B213188) acetate. The high biodegradation value for the this compound/triacetin blend is attributed to the "priming effect" in the compost inoculum.[3][4]

Table 2: Aquatic Toxicity of this compound and Phthalate Plasticizers

PlasticizerSpeciesEndpointValueReference
This compound (Glycerol diacetate) --No data available[7]
Di(2-ethylhexyl) phthalate (DEHP) Daphnia magna (Water Flea)48h EC500.13 - 0.46 mg/LECHA Database
Dibutyl phthalate (DBP) Daphnia magna (Water Flea)48h EC503.7 - 5.2 mg/LECHA Database
Benzyl butyl phthalate (BBP) Daphnia magna (Water Flea)48h EC500.9 - 1.4 mg/LECHA Database

EC50 (Median Effective Concentration) is the concentration of a substance that causes a defined effect in 50% of the test organisms within a specified time.

Table 3: Leaching of Phthalate Plasticizers

PlasticizerPolymer MatrixLeaching MediumLeaching Rate/AmountReference
Di(2-ethylhexyl) phthalate (DEHP) PVCAqueousEnhanced by photoaging[8]
Diisononyl phthalate (DINP) PVC-Varies with concentration[9]
This compound --No direct comparative data available-

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and comparable data. Below are summaries of key methodologies for assessing the environmental impact of plasticizers.

Biodegradability Testing: OECD 301

The Organization for Economic Co-operation and Development (OECD) provides a set of guidelines for testing the "ready biodegradability" of chemicals. The OECD 301 series includes several methods, such as the CO2 Evolution Test (OECD 301B) and the Closed Bottle Test (OECD 301D).[3][6][10]

Objective: To determine if a chemical substance will undergo rapid and ultimate biodegradation in an aerobic aqueous medium.

Methodology (General Principles):

  • Test Setup: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge from a wastewater treatment plant.[11]

  • Incubation: The test vessels are incubated under aerobic conditions in the dark or diffuse light at a controlled temperature (typically 20-25°C) for 28 days.

  • Measurement of Biodegradation: Biodegradation is monitored by measuring parameters such as the amount of carbon dioxide produced (respirometry) or the depletion of dissolved organic carbon (DOC).

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches a certain percentage of its theoretical maximum biodegradation within a 28-day period. For respirometric methods, the pass level is typically 60% of the theoretical CO2 production, which must be reached within a 10-day window that starts when 10% biodegradation is first observed.[6]

Aquatic Toxicity Testing: EPA Guidelines

The U.S. Environmental Protection Agency (EPA) has established standardized methods for determining the acute and chronic toxicity of substances to aquatic organisms.

Objective: To determine the concentration of a substance that is lethal or causes other adverse effects to aquatic organisms.

Methodology (e.g., Acute Toxicity Test with Daphnia magna):

  • Test Organisms: Young Daphnia magna (water fleas), typically less than 24 hours old, are used as the test species.

  • Test Solutions: A series of test solutions with varying concentrations of the test substance are prepared in a suitable culture water. A control group with no test substance is also included.

  • Exposure: The daphnids are exposed to the test solutions for a specified period, typically 48 hours for acute tests.

  • Observation: The number of immobilized or dead daphnids is recorded at regular intervals.

  • Endpoint Calculation: The data is used to calculate the EC50 (Median Effective Concentration), which is the concentration estimated to cause immobilization in 50% of the test organisms.

Plasticizer Leaching Assessment

Several methods can be employed to assess the leaching of plasticizers from a polymer matrix.[5][8]

Objective: To quantify the amount of plasticizer that migrates from a plastic material into a surrounding medium.

Methodology (Infinite Sink Approach):

  • Sample Preparation: The plastic material containing the plasticizer is cut into standardized pieces to ensure a consistent surface area.

  • Leaching Medium: The plastic samples are immersed in a suitable leaching medium (e.g., water, ethanol, or a food simulant) in a sealed container.

  • Infinite Sink: A sorbent material, such as activated carbon, is added to the leaching medium to continuously remove the leached plasticizer from the solution phase. This "infinite sink" condition maintains a high concentration gradient, facilitating the measurement of the maximum leaching rate.[8]

  • Incubation: The setup is incubated at a controlled temperature for a defined period, with periodic sampling.

  • Quantification: The amount of plasticizer in the sorbent material and/or the leaching medium is quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Signaling Pathways of Phthalate Toxicity

Phthalates are known to exert their toxic effects through various molecular signaling pathways, often by acting as endocrine disruptors. One of the key mechanisms involves the activation of nuclear receptors such as the Peroxisome Proliferator-Activated Receptors (PPARs) and the Aryl Hydrocarbon Receptor (AhR).[12][13][14]

Phthalate_Toxicity_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalates Phthalates membrane AhR_complex AhR Complex (AhR, HSP90, etc.) Phthalates->AhR_complex Binds to AhR PPAR PPAR Phthalates->PPAR Binds to PPAR AhR_ARNT AhR-ARNT Complex AhR_complex->AhR_ARNT Translocation & Dimerization PPAR_RXR PPAR-RXR Complex PPAR->PPAR_RXR Translocation & Dimerization XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to DNA PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR->PPRE Binds to DNA Gene_Transcription_AhR Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription_AhR Activates Gene_Transcription_PPAR Gene Transcription (Lipid Metabolism, Inflammation) PPRE->Gene_Transcription_PPAR Activates Adverse_Effects Adverse Cellular Effects (Endocrine Disruption, Toxicity) Gene_Transcription_AhR->Adverse_Effects Gene_Transcription_PPAR->Adverse_Effects

Caption: Phthalate-induced toxicity signaling pathways.

Conclusion

Based on the available evidence, this compound presents a more environmentally benign profile than many commonly used phthalate plasticizers, primarily due to its ready biodegradability. However, significant data gaps remain, particularly concerning its aquatic toxicity and leaching characteristics from polymer matrices. For a comprehensive risk assessment, further research is required to generate direct comparative data under standardized testing conditions. Researchers and drug development professionals are encouraged to consider the entire lifecycle of a plasticizer, from its production to its ultimate environmental fate, when selecting materials for their applications. While this compound shows promise as a safer alternative, a cautious and data-driven approach is essential to avoid regrettable substitutions.

References

A Comparative Analysis of Homogeneous and Heterogeneous Catalysts for Acetin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of acetins—mono-, di-, and triacetin—through the acetylation of glycerol (B35011) is a process of significant industrial interest, with applications spanning the fuel, food, pharmaceutical, and cosmetics industries. The efficiency of this reaction is critically dependent on the type of catalyst employed. This guide provides an objective comparison of homogeneous and heterogeneous catalysts for acetin synthesis, supported by experimental data, detailed protocols, and visual representations of the underlying processes.

At a Glance: Homogeneous vs. Heterogeneous Catalysts

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactants (typically liquid)Different phase from reactants (typically solid catalyst in liquid reactants)
Activity Generally high catalytic activity and selectivity[1][2]Activity can be high but may be limited by mass transfer[2]
Separation Difficult and costly separation from the product mixture[1][3][4][5]Easy and straightforward separation (e.g., filtration)[1][2]
Reusability Difficult and often not feasible to recycle[2][5]Generally reusable, which is economically and environmentally beneficial[1][3]
Corrosion Often highly corrosive to equipment[1][3][5]Less corrosive[1]
Environmental Impact Can generate toxic and difficult-to-treat waste streams[1][3][4][6]Considered more environmentally friendly due to reusability and reduced waste[1]
Examples Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), p-toluenesulfonic acid[3][4][6][7]Amberlyst resins, zeolites, sulfated zirconia, functionalized silica[3][6][8]

Performance Data: A Quantitative Comparison

The following tables summarize experimental data from various studies, showcasing the performance of different homogeneous and heterogeneous catalysts in the synthesis of acetins.

Homogeneous Catalyst Performance
CatalystReactants & Molar RatioTemp. (°C)Time (h)Glycerol Conversion (%)Triacetin Selectivity (%)Reference
H₂SO₄Glycerol:Acetic Acid (1:9)105-96.3013.96[7]
H₂SO₄Glycerol:Acetic Acid (1:6)120210087.8[3]
H₂SO₄Glycerol:Ethyl Acetate (1:10)741085.82-[9]
Heterogeneous Catalyst Performance
CatalystReactants & Molar RatioTemp. (°C)Time (h)Glycerol Conversion (%)Triacetin Selectivity (%)Reference
Amberlyst-35Glycerol:Acetic Acid (1:9)1054~10025.9[3]
Amberlyst-15Glycerol:Acetic Acid (1:9)11059740[8]
Amberlyst-15Glycerol:Acetic Anhydride (1:3)601.33--
Amberlyst-15Glycerol:Acetic Acid (1:3)110197.5289.74[10]
Sulfated CeO₂-ZrO₂Glycerol:Acetic Acid100399.121.26[3]
20% H₂SO₄/K-10Glycerol:Acetic Acid (1:12)12059915[3]
Silica from Peat ClayGlycerol:Acetic Acid (1:8.9)--91-[11]
Graphene OxideGlycerol:Acetic Acid120298- (Diacetin ~100%)[12]

Experimental Protocols

General Procedure for Acetin Synthesis (Batch Reactor)

A typical experimental setup for acetin synthesis involves a batch reactor, commonly a round-bottom flask, equipped with a reflux condenser, a magnetic stirrer, and a temperature controller.

  • Reactant Charging: Glycerol and the acetylating agent (acetic acid or acetic anhydride) are added to the reactor at a specific molar ratio.

  • Catalyst Addition: The catalyst (either homogeneous or heterogeneous) is introduced into the reaction mixture. The catalyst loading is typically expressed as a weight percentage of the reactants.

  • Reaction: The mixture is heated to the desired reaction temperature and stirred continuously for a specified duration. The reflux condenser prevents the loss of volatile reactants.

  • Product Separation (Homogeneous Catalysis): After the reaction, the mixture is cooled. For homogeneous catalysts, separation can be complex, often involving neutralization, extraction with a solvent, and subsequent distillation to isolate the acetins.

  • Product Separation (Heterogeneous Catalysis): For heterogeneous catalysts, the solid catalyst is simply removed from the reaction mixture by filtration. The liquid product can then be purified, typically by distillation.

  • Analysis: The composition of the product mixture (glycerol conversion and selectivity towards mono-, di-, and triacetin) is determined using analytical techniques such as gas chromatography (GC).

Visualizing the Process

Acetin Synthesis Reaction Pathway

The acetylation of glycerol is a consecutive reaction, proceeding through the formation of monoacetin and this compound to the final product, triacetin.

ReactionPathway Glycerol Glycerol Monoacetin Monoacetin Glycerol->Monoacetin + Acetic Acid - H₂O This compound This compound Monoacetin->this compound + Acetic Acid - H₂O Triacetin Triacetin This compound->Triacetin + Acetic Acid - H₂O

Caption: Stepwise acetylation of glycerol to form acetins.

Experimental Workflow: Homogeneous vs. Heterogeneous Catalysis

The following diagram illustrates the key differences in the experimental workflow when using homogeneous versus heterogeneous catalysts.

ExperimentalWorkflow cluster_homo Homogeneous Catalysis cluster_hetero Heterogeneous Catalysis homo_start 1. Mix Reactants & Homogeneous Catalyst homo_reaction 2. Reaction homo_start->homo_reaction homo_separation 3. Complex Separation (Neutralization, Extraction) homo_reaction->homo_separation homo_product 4. Product Purification homo_separation->homo_product homo_waste Waste Stream homo_separation->homo_waste hetero_start 1. Mix Reactants & Heterogeneous Catalyst hetero_reaction 2. Reaction hetero_start->hetero_reaction hetero_separation 3. Simple Separation (Filtration) hetero_reaction->hetero_separation hetero_catalyst_recycle Catalyst Recycling hetero_separation->hetero_catalyst_recycle hetero_product 4. Product Purification hetero_separation->hetero_product

Caption: Contrasting workflows for acetin synthesis.

Conclusion

The choice between homogeneous and heterogeneous catalysts for acetin synthesis involves a trade-off between catalytic activity and process sustainability. While homogeneous catalysts often exhibit higher conversion rates and selectivity under milder conditions, they present significant challenges in terms of separation, equipment corrosion, and environmental impact.[1][3][4]

Heterogeneous catalysts, on the other hand, offer a more environmentally benign and economically viable alternative due to their ease of separation and reusability.[1][3] Although they may sometimes require more stringent reaction conditions to achieve comparable performance to their homogeneous counterparts, ongoing research into novel and robust solid acid catalysts continues to narrow this gap. For industrial-scale production, the advantages of heterogeneous catalysis in terms of process simplification and reduced environmental footprint are compelling drivers for their adoption.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Diacetin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Diacetin. The following procedures are designed to ensure safe operational conduct, proper disposal, and immediate response in case of accidental exposure.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate Personal Protective Equipment is mandatory to minimize exposure risk. The required equipment varies based on the specifics of the procedure and ventilation available.

Protection Type Equipment Specification Purpose & Notes
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.[1][2]To prevent accidental splashes to the eyes. Standard EN 166 (EU) or NIOSH (US) approved eyewear is recommended.[2][3]
Hand Protection Suitable chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact. A glove thickness of 0.11 mm with a breakthrough time of 480 minutes is recommended. Gloves must be inspected before use and disposed of properly after handling.[2]
Body Protection Laboratory coat or appropriate protective clothing.[1][4][5]To prevent contamination of personal clothing and skin. For larger quantities or splash potential, impervious or fire/flame-resistant clothing may be necessary.[2][3]
Respiratory Protection Generally not required with adequate ventilation.[4]A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate, aerosols are generated, or exposure limits are exceeded.[1][5][6]
Emergency First Aid Protocols

Immediate and appropriate first aid is crucial in the event of an accidental exposure to this compound.

Exposure Route Immediate Action
Inhalation Move the affected person to fresh air immediately.[6] If breathing is difficult or symptoms persist, seek medical attention.[5][6]
Skin Contact Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[1][2] If irritation develops or persists, get medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Rinse the mouth thoroughly with water.[1][2] Have the conscious and alert person drink one or two glasses of water.[5] Do not induce vomiting.[2] Seek immediate medical attention.[2][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and regulatory compliance.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • Ensure a well-ventilated work area. A laboratory fume hood or other local exhaust ventilation is recommended.[2][6]

    • Confirm that an emergency eyewash station and safety shower are readily accessible.

    • Keep away from heat sources, open flames, and incompatible materials such as strong acids, bases, and oxidizing agents.[6]

    • Assemble all necessary materials and PPE before beginning work.

  • Handling this compound :

    • Don the appropriate PPE as specified in the table above.

    • Avoid direct contact with skin, eyes, and clothing.[6]

    • Avoid inhaling any vapors or mists that may be generated.[6]

    • Handle in accordance with good industrial hygiene and safety practices.[4] Wash hands thoroughly after handling and before eating, drinking, or smoking.[7]

  • Storage :

    • Store this compound in its original, tightly sealed container.[1][6]

    • Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[6]

    • This compound is hygroscopic (absorbs moisture from the air); protect it from moisture.[4][5]

Spill, Leak, and Disposal Plan
  • Accidental Release Measures :

    • In case of a spill, evacuate unnecessary personnel from the area.[6]

    • Ensure adequate ventilation.[6]

    • Wearing appropriate PPE, contain the spill to prevent it from spreading into drains or waterways.[6]

    • Use an inert absorbent material like sand, vermiculite, or Chemizorb® to absorb the liquid.[6]

    • Collect the absorbed material and place it into a suitable, clean, dry, and closed container for disposal.[5][6]

    • Clean the affected area thoroughly with water and detergent.[6]

  • Waste Disposal :

    • All waste material, including contaminated absorbent materials and empty containers, must be disposed of in accordance with federal, state, and local environmental regulations.[6]

    • Do not mix this compound waste with other chemical waste.

    • Uncleaned containers should be treated as hazardous waste, equivalent to the product itself. Consider offering excess or expired materials to a licensed hazardous material disposal company.[2]

Visual Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_cleanup 3. Cleanup & Disposal cluster_emergency 4. Emergency Procedures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) handling Perform Work with this compound - Avoid contact & inhalation prep_ppe->handling prep_vent Ensure Adequate Ventilation (Fume Hood) prep_vent->handling prep_safety Locate Safety Equipment (Eyewash, Shower) prep_safety->handling storage Store Securely - Tightly sealed - Cool, dry, ventilated area handling->storage cleanup Clean Work Area handling->cleanup spill Spill Occurs handling->spill if spill exposure Personnel Exposure handling->exposure if exposure disposal Dispose of Waste (per regulations) cleanup->disposal spill_response Contain & Absorb Spill Place in Waste Container spill->spill_response exposure_response Administer First Aid (Flush area, move to fresh air) Seek Medical Attention exposure->exposure_response spill_response->disposal

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.